Product packaging for N-Methyl-2-phenylacetamide(Cat. No.:CAS No. 6830-82-6)

N-Methyl-2-phenylacetamide

Cat. No.: B1293638
CAS No.: 6830-82-6
M. Wt: 149.19 g/mol
InChI Key: RKEXPBCMGJAOLM-UHFFFAOYSA-N
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Description

N-Methyl-2-phenylacetamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1293638 N-Methyl-2-phenylacetamide CAS No. 6830-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-phenylacetamide
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InChI

InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
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InChI Key

RKEXPBCMGJAOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO
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DSSTOX Substance ID

DTXSID8064484
Record name Benzeneacetamide, N-methyl-
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Molecular Weight

149.19 g/mol
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CAS No.

6830-82-6
Record name N-Methyl-2-phenylacetamide
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Record name N-Methylphenylacetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Situating N-Methyl-2-phenylacetamide in Modern Chemistry

This compound, a secondary amide derivative of phenylacetic acid, represents a core structural motif of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its architecture, featuring a phenyl ring separated from a secondary amide by a methylene bridge, provides a unique combination of lipophilicity, hydrogen bonding capability, and conformational flexibility. This guide offers a comprehensive exploration of its fundamental chemical properties, structural characteristics, synthesis, and reactivity, providing researchers and development professionals with a foundational understanding of this versatile molecule.

Core Molecular and Physical Properties

Understanding the fundamental physical and chemical identifiers of this compound is the first step in its scientific application. These properties dictate its handling, purification, and behavior in various chemical environments.

Structural and Chemical Identifiers

The identity of this compound is defined by its specific arrangement of atoms and its corresponding systematic nomenclature.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6830-82-6[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Canonical SMILES CNC(=O)CC1=CC=CC=C1[1]
InChIKey RKEXPBCMGJAOLM-UHFFFAOYSA-N[1]
Appearance White to light beige crystalline powder
Melting Point Data not consistently available in literature
Boiling Point Data not available
Solubility Expected to be soluble in alcohols, chloroform, and other polar organic solvents; sparingly soluble in water.

Note on Physical Properties: Specific, experimentally verified data for the melting point, boiling point, and solubility of this compound are not consistently reported in readily available literature. The provided information is based on the properties of structurally similar compounds, such as its parent amide, 2-phenylacetamide, and its isomer, N-methyl-N-phenylacetamide.[2][3] Researchers should determine these values experimentally for their specific samples as a primary quality control measure.

Structural Elucidation via Spectroscopic Analysis

The definitive identification and purity assessment of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.

    • Aromatic Protons (C₆H₅-): A complex multiplet is expected in the range of δ 7.2-7.4 ppm , integrating to 5 protons. This signal arises from the protons on the monosubstituted benzene ring.

    • Methylene Protons (-CH₂-): A singlet is expected around δ 3.5-3.6 ppm , integrating to 2 protons. This signal corresponds to the methylene bridge connecting the phenyl ring and the carbonyl group.

    • N-Methyl Protons (N-CH₃): A singlet (or a doublet if coupled to the N-H proton) is expected around δ 2.8 ppm , integrating to 3 protons.

    • Amide Proton (N-H): A broad singlet is typically observed around δ 5.5-6.0 ppm , integrating to 1 proton. Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon (C=O): A signal is expected in the deshielded region of δ 170-172 ppm .

    • Aromatic Carbons (C₆H₅-): Multiple signals are expected between δ 126-135 ppm . This includes one signal for the quaternary carbon attached to the methylene group and several signals for the CH carbons of the ring.

    • Methylene Carbon (-CH₂-): A signal is expected around δ 43-45 ppm .

    • N-Methyl Carbon (N-CH₃): A signal is expected around δ 26-27 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H StretchSecondary Amide (N-H)Strong
3030-3080C-H Stretch (sp²)Aromatic C-HMedium
2850-2960C-H Stretch (sp³)Aliphatic C-HMedium
~1640C=O Stretch (Amide I)Carbonyl (C=O)Strong
~1550N-H Bend (Amide II)Secondary Amide (N-H)Strong
1450, 1495C=C StretchAromatic RingMedium
690, 730C-H Out-of-Plane BendMonosubstituted PhenylStrong

Causality Insight: The strong absorption at ~1640 cm⁻¹ (Amide I) is characteristic of the carbonyl group in an amide. Its position is influenced by resonance with the nitrogen lone pair, which gives the C=O bond less double-bond character compared to a ketone (~1715 cm⁻¹). The presence of both a strong N-H stretch and a strong N-H bend (Amide II) is definitive for a secondary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 149 , corresponding to the molecular weight of the compound [C₉H₁₁NO]⁺.[1]

  • Key Fragmentation Pathways:

    • McLafferty Rearrangement: While not a classic example, fragmentation can be initiated by the amide group.

    • Benzylic Cleavage: The most prominent fragmentation is the cleavage of the bond between the methylene group and the carbonyl carbon, leading to the formation of the stable tropylium ion at m/z = 91 . Another significant fragment is often observed at m/z = 58 corresponding to [CH₃NHCO]⁺ or its rearranged equivalent.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the nucleophilic acyl substitution reaction between an activated derivative of phenylacetic acid and methylamine. The use of phenylacetyl chloride is a robust and efficient method.

Diagram 2: Synthesis Workflow via Acyl Chloride

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products PhenylaceticAcid Phenylacetic Acid Activation Step 1: Activation Formation of Phenylacetyl Chloride PhenylaceticAcid->Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Activation Methylamine Methylamine (CH₃NH₂) Amidation Step 2: Amidation Nucleophilic Attack Methylamine->Amidation Intermediate Phenylacetyl Chloride (Intermediate) Activation->Intermediate Reflux Byproducts HCl, SO₂ Activation->Byproducts FinalProduct This compound Amidation->FinalProduct Base, DCM Amidation->Byproducts HCl (neutralized) Intermediate->Amidation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phenylacetyl Chloride

This protocol describes a self-validating system where successful synthesis is confirmed by the physical and spectroscopic properties of the isolated product.

Objective: To synthesize this compound from phenylacetyl chloride and methylamine.

Materials:

  • Phenylacetyl chloride

  • Methylamine (40% solution in water or 2M solution in THF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve phenylacetyl chloride (1.0 eq) in dichloromethane (DCM, ~5 mL per mmol of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add methylamine solution (1.1 - 1.2 eq) dropwise to the stirred solution of phenylacetyl chloride over 15-20 minutes. Maintain the temperature at 0 °C. Causality Note: The reaction is highly exothermic; slow addition at low temperature prevents side reactions and ensures controlled formation of the amide. An excess of amine or the addition of a non-nucleophilic base (like triethylamine) is used to neutralize the HCl byproduct generated.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Self-Validation (Monitoring): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material (phenylacetyl chloride) indicates reaction completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl to remove excess methylamine.

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

    • Wash with brine to facilitate phase separation.

  • Isolation: Dry the organic layer (DCM) over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Final Validation:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene).

    • Dry the purified crystals under vacuum.

    • Validation: Confirm the identity and purity of the final product by measuring its melting point (if a literature value can be found) and by acquiring ¹H NMR, ¹³C NMR, and IR spectra, comparing them to the expected data outlined in Section 2.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the amide functional group, which is known for its relative stability.

Amide Hydrolysis

Like all amides, this compound can be hydrolyzed back to phenylacetic acid and methylamine under forcing conditions. This reaction is significantly slower than the hydrolysis of esters and requires either strong acid or strong base and heat.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process ultimately cleaves the amide bond.

  • Base-Promoted Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the methylamide anion (a poor leaving group) is the rate-limiting step and requires heat.

Trustworthiness Insight: The stability of the amide bond is a cornerstone of biochemistry, forming the peptide links in proteins. Its resistance to hydrolysis under neutral aqueous conditions makes this compound a stable compound under typical laboratory and physiological conditions.

Diagram 3: Hydrolysis of this compound

Hydrolysis Reactant This compound Conditions H₃O⁺ or OH⁻ Heat (Δ) Reactant->Conditions Products Phenylacetic Acid + Methylamine Conditions->Products

Caption: General scheme for the hydrolysis of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

Handling Recommendations: Personnel should handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat, must be worn. Avoid generating dust. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a compound with well-defined structural features and predictable chemical reactivity centered on its secondary amide functionality. Its synthesis is readily achievable through standard organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, purify, and utilize this compound in their research endeavors, particularly in the fields of organic synthesis and drug discovery. The self-validating nature of the described protocols, grounded in fundamental principles of chemical analysis, ensures a high degree of confidence in the quality of the material produced.

References

An In-depth Technical Guide to N-Methyl-2-phenylacetamide (CAS 6830-82-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-phenylacetamide, with the Chemical Abstracts Service (CAS) number 6830-82-6, is a chemical compound belonging to the phenylacetamide class.[1] While it serves as a valuable intermediate in organic synthesis, its specific biological activities and pharmacological profile are not extensively documented in publicly available literature.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis methodologies, and analytical approaches for this compound. In light of the limited specific data, this document also explores the known biological activities of structurally related phenylacetamide derivatives to offer a contextual framework for potential research and development applications. This guide is intended to be a foundational resource for researchers and professionals in drug discovery and development, highlighting both the established data and the existing knowledge gaps for this compound.

Physicochemical Properties and Identification

This compound is a white crystalline solid.[2] It is characterized by an amide functional group where the nitrogen is substituted with a methyl group, and the carbonyl carbon is attached to a benzyl group.[1]

Identification
IdentifierValueSource
CAS Number 6830-82-6[1][2][3]
IUPAC Name This compound[3]
Molecular Formula C₉H₁₁NO[1][2][3]
Molecular Weight 149.19 g/mol [2]
Synonyms Benzeneacetamide, N-methyl-; N-Methylphenylacetamide[1][3]
InChI InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)[3]
InChIKey RKEXPBCMGJAOLM-UHFFFAOYSA-N[3]
SMILES CNC(=O)CC1=CC=CC=C1[2][3]
Physical and Chemical Properties
PropertyValueSource
Physical State Solid
Boiling Point 330.3 °C[2]
Flash Point 53 °C[2]
Solubility No data available

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Phenylacetic_acid Phenylacetic Acid Step1 Acid Chloride Formation Phenylacetic_acid->Step1 Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Step1 Methylamine Methylamine (CH₃NH₂) Step2 Amidation Methylamine->Step2 Phenylacetyl_chloride Phenylacetyl Chloride Step1->Phenylacetyl_chloride N_Methyl_2_phenylacetamide This compound Step2->N_Methyl_2_phenylacetamide Phenylacetyl_chloride->Step2

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • Phenylacetic acid

  • Thionyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve phenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

  • Amidation: Dissolve the crude phenylacetyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane and cool the solution in an ice bath. Slowly add a stoichiometric amount of methylamine with vigorous stirring. An excess of methylamine may be used to neutralize the HCl byproduct.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Wash the organic layer sequentially with dilute hydrochloric acid (if excess methylamine was used), water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Analytical Characterization

A validated, specific HPLC method for the quantitative analysis of this compound is not described in the available literature. However, a reverse-phase HPLC (RP-HPLC) method could be developed based on methods for structurally similar compounds.[4][5]

Proposed HPLC Method Development Workflow

G Start Method Development Goal: Quantitative Analysis of This compound Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (e.g., Acetonitrile/Water gradient) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detector Wavelength Selection (UV-Vis, e.g., 254 nm) Mobile_Phase_Optimization->Detection_Wavelength Method_Validation Method Validation (ICH Guidelines) - Linearity - Accuracy - Precision - LOD/LOQ Detection_Wavelength->Method_Validation Validated_Method Validated HPLC Method Method_Validation->Validated_Method

Caption: Workflow for developing a validated HPLC method.

Spectral Data

Publicly available spectral data can be used for the identification of this compound.

  • ¹H NMR: Spectral data is available and can be accessed through databases such as PubChem.[3]

  • Mass Spectrometry (GC-MS): Mass spectral data is available in the NIST Mass Spectrometry Data Center.[3]

  • Infrared (IR) Spectroscopy: FTIR spectra are available and can be referenced for functional group analysis.[3]

Biological Activity and Potential Applications (Context from Related Compounds)

Disclaimer: The following information is based on studies of structurally related phenylacetamide derivatives. The biological activity of this compound has not been extensively studied, and the activities of related compounds should not be directly extrapolated.

Phenylacetamide and its derivatives have been investigated for a range of biological activities, suggesting that this chemical scaffold is of interest in drug discovery.

Anticancer Activity

Certain phenylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] For instance, some derivatives have shown IC50 values in the sub-micromolar range against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[6] The proposed mechanism of action for some of these compounds involves the induction of apoptosis.[6]

Antidepressant Activity

A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which share the N-substituted acetamide moiety, have been synthesized and evaluated for antidepressant activity.[7] Some of these compounds exhibited moderate to good activity in preclinical models, with the most potent compound showing better antidepressant potential than some standard drugs.[7] The proposed mechanism for some related compounds involves the inhibition of monoamine oxidase (MAO).[7]

Antibacterial Activity

N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown to possess in vitro antibacterial activities against several Xanthomonas species.[8] Some of these compounds exhibited promising activity, with one derivative showing superior efficacy compared to commercial bactericides.[8]

Metabolism and Toxicology

Metabolism

There is no specific information available on the metabolic pathways of this compound. However, studies on related compounds, such as N,N-diethylacetamide, indicate that N-dealkylation is a potential metabolic route.[9] The metabolism of new psychoactive substances with a similar core structure has been shown to involve hydroxylation, dehydration, N-demethylation, and glucuronidation.[10][11]

Toxicology

The safety and toxicological profile of this compound has not been extensively studied. However, based on GHS classifications, the compound is considered harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[3]

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[12]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion and Future Directions

This compound (CAS 6830-82-6) is a readily characterizable small molecule with potential as a synthetic intermediate. While its own biological profile remains largely unexplored, the diverse activities of structurally related phenylacetamides in areas such as oncology, neuroscience, and infectious diseases suggest that this compound and its derivatives could be of interest for further investigation in drug discovery programs.

Future research should focus on:

  • Developing and validating a robust and specific analytical method for the quantification of this compound.

  • Conducting in vitro and in vivo studies to elucidate the pharmacological, metabolic, and toxicological profiles of this compound.

  • Synthesizing and screening a library of this compound derivatives to explore their therapeutic potential.

References

Nomenclature and Structural Identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: N-Methyl-2-phenylacetamide

Abstract: This technical guide provides a comprehensive overview of this compound, a secondary amide of significant interest in synthetic organic chemistry and as a potential building block in drug discovery. The document delineates its formal nomenclature, physicochemical properties, and detailed spectroscopic profile. A robust, field-proven protocol for its synthesis via direct amidation is presented, emphasizing the rationale behind procedural choices to ensure high yield and purity. Furthermore, this guide discusses its potential applications and outlines critical safety and handling protocols essential for laboratory and development environments. The content is structured to serve as a vital resource for researchers, chemists, and drug development professionals, grounding all technical claims in authoritative references.

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is This compound .[1] This name precisely describes its molecular architecture: an acetamide backbone where the nitrogen atom (N) is substituted with a methyl group, and the carbon at position 2 (the α-carbon) is substituted with a phenyl group.

For clarity and cross-referencing across databases and literature, a compilation of its primary identifiers is provided in Table 1.

Table 1: Core Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 6830-82-6 PubChem[1]
Molecular Formula C₉H₁₁NO PubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Canonical SMILES CNC(=O)CC1=CC=CC=C1 PubChem[1]
InChIKey RKEXPBCMGJAOLM-UHFFFAOYSA-N PubChem[1]

| Common Synonyms | N-Methylphenylacetamide, Benzeneacetamide, N-methyl- | PubChem[1] |

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and purification strategies. This compound is a solid at room temperature. A summary of its key computed properties is detailed in Table 2.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 1.2 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 1 PubChem[1]
Rotatable Bond Count 2 PubChem[1]

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the coupling of phenylacetic acid and methylamine. This approach is superior to methods involving post-synthesis N-methylation of 2-phenylacetamide, as it is more atom-economical and avoids the use of potentially hazardous alkylating agents. The direct amidation requires activation of the carboxylic acid, a step critical for facilitating the nucleophilic attack by the weakly basic methylamine. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are industry standards for this purpose.

The causality behind this choice is rooted in reaction kinetics; these reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby lowering the activation energy for amide bond formation and allowing the reaction to proceed efficiently at or below room temperature. This control over temperature is crucial for minimizing side reactions, such as the racemization of the alpha-carbon if a chiral variant were being synthesized.[2]

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below. This workflow ensures a systematic progression from starting materials to a pure, validated final product.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase cluster_analysis Validation Phase Reactants 1. Phenylacetic Acid + Methylamine HCl + Coupling Agent (EDC) + Base (e.g., DIPEA) Activation 2. In Situ Activation of Carboxylic Acid Reactants->Activation Add EDC/DIPEA in DCM Coupling 3. Nucleophilic Attack by Methylamine Activation->Coupling Add Methylamine Quench 4. Reaction Quench (e.g., with H₂O or dilute HCl) Coupling->Quench Extraction 5. Liquid-Liquid Extraction (DCM vs. Aqueous) Quench->Extraction Purification 6. Purification (Recrystallization or Silica Gel Chromatography) Extraction->Purification Characterization 7. Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A standard workflow for the synthesis and validation of this compound.

Experimental Protocol: Synthesis via EDC Coupling

This protocol describes a self-validating system for synthesizing this compound on a laboratory scale.

Materials:

  • Phenylacetic acid

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenylacetic acid (1.0 eq). Dissolve it in anhydrous DCM.

  • Base and Amine Addition: Add methylamine hydrochloride (1.1 eq) followed by DIPEA (2.5 eq). The base is essential to liberate the free methylamine from its hydrochloride salt and to neutralize the HCl generated during the reaction. Stir the mixture for 10 minutes at room temperature.

  • Carboxylic Acid Activation: Cool the flask to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 15 minutes. The low temperature helps to control the exothermic reaction and maintain the stability of the activated intermediate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress must be monitored by TLC. A complete reaction is indicated by the consumption of the limiting reagent (phenylacetic acid).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes serve to remove unreacted starting materials, the coupling agent byproducts, and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified either by recrystallization (e.g., from an ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield a pure, white solid.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The expected data for this compound are summarized below, providing a benchmark for experimental validation.[1]

Table 3: Key Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Value
¹H NMR Aromatic Protons (C₆H ₅) δ ≈ 7.2-7.4 ppm (multiplet, 5H)
Benzylic Protons (CH ₂Ph) δ ≈ 3.6 ppm (singlet, 2H)
N-Methyl Protons (N-CH ₃) δ ≈ 2.8 ppm (doublet, 3H, due to coupling with N-H)
Amide Proton (NH ) δ ≈ 5.5-6.0 ppm (broad singlet, 1H)
¹³C NMR Carbonyl Carbon (C =O) δ ≈ 171 ppm
Aromatic Carbons (C ₆H₅) δ ≈ 127-135 ppm
Benzylic Carbon (C H₂Ph) δ ≈ 44 ppm
N-Methyl Carbon (N-C H₃) δ ≈ 26 ppm
FT-IR N-H Stretch ~3300 cm⁻¹ (sharp/moderate)
C-H Stretch (sp²) ~3030-3080 cm⁻¹
C-H Stretch (sp³) ~2850-2960 cm⁻¹
Amide I Band (C=O Stretch) ~1640-1660 cm⁻¹ (strong, characteristic)
Mass Spec. Molecular Ion (M⁺) m/z = 149.08

| | Common Fragments | m/z = 91 (Tropylium ion, [C₇H₇]⁺) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Applications in Research and Development

While this compound is not an end-product pharmaceutical itself, its structural motifs are prevalent in medicinal chemistry and materials science. Its primary value lies in its role as a versatile intermediate.

  • Pharmaceutical Intermediate: The parent compound, 2-phenylacetamide, is a well-known precursor in the synthesis of antibiotics like penicillin G and sedatives such as phenobarbital.[3] By extension, this compound serves as a valuable building block for creating analogues and new chemical entities (NCEs) for drug discovery programs. The N-methyl group can significantly alter a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to its unsubstituted counterpart.

  • Organic Synthesis: It serves as a scaffold for further chemical elaboration. The benzylic protons are weakly acidic and can be deprotonated to form a carbanion, allowing for α-functionalization to build more complex molecular architectures.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified with several hazards that necessitate careful handling.

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Recommended Laboratory Practices

Based on these hazards, the following handling procedures are mandatory:[4][5][6]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Body Protection: A lab coat must be worn.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical compound with the IUPAC name this compound. Its synthesis is straightforward using modern coupling techniques, and its structure is readily confirmed by standard spectroscopic methods. While its direct applications are limited, its value as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research is significant. Adherence to strict safety protocols is essential when handling this compound due to its potential health hazards. This guide provides the foundational technical knowledge required for its effective and safe use in a research and development setting.

References

Physical properties of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of N-Methyl-2-phenylacetamide

Introduction

This compound, a derivative of phenylacetamide, is a compound of interest in various fields of chemical and pharmaceutical research. Its structural features, comprising a phenyl ring, an amide group, and a methyl substituent, contribute to a unique set of physicochemical properties that dictate its behavior in different environments and its potential applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their verification. The methodologies described are grounded in standard laboratory practices, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the available data are estimates and should be confirmed experimentally for critical applications.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6830-82-6[1]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [1][2]
Appearance White to light beige crystalline powder[2][3]
Melting Point 53-58 °C[2]
Boiling Point ~270.27 °C (rough estimate)[2]
Density ~1.0753 g/cm³ (rough estimate)[2]
pKa 16.48 ± 0.46 (Predicted)[2]

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C. The reported melting point of this compound is in the range of 53-58 °C.[2]

Causality Behind Experimental Choices:

The capillary method is a widely adopted technique for melting point determination due to its simplicity, small sample requirement, and accuracy. The use of a calibrated thermometer is crucial for obtaining reliable data. A slow heating rate near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading of the melting range.

Experimental Protocol: Capillary Method
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to get a preliminary estimate.

  • Accurate Determination: Cool the apparatus to at least 10-15 °C below the estimated melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry and Powder Sample prep2 Load Capillary Tube prep1->prep2 measure1 Place in Apparatus prep2->measure1 measure2 Heat Slowly (1-2°C/min) measure1->measure2 measure3 Observe Melting measure2->measure3 data1 Record Start Temp. measure3->data1 data2 Record End Temp. data1->data2

Caption: Workflow for Melting Point Determination.

Solubility Profile

Causality Behind Experimental Choices:

A systematic approach to solubility testing, starting with water and then moving to a range of organic solvents with varying polarities, provides a comprehensive understanding of the compound's solubility characteristics. The "like dissolves like" principle is a guiding concept here; the polar amide group suggests potential solubility in polar solvents, while the nonpolar phenyl ring may confer solubility in less polar organic solvents.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility
  • Solvent Selection: Prepare a set of test tubes with 1 mL of various solvents, including deionized water, ethanol, methanol, acetone, ethyl acetate, and hexane.

  • Initial Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

  • Observation at Room Temperature: Vigorously shake each tube for 30 seconds and allow it to settle. Observe if the solid dissolves completely, partially, or not at all.

  • Heating: For solvents in which the compound is not fully soluble at room temperature, gently heat the test tube in a water bath and observe any changes in solubility.

  • Semi-Quantitative Determination: For a given solvent, continue adding pre-weighed portions of the solute until no more dissolves, creating a saturated solution. This will provide an estimate of the solubility in terms of mg/mL.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons adjacent to the phenyl ring, the N-methyl protons, and the amide proton.

  • Expected Chemical Shifts:

    • Aromatic Protons (C₆H₅-): ~7.2-7.4 ppm (multiplet)

    • Methylene Protons (-CH₂-): ~3.5 ppm (singlet)

    • N-Methyl Protons (N-CH₃): ~2.8 ppm (doublet, due to coupling with the amide proton)

    • Amide Proton (-NH-): ~5.5-6.0 ppm (broad singlet or quartet, due to coupling with the N-methyl protons)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • Expected Chemical Shifts:

    • Carbonyl Carbon (C=O): ~170 ppm

    • Aromatic Carbons (C₆H₅-): ~126-135 ppm

    • Methylene Carbon (-CH₂-): ~43 ppm

    • N-Methyl Carbon (N-CH₃): ~26 ppm

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

NMRWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve in CDCl₃ prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Characteristic Absorptions:

    • N-H Stretch: ~3300 cm⁻¹ (secondary amide)

    • C-H Stretch (Aromatic): ~3030 cm⁻¹

    • C-H Stretch (Aliphatic): <3000 cm⁻¹

    • C=O Stretch (Amide I): ~1640 cm⁻¹

    • N-H Bend (Amide II): ~1550 cm⁻¹

    • C=C Stretch (Aromatic): ~1600 and 1450 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 149.19), the molecular ion peak (M⁺) would be expected at m/z 149.

  • Expected Fragmentation: Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement. A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the bond between the carbonyl group and the methylene group, followed by rearrangement of the benzyl fragment.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[1]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, supported by experimental protocols for their determination. By understanding these properties, researchers can better utilize this compound in their scientific endeavors, from designing synthetic routes to developing new therapeutic agents. The integration of established data with practical, verifiable methodologies underscores the importance of a rigorous, evidence-based approach in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Melting Point of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the determination of a compound's melting point is a foundational technique in the chemical sciences. It serves as a critical indicator of purity and a preliminary step in structural elucidation. This guide moves beyond a simple recitation of methodology. It aims to provide a comprehensive understanding of the principles, practices, and nuances associated with determining the melting point of N-Methyl-2-phenylacetamide. The protocols herein are designed to be self-validating, embedding quality control within the procedural steps to ensure the generation of reliable and reproducible data.

Introduction to this compound

This compound, with the CAS number 6830-82-6, is an organic compound featuring an amide functional group.[1] Structurally, it is derived from phenylacetic acid and methylamine. Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol .[2] Depending on its purity, it can appear as a colorless to pale yellow solid or liquid at room temperature.[1] This compound is utilized in organic synthesis, often as an intermediate in the creation of pharmaceuticals and agrochemicals.[1]

The melting point of a pure crystalline solid is a distinct physical constant. For this compound, the accepted melting point is in the range of 53-60 °C . This range can be influenced by various factors, most notably the presence of impurities.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 6830-82-6
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Melting Point 53-60 °C
Boiling Point 330.3 °C at 760 mmHg
Density 1.031 g/cm³

Theoretical Principles of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.

The Role of Purity: Melting Point Depression

A cornerstone of melting point theory is the phenomenon of melting point depression. The presence of even small amounts of impurities will typically cause a substance to melt at a lower temperature and over a broader range than the pure substance.[3] This occurs because the impurities disrupt the uniform crystalline lattice structure of the solid, weakening the intermolecular forces that hold the molecules together.[4] Consequently, less energy is required to break these forces and induce melting.[4] This principle is a colligative property, meaning it depends on the concentration of the impurity.[5]

Caption: The effect of purity on the crystal lattice and melting point.

Synthesis and Purification of this compound

To obtain an accurate melting point, the purity of the this compound sample is paramount. This section outlines a common synthetic route and the subsequent purification necessary to yield a high-purity solid.

Synthesis via Acylation of Methylamine

A prevalent method for synthesizing this compound involves the reaction of a phenylacetic acid derivative with methylamine.[6] A common approach is the use of phenylacetyl chloride, which readily reacts with methylamine to form the desired amide.

Reaction Scheme:

C₆H₅CH₂COCl + CH₃NH₂ → C₆H₅CH₂CONHCH₃ + HCl

This reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane, and in the presence of a base (e.g., triethylamine or excess methylamine) to neutralize the hydrochloric acid byproduct.[7]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]

Solvent Selection:

The ideal recrystallization solvent will dissolve the this compound sparingly at room temperature but readily at its boiling point. For compounds with similar polarity, such as other N-substituted phenylacetamides, polar solvents are often effective.[10] Good starting points for this compound include:

  • Ethanol: A commonly used solvent for similar amides.[10]

  • Ethanol/Water mixture: This solvent pair can be highly effective. The compound is dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then reheated to clarity and allowed to cool slowly.[10]

Experimental Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of boiling ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Determination of Melting Point

The capillary melting point method is a widely used and reliable technique for determining the melting point of a solid.

Apparatus

A standard melting point apparatus typically consists of a heating block, a thermometer or temperature probe, a light source, and a magnifying lens for observing the sample.

Calibration of the Apparatus

For accurate results, the melting point apparatus must be calibrated regularly using certified reference standards with known, sharp melting points.[11][12] Common standards include acetanilide (114.3 °C) and caffeine (238 °C).[11] A calibration curve should be generated to correct for any systematic errors in the thermometer.[11]

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the purified this compound is completely dry.

    • Grind a small amount of the solid into a fine powder.[13]

    • Press the open end of a capillary tube into the powder to load a small amount of the sample.[13]

    • Tap the closed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[14]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point of 53-60 °C.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[14][15]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the completion of melting).

    • The recorded values represent the melting point range.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Always use a fresh capillary tube for each measurement.

Factors Influencing Accuracy
  • Heating Rate: A rapid heating rate is a common source of error, leading to an artificially high and broad melting range.[15]

  • Sample Packing: Improperly packed samples can lead to uneven heat transfer and an inaccurate melting point.

  • Purity: As discussed, impurities are the most significant factor affecting the melting point.[15]

  • Thermometer Calibration: An uncalibrated thermometer will introduce systematic errors.[11]

Advanced Application: Mixed Melting Point Analysis

The mixed melting point technique is a simple yet powerful method for confirming the identity of a compound.[5]

Principle:

If an unknown compound is suspected to be this compound, a small amount of the unknown is mixed with an authentic sample of pure this compound. The melting point of this mixture is then determined.

  • Identical Compounds: If the unknown is indeed this compound, the melting point of the mixture will be sharp and identical to that of the pure compound.[5]

  • Different Compounds: If the unknown is a different compound (even one with a similar melting point), the mixture will be impure, resulting in a depressed and broadened melting point range.[5][13]

Protocol:

  • Thoroughly grind together a 1:1 mixture of the unknown compound and a pure sample of this compound.

  • Determine the melting point of the mixture using the standard capillary method.

  • Compare the melting point of the mixture to that of the pure this compound.

Conclusion

The accurate determination of the melting point of this compound is a critical quality control measure in research and development. By understanding the theoretical underpinnings of melting point depression, employing rigorous purification techniques such as recrystallization, and adhering to a meticulous experimental protocol for melting point determination, researchers can ensure the generation of high-quality, reliable data. The principles and procedures outlined in this guide provide a robust framework for achieving this objective.

References

An In-Depth Technical Guide to the Spectral Analysis of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Molecular Signature

N-Methyl-2-phenylacetamide, a molecule of significant interest in medicinal chemistry and organic synthesis, possesses a unique structural architecture that dictates its chemical behavior and potential biological activity. Understanding this structure with unequivocal certainty is paramount for its application in research and development. This technical guide provides a comprehensive exploration of the spectral data of this compound, offering a detailed analysis of its mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy profiles. By delving into the nuances of each technique and the interpretation of the resulting data, this document serves as an essential resource for scientists seeking to confirm the identity, purity, and structural characteristics of this compound.

Mass Spectrometry: Unveiling the Molecular Fragmentation Pathway

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing small organic molecules like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.

  • Ionization: The separated this compound molecules enter the ion source of the mass spectrometer, where they are bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a radical cation, the molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound (C₉H₁₁NO) reveals a molecular ion peak and several key fragment ions that are diagnostic of its structure.[1]

Table 1: Key Mass Spectrometry Data for this compound

m/zProposed Fragment IonStructure of Fragment
149[M]•+ (Molecular Ion)[C₉H₁₁NO]•+
92[C₇H₈]•+ or [C₆H₅CH₂]•+Tropylium ion or Benzyl radical cation
91[C₇H₇]+Tropylium ion
58[C₂H₄NO]+[CH₂=C(OH)NHCH₃]+ or [CH₃NH=CH₂]+

Causality of Fragmentation:

The fragmentation of this compound is driven by the stability of the resulting fragments. The initial ionization removes an electron, most likely from the lone pair on the nitrogen or oxygen atom, or from the π-system of the phenyl ring, to form the molecular ion at m/z 149.

A prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, a common fragmentation for amides. This leads to the formation of the highly stable tropylium ion at m/z 91, a characteristic fragment for compounds containing a benzyl group. The peak at m/z 92 can be attributed to the benzyl radical cation or a rearranged tropylium radical cation. Another significant fragmentation is the McLafferty rearrangement, which can lead to the formation of the ion at m/z 58.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons. A reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, techniques like proton noise decoupling are used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to generate the NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear signature of its proton environments.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3Multiplet5HAromatic protons (C₆H₅)
~5.5Broad Singlet1HN-H proton
3.57Singlet2HMethylene protons (-CH₂-)
2.75Doublet3HMethyl protons (-NHCH₃)

Interpretation:

  • Aromatic Protons (δ ~7.3 ppm): The complex multiplet in the aromatic region corresponds to the five protons of the phenyl group. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons.

  • Amide Proton (δ ~5.5 ppm): The broad singlet is characteristic of an N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Methylene Protons (δ 3.57 ppm): The singlet integrating to two protons is assigned to the methylene group adjacent to the phenyl ring and the carbonyl group.

  • Methyl Protons (δ 2.75 ppm): The doublet integrating to three protons is assigned to the methyl group attached to the nitrogen. The splitting into a doublet is due to coupling with the adjacent N-H proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~171Carbonyl carbon (C=O)
~135Quaternary aromatic carbon (C-ipso)
~129Aromatic CH carbons
~128Aromatic CH carbons
~127Aromatic CH carbons
~44Methylene carbon (-CH₂-)
~26Methyl carbon (-NCH₃)

Interpretation:

  • Carbonyl Carbon (δ ~171 ppm): The signal in the downfield region is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (δ ~127-135 ppm): The signals in this range correspond to the six carbons of the phenyl ring. The quaternary carbon (ipso-carbon) is typically at the lower field end of this range, while the protonated carbons appear as distinct signals.

  • Methylene Carbon (δ ~44 ppm): This signal corresponds to the methylene carbon atom.

  • Methyl Carbon (δ ~26 ppm): The upfield signal is assigned to the methyl carbon attached to the nitrogen.

Caption: Numbering scheme for NMR assignments of this compound.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

  • Sample Preparation: A small amount of solid this compound is typically ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film or a solution.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. The instrument measures the interference pattern of the transmitted infrared radiation.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[1]

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchSecondary Amide
~3060, 3030C-H Stretch (sp²)Aromatic
~2930, 2850C-H Stretch (sp³)Methylene and Methyl
~1640C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1495, 1450C=C StretchAromatic Ring
~740, 700C-H Bend (out-of-plane)Monosubstituted Benzene

Interpretation:

  • N-H Stretching (~3300 cm⁻¹): The strong, sharp band in this region is characteristic of the N-H stretching vibration of a secondary amide.

  • C-H Stretching (~3030-3060 cm⁻¹ and ~2850-2930 cm⁻¹): The weaker bands above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while the bands below 3000 cm⁻¹ correspond to the C-H stretching of the methylene and methyl groups.

  • Amide I Band (C=O Stretching, ~1640 cm⁻¹): This is typically the most intense absorption in the spectrum of an amide and is due to the carbonyl stretching vibration.

  • Amide II Band (N-H Bending, ~1550 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

  • Aromatic C=C Stretching (~1450-1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

  • Aromatic C-H Bending (~700-740 cm⁻¹): The strong bands in this region are due to the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.

Caption: Key IR vibrational modes for this compound.

Conclusion: A Coherent Structural Portrait

The collective evidence from mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopy provides a comprehensive and self-validating structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. The mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, confirming the presence and connectivity of all constituent atoms. Finally, the infrared spectrum identifies the key functional groups, corroborating the overall molecular architecture. This multi-faceted spectral analysis provides the high level of confidence required for the use of this compound in demanding research and development applications.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Methyl-2-phenylacetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and the underlying scientific principles.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound (C₉H₁₁NO) is a secondary amide with a molecular weight of 149.19 g/mol .[1][2] Its structure, featuring a phenyl ring, a methylene group, an amide linkage, and a methyl group, presents a distinct pattern in ¹H NMR spectroscopy. Understanding this spectrum is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems. NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound in solution.[3]

Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound is characterized by several key signals, each corresponding to a unique set of protons in the molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, and the area under each signal (integration) is proportional to the number of protons it represents.

The partial double bond character of the C-N bond in amides, resulting from the delocalization of the nitrogen lone pair electrons to the carbonyl group, restricts free rotation.[4] This can lead to the observation of distinct signals for substituents on the nitrogen atom if the rotation is slow on the NMR timescale.[4][5]

Below is a detailed breakdown of the expected ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationKey Influencing Factors
Phenyl Protons (C₆H₅) ~ 7.20 - 7.40Multiplet (m)5HAromatic ring current, electronic effects of the acetamide group.
Methylene Protons (CH₂) ~ 3.60Singlet (s)2HProximity to the electron-withdrawing phenyl and carbonyl groups.
N-H Proton (NH) ~ 5.70 - 8.50Broad Singlet (br s)1HHydrogen bonding, solvent effects, and exchange rate.[6][7]
N-Methyl Protons (NCH₃) ~ 2.80Doublet (d)3HCoupling to the N-H proton.
Detailed Interpretation
  • Phenyl Protons (C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum, approximately between 7.20 and 7.40 ppm. The exact chemical shifts and splitting patterns can be influenced by the solvent and the conformational orientation of the phenyl ring relative to the rest of the molecule.

  • Methylene Protons (CH₂): The two protons of the methylene group are situated between the electron-withdrawing phenyl ring and the carbonyl group. This environment deshields them, causing their signal to appear as a singlet around 3.60 ppm. The singlet nature arises from the absence of adjacent, non-equivalent protons to couple with.

  • N-H Proton (NH): The chemical shift of the amide proton is highly variable and sensitive to factors such as solvent, temperature, and concentration due to its involvement in hydrogen bonding.[6][8] It typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water or other protic species in the solvent. Its chemical shift can range from approximately 5.70 to 8.50 ppm.

  • N-Methyl Protons (NCH₃): The three protons of the N-methyl group are adjacent to the amide nitrogen. They are expected to show a signal around 2.80 ppm. This signal will be split into a doublet due to coupling with the single N-H proton. The observation of this coupling is dependent on the rate of N-H proton exchange; in very pure, dry solvents, this coupling is more likely to be resolved.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a reliable ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters.[9][10][11]

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][10] The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[12]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.[11] However, the residual solvent peak can often serve as a secondary reference.[3]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including:

      • Pulse Program: A standard one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used for a ¹H spectrum.[13]

      • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).[14]

      • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[15]

      • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is crucial for accurate integration.

      • Number of Scans: Co-add multiple scans (e.g., 8 or 16) to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[15]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum by setting the TMS peak to 0 ppm or using the known chemical shift of the residual solvent peak.

Visualizing Molecular Connectivity and Spectral Relationships

The following diagrams illustrate the structure of this compound and the logical workflow for its ¹H NMR analysis.

cluster_mol Molecular Structure of this compound mol_img

References

A Technical Guide to the ¹³C NMR Analysis of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the principles, experimental protocols, and spectral interpretation of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy as applied to the structural elucidation of N-Methyl-2-phenylacetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for molecular characterization.

Introduction: The Role of ¹³C NMR in Characterizing this compound

This compound is a secondary amide derivative of phenylacetic acid. Its structural verification is a critical step in its synthesis and application, particularly in pharmaceutical and chemical research. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides unambiguous information about the carbon skeleton of a molecule. Each chemically distinct carbon atom in the structure produces a unique signal in the spectrum, revealing the number of non-equivalent carbons and offering profound insights into their electronic environment, hybridization, and connectivity.

Unlike ¹H NMR spectroscopy, standard broadband-decoupled ¹³C NMR spectra are characterized by single, sharp peaks for each carbon, free from the complexities of proton-carbon spin-spin coupling.[1] This simplicity, combined with a wide chemical shift range of over 200 ppm, typically prevents signal overlap, making it a powerful tool for structural confirmation. This guide will delve into the theoretical underpinnings, practical experimental setup, and detailed spectral analysis for this compound.

Foundational Principles of ¹³C NMR Spectroscopy

Understanding the ¹³C NMR spectrum of this compound requires a firm grasp of the fundamental principles governing carbon nuclear magnetic resonance.

  • The ¹³C Isotope: The technique relies on the ¹³C isotope, which possesses a nuclear spin of ½. Its low natural abundance (approximately 1.1%) and smaller gyromagnetic ratio compared to ¹H make ¹³C NMR an inherently less sensitive technique, often necessitating a greater sample concentration or longer acquisition times.[1]

  • Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, known as the chemical shift, is the most crucial piece of information. It is measured in parts per million (ppm) relative to a standard reference, typically Tetramethylsilane (TMS). The chemical shift is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms (like oxygen and nitrogen) or electron-withdrawing groups deshield the carbon nucleus, causing its signal to appear further downfield (at a higher ppm value). Conversely, electron-donating groups will shift signals upfield.

  • Hybridization Effects: The hybridization state of the carbon atom significantly influences its chemical shift. Generally, sp²-hybridized carbons (alkenes, aromatic rings, carbonyls) resonate downfield from sp³-hybridized carbons (alkanes). Carbonyl carbons (C=O) are particularly distinct, appearing at the far downfield end of the spectrum, typically between 160 and 220 ppm.

  • Broadband Proton Decoupling: To simplify the spectra, ¹³C NMR is almost always performed with broadband proton decoupling. This process irradiates the sample with a broad range of radio frequencies that correspond to proton resonances, effectively removing the spin-spin coupling between carbon and attached hydrogen atoms. The result is a spectrum where each unique carbon atom appears as a single line (a singlet).[1] This technique also benefits from the Nuclear Overhauser Effect (NOE), which can enhance the signal intensity of carbons with attached protons.

Experimental Protocol for Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines a self-validating system for reliable data collection.

Sample Preparation

A well-prepared sample is the foundation of a high-quality spectrum. Poor preparation can lead to broad spectral lines, poor signal-to-noise, and other artifacts that complicate interpretation.

  • Analyte Quantity: Due to the low sensitivity of ¹³C NMR, a higher sample concentration is required compared to ¹H NMR. For a small molecule like this compound (MW: 149.19 g/mol ), a sample mass of 50-100 mg is recommended.[2]

  • Solvent Selection: The sample must be dissolved in a deuterated solvent. The deuterium (²H) is not detected in ¹³C NMR and its signal is used by the spectrometer's lock system to maintain magnetic field stability. Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

  • Procedure:

    • Weigh 50-100 mg of this compound and place it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃.

    • Gently agitate the vial to ensure the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution.

    • The solution must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube clean before inserting it into the spectrometer.

Instrument Parameters

The following are typical acquisition parameters for a standard broadband-decoupled ¹³C NMR experiment on a modern NMR spectrometer (e.g., 400-500 MHz).

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard proton-decoupled experiment with a 30° pulse angle.
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time.
Acquisition Time (AQ)~1.0 - 2.0 sDefines the data sampling period. Longer times improve resolution.
Relaxation Delay (D1)2.0 sThe time between pulses to allow for nuclear relaxation.
Number of Scans (NS)128 or higherIncreased scans improve the signal-to-noise ratio, which is crucial for the insensitive ¹³C nucleus.
Spectral Width (SW)0 - 220 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Analysis and Interpretation of this compound

The structure of this compound contains 8 unique carbon environments, and therefore, its broadband proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals. The predicted chemical shifts are based on established ranges for similar functional groups and electronic effects within the molecule.

Structure of this compound with Carbon Numbering

Caption: Molecular structure of this compound.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from spectral data of analogous compounds and established chemical shift theory.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C8 (C=O) ~171The amide carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom and resonance with the nitrogen lone pair. This region is characteristic for amide carbonyls.
C1 (ipso-C) ~135This is a quaternary aromatic carbon directly attached to the acetyl group. It is deshielded compared to other aromatic carbons but less so than the carbonyl.
C2, C6 (ortho-C) ~129.5These carbons are in similar environments and are expected to have nearly identical chemical shifts.
C3, C5 (meta-C) ~129.0These carbons are electronically similar to the ortho carbons but slightly further from the substituent, often resulting in a small upfield shift relative to the ortho carbons.
C4 (para-C) ~127.5The para carbon is typically the most shielded of the protonated aromatic carbons in this type of substituted benzene ring.
C7 (CH₂) ~44This sp³-hybridized methylene carbon is adjacent to both the electron-withdrawing phenyl group and the carbonyl group, causing a significant downfield shift compared to a simple alkane.
C9 (N-CH₃) ~26.5This sp³-hybridized methyl carbon is attached to a nitrogen atom, which is moderately electronegative, shifting it downfield into the typical range for N-alkyl carbons.

Note: The signals for the ortho (C2, C6) and meta (C3, C5) carbons may be very close or even overlap, appearing as a single, more intense peak.

Workflow for Spectral Assignment

The process of assigning the observed peaks in an experimental spectrum to the specific carbon atoms in the molecule follows a logical workflow.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation NMR_Acq ¹³C NMR Acquisition SamplePrep->NMR_Acq Processing Fourier Transform & Phase Correction NMR_Acq->Processing Referencing Chemical Shift Referencing (TMS or Solvent) Processing->Referencing Peak_Picking Peak Picking & Integration (Qualitative) Referencing->Peak_Picking Assignment Peak Assignment based on Chemical Shift Theory Peak_Picking->Assignment Structure_Verification Structure Verification Assignment->Structure_Verification Carbonyl C=O (~171 ppm) Assignment->Carbonyl Aromatic Aromatic Region (127-135 ppm) Assignment->Aromatic Aliphatic Aliphatic Region (CH₂ & CH₃, 26-44 ppm) Assignment->Aliphatic

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

¹³C NMR spectroscopy provides a definitive and detailed fingerprint of the carbon framework of this compound. By understanding the core principles of the technique and following a robust experimental protocol, researchers can confidently acquire and interpret the spectrum. The analysis, guided by established chemical shift theory, allows for the unambiguous assignment of all eight unique carbon signals, from the downfield amide carbonyl to the upfield N-methyl group. This comprehensive characterization is fundamental to ensuring the identity and purity of the compound in any research or development setting.

References

Mass spectrometry of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of N-Methyl-2-phenylacetamide

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound (CAS 6830-82-6), a molecule with a molecular weight of 149.19 g/mol , belongs to the phenylacetamide class of compounds.[1] This class is significant in various fields, from pharmaceuticals, where the amide bond is a cornerstone of many drugs, to forensic science and metabolomics.[2] Understanding the mass spectrometric behavior of this compound is paramount for its unambiguous identification, quantification in complex matrices, and structural elucidation of related unknown substances.

This guide provides a detailed exploration of the mass spectrometric characteristics of this compound, focusing on the two most prevalent ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causal mechanisms of ion formation and fragmentation, present validated experimental protocols, and offer insights gleaned from practical field experience.

Part 1: Electron Ionization (EI) Mass Spectrometry - The Fingerprint Region

Electron Ionization is a high-energy, "hard" ionization technique that induces extensive fragmentation. While this can sometimes lead to the absence of a molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a unique chemical fingerprint, ideal for library matching and definitive identification.[3][4] For this compound, EI-MS reveals a characteristic and predictable fragmentation pathway.

Core Fragmentation Pathway of this compound

Upon impact with a 70 eV electron beam, this compound loses an electron to form the molecular ion radical cation (M•+), observed at a mass-to-charge ratio (m/z) of 149.[5] The subsequent fragmentation is dominated by cleavages that lead to the formation of highly stable cationic species.

The most significant fragmentation event is the cleavage of the C-C bond between the carbonyl carbon and the benzylic methylene group. This cleavage is energetically favorable as it leads to the formation of the benzyl cation ([C₇H₇]⁺), which readily rearranges to the exceptionally stable tropylium cation. This ion is responsible for the base peak, the most intense signal in the spectrum, at m/z 91 .[2][6]

Another characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a benzyl radical and the formation of the N-methylformamide cation ([CH₃NHCO]⁺) at m/z 58 . The interplay of these key fragments provides a robust method for identifying the core structure.

G M This compound Radical Cation (M•+) m/z 149 F91 Tropylium Cation [C₇H₇]⁺ m/z 91 (Base Peak) M->F91 - •CH₂CONHCH₃ (Benzylic Cleavage) F58 [CH₃NHCO]⁺ m/z 58 M->F58 - •CH₂C₆H₅ (Alpha Cleavage)

Caption: EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the routine analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard or sample extract in a suitable volatile solvent (e.g., Methanol, Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter to prevent contamination of the GC inlet.[7]

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.[2]

    • Column: A mid-polarity column such as a BP-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good peak shape and resolution.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][7]

    • Inlet: Splitless injection mode is preferred for trace analysis to maximize analyte transfer to the column. Set inlet temperature to 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: This program ensures the elution of the analyte as a sharp peak while separating it from potential contaminants.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass selective detector.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7] This is the standard energy for creating reproducible spectra that are comparable to commercial libraries like NIST.[3]

    • Source Temperature: 230 °C.[2][7]

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan from m/z 40 to 200. This range comfortably covers the molecular ion and all significant fragment ions.

    • Solvent Delay: 3-5 minutes, to prevent the solvent peak from saturating the detector.[7]

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (LC-MS/MS)

For analyzing this compound in complex biological or pharmaceutical matrices, LC-MS/MS is the gold standard.[8] ESI is a "soft" ionization technique that typically preserves the intact molecule, primarily as a protonated species [M+H]⁺.[9][10] The unparalleled sensitivity and selectivity are achieved through tandem mass spectrometry (MS/MS), specifically using Multiple Reaction Monitoring (MRM).[8]

Ionization and MS/MS Fragmentation

In positive ion mode ESI, this compound readily accepts a proton, forming the precursor ion [M+H]⁺ at m/z 150 . This process is facilitated by using an acidic mobile phase.[11][12]

This precursor ion is then selected in the first quadrupole, fragmented via Collision-Induced Dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. The fragmentation of the [M+H]⁺ ion differs significantly from EI. A primary fragmentation pathway involves the cleavage of the amide bond, leading to the loss of neutral methylamine (CH₃NH₂) and the formation of the phenylacetyl cation at m/z 119 . This ion can further lose carbon monoxide (CO) to produce the stable tropylium ion at m/z 91 . The transition from m/z 150 to m/z 91 is often a highly specific and sensitive transition for quantification.

G cluster_0 Liquid Phase cluster_1 Mass Spectrometer (Gas Phase) Sample Sample Prep (e.g., Protein Ppt.) LC HPLC Separation (C18 Column) Sample->LC ESI ESI Source (+ Ion Mode) LC->ESI Q1 Q1: Precursor Ion Selection (m/z 150) ESI->Q1 CC q2: Collision Cell (CID with N₂/Ar) Q1->CC Q3 Q3: Product Ion Analysis (e.g., m/z 91) CC->Q3 Det Detector Q3->Det

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for developing a quantitative assay for this compound in a biological matrix like plasma.

  • Sample Preparation (Protein Precipitation): [8][13]

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

    • Rationale: This "dilute and shoot" approach is fast and effective for removing the bulk of protein interferences. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.[13]

  • Instrumentation & Conditions:

    • Liquid Chromatograph: A high-performance system such as a Shimadzu Nexera or Waters ACQUITY UPLC.

    • Column: A Phenyl-Hexyl or C18 column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm) provides excellent retention and selectivity for aromatic compounds.[11]

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.[11]

    • Mobile Phase B: Methanol with 0.1% Formic Acid.[11]

    • Rationale: Formic acid aids in the protonation of the analyte for positive mode ESI, while ammonium acetate can improve peak shape.[12]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • Start at 10% B, hold for 0.5 min.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: A tandem quadrupole instrument (e.g., Sciex 6500, Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Key Parameters: Optimize source parameters (e.g., IonSpray Voltage, Temperature, Gas flows) via infusion of a standard solution to maximize the signal for the m/z 150 precursor ion.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Quantitative Transition: m/z 150 → m/z 91 (Highest sensitivity and specificity).

      • Confirmatory Transition: m/z 150 → m/z 119 (Provides an additional point of identification).

    • Rationale: MRM provides exceptional sensitivity and selectivity by filtering for both a specific precursor ion and a specific product ion, effectively eliminating chemical noise from the matrix.[8]

Data Summary: Key Diagnostic Ions

The following table summarizes the key mass spectral data for this compound across the two primary ionization techniques.

Ion DescriptionIonization ModePrecursor Ion (m/z)Fragment/Product Ion (m/z)Relative AbundanceCausality
Molecular IonEI149-VariableInitial ionization event
Tropylium CationEI14991~100% (Base Peak)Formation of a highly stable aromatic cation
Amide FragmentEI14958ModerateAlpha-cleavage adjacent to nitrogen
Protonated MoleculeESI-150 ([M+H]⁺)100% (Precursor)Soft ionization in an acidic environment
Phenylacetyl CationESI-MS/MS150119ModerateLoss of neutral methylamine from [M+H]⁺
Tropylium CationESI-MS/MS15091HighLoss of CO from the m/z 119 fragment

Conclusion

The mass spectrometric analysis of this compound is a robust and well-defined process. For structural confirmation and library identification, GC-MS with Electron Ionization provides a rich, reproducible fingerprint, with the tropylium cation at m/z 91 serving as the dominant base peak. For sensitive quantification in complex sample types, LC-MS/MS with Electrospray Ionization is the superior technique. By monitoring the specific MRM transition of the protonated molecule (m/z 150) to its characteristic product ion (m/z 91), analysts can achieve exceptional levels of sensitivity and selectivity. The protocols and mechanistic insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently analyze this important compound.

References

N-Methyl-2-phenylacetamide: A Comprehensive Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility of N-Methyl-2-phenylacetamide, a critical physicochemical property for its evaluation in drug development. Recognizing that a molecule's therapeutic potential can only be realized if it can be effectively delivered to its target, this document synthesizes foundational principles with actionable laboratory protocols to empower researchers in their formulation and development efforts.

The Imperative of Solubility in Drug Development

The journey of a drug molecule from administration to therapeutic action is fundamentally governed by its ability to dissolve. For oral dosage forms, the active pharmaceutical ingredient (API) must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Insufficient solubility is a primary contributor to poor bioavailability, leading to suboptimal drug exposure, high inter-patient variability, and potential therapeutic failure. A comprehensive understanding of a compound's solubility profile is therefore not merely a characterization step but a cornerstone of rational drug design and formulation strategy. This guide addresses the solubility of this compound, providing the necessary data and methodologies to navigate this critical parameter.

Physicochemical Profile of this compound

To understand the solubility of this compound, one must first consider its fundamental physicochemical properties. These characteristics provide the mechanistic basis for its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance White to light beige crystalline powder[2]
Melting Point 101 °C[3]
pKa (Predicted) Not available
LogP (Predicted) Not available

Note: The absence of readily available experimental pKa and LogP values underscores the importance of their determination in early-stage development to build a comprehensive biopharmaceutical profile.

Solubility Profile of this compound

Published quantitative solubility data for this compound is limited. However, qualitative descriptions and data for analogous compounds provide valuable initial insights. The related compound N-phenylacetamide (Acetanilide) is slightly soluble in cold water but soluble in hot water and various organic solvents. This suggests that this compound, with its similar structure, likely exhibits poor aqueous solubility at ambient temperatures.

Table of Qualitative Solubility:

SolventSolubility DescriptionReference
Water (cold)Slightly soluble / Poor aqueous solubility[4]
Water (hot)Soluble
EthanolSoluble
AcetoneVery soluble
ChloroformSoluble
Diethyl EtherSoluble
BenzeneSoluble

Given the qualitative nature of this data, precise and reproducible quantitative measurement is essential for any serious development program. The following protocol provides a robust framework for achieving this.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as described in OECD Guideline 105.[5][6][7] This method is reliable for compounds with solubilities above 10 mg/L.[8] Its core principle is to establish a saturated solution in equilibrium with an excess of the solid drug, ensuring that the measured concentration represents the true solubility limit under the specified conditions.

Rationale for Method Selection

The shake-flask method is chosen over kinetic solubility assays because it measures thermodynamic solubility. This value is a true representation of the equilibrium state and is critical for predicting in vivo dissolution under steady-state conditions, making it indispensable for late-stage preclinical and formulation development.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to several screw-capped, glass vials. The presence of undissolved solid at the end of the experiment is a critical quality control check.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer) to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C). Agitate the samples for a sufficient duration to reach equilibrium.

    • Expert Insight: A preliminary experiment is crucial to determine the time to equilibrium. Samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield statistically identical concentrations. For many compounds, 48-72 hours is sufficient.

  • Phase Separation: After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to permit the excess solid to sediment.[8]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative of the bulk solution.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations.

  • Data Reporting: The experiment should be performed in at least triplicate. Report the mean solubility value along with the standard deviation.

Experimental Workflow Diagram

ShakeFlask_Workflow cluster_setup Phase 1: Setup cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add Excess Solid This compound to Vials B Add Precise Volume of Solvent (e.g., Buffer) A->B C Seal Vials & Agitate at Constant Temperature (e.g., 48-72h) B->C D Cease Agitation & Allow Sedimentation (24h) C->D E Withdraw Supernatant D->E F Filter Sample (0.22 µm Syringe Filter) E->F G Quantify Concentration via Validated HPLC Method F->G H Report Mean Solubility ± SD (n≥3) G->H

Caption: Thermodynamic Solubility Determination via the Shake-Flask Method.

Key Factors Modulating Solubility

The solubility of this compound is not an immutable constant. It is influenced by several key factors that must be considered during development.

  • pH: For ionizable compounds, solubility is highly pH-dependent. As an amide, this compound is a very weak base and is essentially neutral within the physiological pH range (1-8). Therefore, significant changes in its aqueous solubility due to pH are not expected, simplifying pH considerations for formulation.

  • Temperature: The dissolution of most crystalline solids is an endothermic process, meaning solubility tends to increase with temperature. This is particularly relevant for manufacturing processes, such as crystallization, and for defining storage conditions. The solubility should be tested at relevant physiological (37°C) and room temperatures (20-25°C).

  • Co-solvents: Given its probable low aqueous solubility, the use of co-solvents (e.g., ethanol, propylene glycol, PEG 400) is a viable strategy for developing liquid formulations or for solubilizing the compound for in vitro screening. Co-solvents work by reducing the polarity of the aqueous environment, thereby lowering the energy required to solvate the non-polar solute.

  • Solid State Properties: The crystal form of the API can have a profound impact on its solubility. Amorphous forms are typically more soluble (but less stable) than their crystalline counterparts. Different crystalline polymorphs of the same compound can also exhibit different solubilities. Therefore, solid-state characterization is a critical parallel activity to solubility studies.

Conclusion and Strategic Recommendations

The available data suggests that this compound is a poorly water-soluble compound, a common challenge in modern drug development. This guide provides the foundational knowledge and a robust, validated protocol to precisely quantify its thermodynamic solubility.

Strategic Recommendations for Researchers:

  • Execute the Shake-Flask Protocol: Generate definitive, quantitative solubility data in pharmaceutically relevant media (e.g., water, simulated gastric fluid, simulated intestinal fluid).

  • Determine Key Physicochemical Parameters: Experimentally measure the LogP and pKa to build a complete biopharmaceutical profile and enable predictive modeling.

  • Investigate Solubilization Techniques: Systematically screen various formulation strategies, including co-solvents, surfactants, and complexing agents (e.g., cyclodextrins), to identify viable paths for enhancing solubility.

  • Characterize the Solid State: Perform polymorph screening and characterization to ensure the most stable and appropriate solid form is used for development.

By systematically addressing these areas, drug development professionals can overcome the challenges posed by poor solubility and unlock the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to N-Methyl-2-phenylacetamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Versatile Amide

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular targets. N-Methyl-2-phenylacetamide, a simple secondary amide, emerges as a highly valuable and versatile building block. Its utility extends far beyond its core structure, primarily serving as a stable, crystalline precursor to N-methyl-2-phenylethanamine, a foundational scaffold for a multitude of physiologically active compounds and pharmaceutical agents[1].

This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, offering field-proven insights into the synthesis, purification, characterization, and subsequent transformation of this key intermediate. The protocols described herein are designed as self-validating systems, incorporating in-process checks and characterization standards to ensure both reliability and reproducibility in the laboratory setting.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its successful application in synthesis. This compound is a white solid at room temperature, exhibiting good stability under standard laboratory conditions. Its identity and purity are unequivocally confirmed through a combination of spectroscopic methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
CAS Number 6830-82-6[2]
Appearance White Solid[2]
Spectroscopic Signature for Quality Control
  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint. One would expect to see a singlet for the N-methyl protons (CH₃) around 2.8 ppm, a singlet for the benzylic protons (CH₂) at approximately 3.6 ppm, and a multiplet corresponding to the five aromatic protons of the phenyl group between 7.2 and 7.4 ppm[3]. The integration of these peaks (3H:2H:5H) is a critical confirmation of the structure.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the methyl carbon, the benzylic carbon, the carbonyl carbon (typically downfield, ~170 ppm), and the distinct carbons of the aromatic ring[3].

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key absorptions. A strong, sharp peak around 1640-1660 cm⁻¹ corresponds to the C=O (amide I band) stretching vibration. Another significant peak, the N-H stretch, will appear as a sharp absorption around 3300 cm⁻¹[2].

  • Mass Spectrometry (MS): Electron impact mass spectrometry will show a molecular ion (M⁺) peak at m/z = 149, confirming the molecular weight[2].

Synthesis of this compound: A Validated Protocol

The most direct and reliable laboratory-scale synthesis involves the acylation of methylamine with an activated derivative of phenylacetic acid. The acid chloride method is preferred for its high reactivity and amenability to straightforward purification.

// Nodes PA [label="Phenylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SOCl2 [label="Thionyl Chloride (SOCl₂)\nin Anhydrous DCM, 0°C to RT", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; PAC [label="Phenylacetyl Chloride\n(In situ intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; MeNH2 [label="Methylamine (aq. solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Amidation Reaction\nAnhydrous DCM, 0°C", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude this compound\nin Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Dilute HCl, NaHCO₃, Brine)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; Purification [label="Recrystallization\n(e.g., Ethyl Acetate/Hexanes)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; FinalProduct [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PA -> SOCl2 [label="Activation"]; SOCl2 -> PAC; PAC -> Reaction; MeNH2 -> Reaction [label="Nucleophilic Attack"]; Reaction -> CrudeProduct; CrudeProduct -> Workup [label="Quenching & Extraction"]; Workup -> Purification [label="Isolation"]; Purification -> FinalProduct; }

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Phenylacetyl Chloride

Rationale: This two-step, one-pot procedure maximizes efficiency. Phenylacetic acid is first converted to the highly reactive phenylacetyl chloride using thionyl chloride. This intermediate is then immediately reacted with methylamine. The use of an anhydrous aprotic solvent (Dichloromethane, DCM) is critical as both thionyl chloride and the acid chloride intermediate are moisture-sensitive. Temperature control is essential to manage the exothermicity of the amidation step and minimize side reactions.

Materials:

  • Phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine (40% solution in water)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Argon), add phenylacetic acid (1.0 eq). Dissolve the acid in anhydrous DCM (approx. 5 mL per gram of acid).

  • Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes.

    • Causality Insight: Dropwise addition at 0°C safely controls the exothermic reaction and the evolution of HCl and SO₂ gas.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by IR, observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acid chloride C=O stretch (~1800 cm⁻¹).

  • Amidation: Re-cool the flask containing the in situ generated phenylacetyl chloride to 0°C.

  • Add methylamine solution (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. A dense white precipitate (methylammonium chloride) will form immediately.

    • Causality Insight: Using an excess of the amine drives the reaction to completion. Vigorous stirring is necessary to ensure proper mixing as the salt precipitates.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional hour. Monitor for completion by TLC (Thin Layer Chromatography), observing the consumption of the acid chloride.

  • Work-up and Purification: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess methylamine), saturated NaHCO₃ solution (to remove any unreacted phenylacetic acid), and finally with brine (to initiate drying).

    • Self-Validation: Each wash removes specific impurities. Checking the pH of the aqueous layers confirms the success of the acid and base washes.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) to yield pure this compound as a white crystalline solid.

Core Application: Reduction to N-Methyl-2-phenylethanamine

The primary value of this compound as an intermediate lies in its efficient reduction to N-methyl-2-phenylethanamine. This transformation replaces the carbonyl oxygen with two hydrogen atoms, converting the stable amide into a valuable amine. Lithium Aluminum Hydride (LAH) is the reagent of choice for this transformation due to its high reactivity.

// Nodes Amide [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; LAH [label="1. Lithium Aluminum Hydride (LAH)\nin Anhydrous THF, 0°C to Reflux", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; Quench [label="2. Careful Quenching\n(e.g., Fieser workup)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Amine [label="N-Methyl-2-phenylethanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amide -> LAH [label="Reduction"]; LAH -> Quench [label="Reaction Completion"]; Quench -> Amine [label="Isolation"]; }

Caption: Reduction of this compound to the target amine.

Detailed Experimental Protocol: LAH Reduction

Rationale: LAH is a powerful, non-selective reducing agent that requires strictly anhydrous conditions. Tetrahydrofuran (THF) is a common solvent due to its ability to dissolve LAH and its suitable boiling point for reflux. The work-up procedure (quenching) is the most critical step from a safety perspective; a sequential addition of water and base (Fieser workup) is employed to safely neutralize the excess LAH and precipitate aluminum salts, which can then be easily filtered off.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or DCM for extraction

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add LAH (1.5 - 2.0 eq) and cover with anhydrous THF.

    • Safety Critical: Handle LAH powder in a glovebox or with extreme care to avoid exposure to atmospheric moisture, with which it reacts violently.

  • Cool the LAH suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in a separate flask in anhydrous THF. Add this solution slowly and dropwise to the stirred LAH suspension.

    • Causality Insight: A slow, controlled addition is crucial to manage the initial exothermic reaction.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until all the starting amide has been consumed.

  • Work-up (Quenching): Cool the reaction mixture back down to 0°C in an ice bath. This is the most hazardous part of the procedure and must be done slowly and deliberately behind a blast shield.

  • Following the Fieser method for quenching 'x' grams of LAH:

    • Slowly and dropwise, add 'x' mL of deionized water.

    • Slowly and dropwise, add 'x' mL of 15% NaOH solution.

    • Slowly and dropwise, add '3x' mL of deionized water.

    • Safety Critical: This sequence is designed to produce a granular, easily filterable precipitate of aluminum salts. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and no nearby ignition sources.

  • Remove the ice bath and stir the resulting mixture vigorously for 30 minutes at room temperature. The initial grey slurry should become a white, granular precipitate.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether.

  • Combine the filtrate and washes and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo to yield the crude N-methyl-2-phenylethanamine, which can be further purified by distillation if necessary.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation[2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Reagent-Specific Hazards: The protocols described involve hazardous reagents. Thionyl chloride is corrosive and lachrymatory. Lithium Aluminum Hydride is highly flammable and water-reactive. All operations involving these reagents must be conducted with extreme caution, under an inert atmosphere, and with appropriate safety measures in place.

Conclusion

This compound is a synthetically powerful and accessible intermediate. Its straightforward synthesis from inexpensive starting materials and its efficient conversion to the N-methyl-2-phenylethanamine core make it an indispensable tool for medicinal chemists and researchers in drug development. The validated protocols provided in this guide offer a reliable pathway for the preparation and utilization of this versatile compound, empowering scientists to construct complex target molecules with confidence and precision.

References

An In-depth Technical Guide to N-Methyl-2-phenylacetamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-phenylacetamide, a simple derivative of phenylacetic acid, holds a unique position in the landscape of organic chemistry. Initially explored in the early 20th century, its history is intertwined with the development of medicinal chemistry and, more recently, has gained attention in forensic science due to its association with the clandestine synthesis of methamphetamine. This technical guide provides a comprehensive overview of this compound, from its discovery and historical context to detailed synthesis protocols, physicochemical properties, and a survey of its known and potential applications. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical insights into this intriguing molecule.

Introduction: The Phenylacetamide Scaffold

The phenylacetamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The presence of a phenyl ring and an acetamide group provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a wide array of biological activities, including analgesic, anticonvulsant, anti-inflammatory, and antimicrobial effects. This compound, with its simple N-methylation, represents a fundamental example of this class of compounds, offering a key starting point for understanding the structure-activity relationships within this chemical family.

Discovery and Historical Context

The first synthesis of this compound can be traced back to the early 20th century, a period of burgeoning exploration in synthetic organic chemistry. While a definitive, single "discovery" paper is not readily apparent in modern databases, its preparation falls within the broader context of the amidation of phenylacetic acid and its derivatives, a common practice of the time for generating novel compounds for potential therapeutic evaluation. Early research into N-alkylated amides was often driven by the desire to modify the properties of known bioactive molecules, such as altering solubility, metabolic stability, or target affinity.

The historical significance of this compound has been largely overshadowed by its more complex analogs. However, its recent and prominent emergence is in the field of forensic chemistry. It has been identified as a characteristic impurity in the illicit synthesis of methamphetamine, particularly in routes that utilize phenylacetic acid or its derivatives as precursors.[1][2] This association has made the detection and characterization of this compound a crucial aspect of forensic drug analysis, providing valuable intelligence on the synthetic routes employed in clandestine laboratories.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and characterization.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 6830-82-6[3]
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]
Appearance White to light beige crystalline powder[4]
Melting Point 53-58 °C[5]
Boiling Point Not readily available
Solubility Sparingly soluble in DMSO and PBS (pH 7.2), slightly soluble in ethanol[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, methylene, and phenyl protons.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl, methyl, methylene, and aromatic carbons.

  • IR Spectroscopy: The infrared spectrum displays a strong absorption band for the C=O stretching of the amide group.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods of amide formation. The most common and straightforward approach involves the reaction of a phenylacetic acid derivative with methylamine.

Synthesis from Phenylacetyl Chloride and Methylamine

This is a highly efficient method that proceeds through the nucleophilic acyl substitution of the highly reactive phenylacetyl chloride.

Reaction:

G reactant1 Phenylacetyl Chloride product This compound reactant1->product + reactant2 Methylamine reactant2->product byproduct HCl

Figure 1: General reaction scheme for the synthesis of this compound from phenylacetyl chloride.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. A mild base like triethylamine (1.2 equivalents) can be added to neutralize the HCl byproduct.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Synthesis from Phenylacetic Acid and Methylamine

This method requires the activation of the carboxylic acid group of phenylacetic acid to facilitate the amidation reaction.

Reaction Workflow:

G start Phenylacetic Acid + Methylamine activation Carboxylic Acid Activation (e.g., with DCC, EDC, or conversion to acyl chloride) start->activation coupling Amide Bond Formation activation->coupling workup Aqueous Work-up coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification end This compound purification->end

Figure 2: Workflow for the synthesis of this compound from phenylacetic acid.

Experimental Protocol (using a coupling agent like DCC):

  • Reaction Setup: Dissolve phenylacetic acid (1.0 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add a solution of methylamine (1.2 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product as described in section 4.1.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: Comparison with the literature value.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide functional group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Applications and Areas of Research

While this compound itself does not have widespread direct applications, its chemical scaffold is of significant interest to researchers.

Forensic and Analytical Chemistry

As previously mentioned, this compound is a key marker in the forensic analysis of illicitly produced methamphetamine.[1][2] Its presence can provide law enforcement and forensic chemists with crucial information about the synthetic pathways being used, aiding in the tracking of precursor chemicals and the dismantling of clandestine drug operations.

Precursor in Organic Synthesis

This compound can serve as a building block for the synthesis of more complex molecules. The amide nitrogen and the benzylic position of the phenyl ring are potential sites for further functionalization, allowing for the creation of a library of derivatives for various research purposes.

Potential Pharmacological Activity

The broader class of phenylacetamide derivatives has been investigated for a range of pharmacological activities. While specific studies on this compound are limited, research on related compounds suggests potential areas for future investigation:

  • Anticonvulsant Activity: Many N-substituted phenylacetamides have been shown to possess anticonvulsant properties.

  • Antidepressant and Anxiolytic Effects: Some studies have explored phenylacetamide derivatives for their potential to modulate central nervous system activity.[1]

  • Antibacterial and Antifungal Activity: The phenylacetamide scaffold has been incorporated into molecules with antimicrobial properties.

The exploration of the biological activities of this compound and its simple derivatives remains an open area for research and could lead to the discovery of novel therapeutic agents.

Conclusion

This compound, a compound with a deceptively simple structure, carries a rich, albeit not always prominent, history. From its origins in the early explorations of synthetic organic chemistry to its modern-day relevance in forensic science, it continues to be a molecule of interest. For researchers in drug discovery and development, a thorough understanding of its synthesis, properties, and the broader context of the phenylacetamide scaffold provides a solid foundation for the design and synthesis of new chemical entities with potential therapeutic value. The detailed protocols and compiled data in this guide are intended to facilitate further research into this versatile molecule and its derivatives.

References

Methodological & Application

Synthesis of N-Methyl-2-phenylacetamide: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Methyl-2-phenylacetamide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and organic compounds. This application note provides a comprehensive, field-tested guide for its synthesis, designed for researchers, scientists, and drug development professionals. We delve into the underlying chemical principles, present a detailed, step-by-step protocol for a high-yield synthesis route, and outline essential safety and characterization procedures. The methodology described herein is robust, scalable, and founded on established principles of organic chemistry, ensuring reliability and reproducibility.

Introduction and Significance

This compound, a derivative of phenylacetic acid, serves as a key building block in organic synthesis. Its structure, featuring a phenyl group attached to an N-methylated acetamide moiety, is a common motif in various biologically active molecules. The reliable synthesis of this compound with high purity is a critical first step in the discovery and development of new therapeutic agents. This guide focuses on a widely adopted and efficient two-step synthetic pathway starting from phenylacetic acid, which offers significant advantages in terms of reaction control and product purity over direct amidation methods.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from phenylacetic acid is most effectively achieved via a two-step process:

  • Activation of the Carboxylic Acid: Phenylacetic acid is first converted to its more reactive acid chloride derivative, phenylacetyl chloride.

  • Nucleophilic Acyl Substitution: The resulting acid chloride is then reacted with methylamine to form the desired amide.

This approach circumvents the primary challenge of direct amidation of a carboxylic acid. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, making direct attack by an amine unfavorable.[1] Heating a mixture of a carboxylic acid and an amine can lead to an acid-base reaction forming a stable ammonium salt, which requires very high temperatures (pyrolysis) to dehydrate into an amide.[2]

By converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), we replace the -OH group with a chloride ion (-Cl), which is an excellent leaving group.[1] This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

The reaction mechanism proceeds as follows:

  • Step 1: Formation of Phenylacetyl Chloride: Thionyl chloride reacts with phenylacetic acid to form the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

  • Step 2: Amide Formation: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A second equivalent of methylamine (or another base) is required to neutralize the HCl produced in this step.

reaction_mechanism cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Nucleophilic Acyl Substitution PAA Phenylacetic Acid PAC Phenylacetyl Chloride PAA->PAC + SOCl₂ SOCL2 SOCl₂ Gases SO₂(g) + HCl(g) PAC2 Phenylacetyl Chloride Product This compound PAC2->Product + 2 CH₃NH₂ MA 2 CH₃NH₂ Salt CH₃NH₃⁺Cl⁻

Diagram 1: Overall two-step synthesis pathway.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from phenylacetic acid. All operations involving thionyl chloride and methylamine must be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaCAS NumberMolar Mass ( g/mol )Amount (per run)
Phenylacetic AcidC₈H₈O₂103-82-2136.1510.0 g (73.4 mmol)
Thionyl Chloride (SOCl₂)SOCl₂7719-09-7118.978.0 mL (109.8 mmol)
Dichloromethane (DCM)CH₂Cl₂75-09-284.93~200 mL
Methylamine (40% in H₂O)CH₃NH₂74-89-531.0615 mL (~172 mmol)
Hydrochloric Acid (1M)HCl7647-01-036.46~50 mL
Sodium Bicarbonate (Sat.)NaHCO₃144-55-884.01~50 mL
Brine (Sat. NaCl)NaCl7647-14-558.44~50 mL
Anhydrous MgSO₄ / Na₂SO₄MgSO₄ / Na₂SO₄7487-88-9120.37 / 142.04As needed
HexaneC₆H₁₄110-54-386.18As needed
Ethyl AcetateC₄H₈O₂141-78-688.11As needed

Step-by-Step Procedure

experimental_workflow start Start: Phenylacetic Acid in DCM add_socl2 Add SOCl₂ dropwise at 0°C start->add_socl2 reflux Reflux for 2 hours add_socl2->reflux cool_evap Cool to RT & Evaporate Solvent (in vacuo) reflux->cool_evap pac_product Crude Phenylacetyl Chloride (Oily Residue) cool_evap->pac_product dissolve_pac Dissolve crude PAC in DCM pac_product->dissolve_pac Proceed to Step 2 add_ma Add Methylamine solution dropwise at 0°C dissolve_pac->add_ma stir_rt Stir at RT for 1 hour add_ma->stir_rt workup Aqueous Workup: 1. Wash with 1M HCl 2. Wash with Sat. NaHCO₃ 3. Wash with Brine stir_rt->workup dry_evap Dry (MgSO₄), Filter, & Evaporate Solvent workup->dry_evap purify Purify by Recrystallization (Ethyl Acetate/Hexane) dry_evap->purify final_product This compound (White Solid) purify->final_product

Diagram 2: Experimental workflow for the synthesis of this compound.

Part A: Synthesis of Phenylacetyl Chloride

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the setup is dry.

  • In the flask, dissolve phenylacetic acid (10.0 g, 73.4 mmol) in dichloromethane (DCM, 100 mL).

  • Cool the flask in an ice bath to 0°C.

  • Caution: Thionyl chloride is highly corrosive and reacts violently with water. Perform this step in a fume hood. Slowly add thionyl chloride (8.0 mL, 109.8 mmol) to the stirred solution dropwise via an addition funnel.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C) for 2 hours. The condenser should be fitted with a drying tube or gas outlet leading to a base trap (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude phenylacetyl chloride is a yellow-orange oil and is used in the next step without further purification.

Part B: Synthesis of this compound

  • In the fume hood, cool a 250 mL Erlenmeyer flask or beaker containing a solution of 40% methylamine in water (15 mL, ~172 mmol) in an ice bath.

  • Dissolve the crude phenylacetyl chloride from Part A in 50 mL of fresh DCM and cool this solution in a separate ice bath.

  • Slowly and carefully add the DCM solution of phenylacetyl chloride dropwise to the cold, stirred methylamine solution. An exothermic reaction will occur, and a white precipitate may form. Maintain the temperature below 10°C during the addition.

  • Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel. Add an additional 50 mL of DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 25 mL) to remove excess methylamine.

    • Saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid.

    • Brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Part C: Purification

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Safety Precautions and Hazard Mitigation

It is imperative to adhere to strict safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Thionyl Chloride Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water. [3][4][5]Must be handled in a chemical fume hood. [6] Avoid contact with skin, eyes, and clothing.[7] Keep away from water and moisture.[4] Use a syringe or cannula for transfers. Neutralize excess reagent carefully with a base solution.
Methylamine (40% soln) Flammable, corrosive, causes skin and eye burns, respiratory tract irritation.Handle in a chemical fume hood. Keep away from heat and ignition sources. Avoid inhaling vapors. Ensure adequate ventilation.
Dichloromethane Suspected carcinogen, skin and eye irritant.Handle in a chemical fume hood. Avoid skin contact and inhalation.
Hydrochloric Acid Corrosive, causes severe skin and eye burns, respiratory irritant.Use with care, avoiding inhalation of mists. Neutralize spills with a weak base (e.g., sodium bicarbonate).

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [8]
Melting Point ~80-83 °C
¹H NMR (CDCl₃, 400 MHz) δ ~7.40-7.20 (m, 5H, Ar-H), 5.50 (br s, 1H, N-H), 3.65 (s, 2H, CH₂), 2.80 (d, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~171 (C=O), 135 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 44 (CH₂), 26 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction in Step 1 or 2. Loss during workup.Ensure reagents are pure and dry. Extend reflux time for Step 1 if needed. Ensure careful, dropwise addition in Step 2 to avoid side reactions. Be careful not to lose product during aqueous extractions.
Oily or Impure Product Incomplete reaction or insufficient purification.Ensure the aqueous workup is thorough to remove all impurities. If recrystallization is difficult, consider purification by column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient).[9]
Product fails to crystallize Presence of impurities. Incorrect solvent system.Re-purify the crude product, perhaps with an additional wash. Screen different solvent systems for recrystallization (e.g., toluene, diethyl ether/hexane).

References

Application Note & Protocol: Synthesis of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, field-proven protocol for the synthesis of N-Methyl-2-phenylacetamide, a valuable intermediate in organic and medicinal chemistry. The described methodology focuses on the direct amidation of phenylacetic acid with methylamine, facilitated by a carbodiimide coupling agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, a step-by-step experimental procedure, purification techniques, and comprehensive characterization data. The protocol is designed to be self-validating, ensuring high yield and purity while emphasizing robust safety and hazard management.

Chemical Principle: Carbodiimide-Mediated Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that forms water as a byproduct. This reaction is not spontaneous under standard conditions because the carboxylic acid protonates the amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

This protocol employs a carbodiimide coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).

Mechanism of Action:

  • Activation of Carboxylic Acid : The carboxylic acid (phenylacetic acid) attacks the electrophilic carbon of the EDC protonated carbodiimide.

  • Formation of O-Acylisourea Intermediate : This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent because the isourea portion is a superb leaving group.

  • Nucleophilic Attack by Amine : The primary amine (methylamine) acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate & Product Formation : A tetrahedral intermediate is formed, which then collapses to yield the desired amide (this compound) and a water-soluble urea byproduct (EDU). The catalyst, DMAP, can accelerate the reaction by forming an even more reactive acylpyridinium intermediate.

Amide Synthesis Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling PAA Phenylacetic Acid (R-COOH) OAI O-Acylisourea Intermediate PAA->OAI + EDC, H+ EDC EDC (Carbodiimide) EDC->OAI MA Methylamine (R'-NH2) Amide This compound (Product) MA->Amide OAI->Amide + Methylamine EDU EDU (Urea Byproduct) OAI->EDU

Caption: Mechanism of EDC-mediated amide coupling.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )MP (°C)BP (°C)Hazards
Phenylacetic AcidC₈H₈O₂136.1576.5265.5Eye Irritant, Skin Irritant[1][2]
Methylamine (40% in H₂O)CH₅N31.06-93-6.3Flammable, Corrosive, Toxic
EDC·HClC₈H₁₈N₃Cl191.70118-120N/ASkin/Eye Irritant
4-DMAPC₇H₁₀N₂122.17109-111211Highly Toxic, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Carcinogen, Irritant
Hydrochloric Acid (1M)HCl36.46N/AN/ACorrosive, Skin/Eye Irritant
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.0150 (dec.)N/AMinimal
Brine (Sat. NaCl Sol.)NaCl58.448011413Minimal
Anhydrous Magnesium SulfateMgSO₄120.371124 (dec.)N/AMinimal
Equipment
  • Three-neck round-bottom flask (250 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (100 mL)

  • Reflux condenser (for alternative methods)

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or meter

  • Analytical balance

Experimental Protocol: Step-by-Step Methodology

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities as needed.

Synthesis Workflow A 1. Dissolve Phenylacetic Acid & DMAP in DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add EDC·HCl Stir for 20 min B->C D 4. Add Methylamine Dropwise C->D E 5. Warm to RT Stir Overnight D->E F 6. Quench & Workup (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify Crude Product (Recrystallization) H->I J 10. Characterize Final Product (NMR, IR, MP) I->J

Caption: Experimental workflow for this compound synthesis.

Procedure:

  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (1.36 g, 10.0 mmol) and 4-DMAP (0.12 g, 1.0 mmol, 0.1 equiv.).

    • Rationale: DMAP serves as a catalyst to accelerate the formation of the highly reactive acylpyridinium intermediate, increasing the reaction rate.

  • Dissolution & Cooling : Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids are dissolved. Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the coupling agent and amine, minimizing potential side reactions[3].

  • Activation : Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv.) to the cooled solution in one portion. Stir the reaction mixture at 0 °C for 20 minutes.

    • Rationale: A slight excess of the coupling agent ensures complete activation of the carboxylic acid. The pre-activation period allows for the formation of the O-acylisourea intermediate before the nucleophile is introduced.

  • Amine Addition : Slowly add methylamine (40% solution in water, 0.85 mL, ~11.0 mmol, 1.1 equiv.) to the reaction mixture dropwise using a syringe or dropping funnel over 10 minutes. Ensure the temperature remains below 10 °C during the addition.

    • Rationale: Dropwise addition of the amine controls the reaction rate and temperature. Although an aqueous solution of methylamine is used for convenience, anhydrous conditions are generally preferred; however, this coupling method is tolerant to small amounts of water.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (12-16 hours).

    • Rationale: Allowing the reaction to proceed overnight ensures it goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Aqueous Workup : a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Rationale: The HCl wash removes unreacted methylamine and DMAP. The NaHCO₃ wash removes any remaining phenylacetic acid and neutralizes the organic layer. The brine wash removes residual water. c. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is basic (pH > 8).

  • Drying and Concentration : Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

Purification

Recrystallization is an effective method for purifying the crude this compound[3].

  • Solvent Selection : Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol or a mixture of ethyl acetate/hexanes.

    • Rationale: An ideal recrystallization solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Ethanol is reported to be an effective solvent[3].

  • Dissolution : Heat the mixture gently with stirring until all the solid dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying : Dry the crystals in a vacuum oven or desiccator to a constant weight. A typical yield is 75-90%.

Characterization and Validation

The identity and purity of the final product should be confirmed by analytical methods.

PropertyExpected Value / Description
Appearance White to off-white crystalline solid
Melting Point 86-88 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.40 (m, 5H, Ar-H), 5.50 (br s, 1H, NH), 3.65 (s, 2H, CH₂), 2.80 (d, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 171.5 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH), 43.5 (CH₂), 26.5 (N-CH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1645 (Amide I C=O stretch)

Note: NMR and IR spectral data are predicted based on the structure and typical values for these functional groups. Actual values should be compared with reference spectra if available.[4]

Safety and Hazard Management

All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenylacetic Acid : Causes serious eye irritation[1]. Avoid inhalation of dust. Handle in accordance with good industrial hygiene and safety practices[5].

  • Methylamine : Flammable and corrosive. The aqueous solution is a strong base. Avoid inhalation of vapors and contact with skin and eyes.

  • EDC·HCl & 4-DMAP : EDC is an irritant. DMAP is highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme caution and use engineering controls to minimize exposure.

  • Dichloromethane (DCM) : A suspected carcinogen and volatile solvent. All handling must occur in a fume hood.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste (DCM) should be collected separately from non-halogenated waste. Aqueous acidic and basic washes should be neutralized before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; impure starting materials; insufficient coupling agent.Monitor reaction by TLC to confirm completion. Ensure starting materials are pure and dry. Use a slight excess (1.1-1.2 equiv.) of coupling agent and amine.
Oily/Impure Product Presence of urea byproduct or unreacted starting materials.Ensure aqueous workup is thorough. If recrystallization fails, purify by column chromatography on silica gel.
Difficulty in Crystallization Product is too soluble in the chosen solvent; presence of oily impurities.Try a different solvent system (e.g., ethyl acetate/hexanes, toluene). Scratch the inside of the flask with a glass rod to induce crystallization.

References

Comprehensive Physicochemical and Structural Characterization of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

N-Methyl-2-phenylacetamide is a significant chemical entity in the fields of organic synthesis and pharmaceutical development. Its proper identification, purity assessment, and structural confirmation are paramount for ensuring downstream experimental reproducibility and meeting regulatory standards. This technical guide provides a comprehensive suite of protocols and theoretical insights for the definitive characterization of this compound. We detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) as orthogonal techniques to build a complete analytical profile of the molecule. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and validated methods for its analysis.

Introduction and Physicochemical Profile

This compound (CAS No. 6830-82-6) is a secondary amide featuring a phenyl group attached to an acetyl moiety, which is in turn N-methylated. This structure confers specific chemical properties that are leveraged in various synthetic pathways. The unambiguous characterization of this compound is the foundational step for any research or development application, ensuring that the material's identity and purity are confirmed before use. In drug development, for instance, even minor impurities can alter biological activity or introduce toxicity. Therefore, a multi-technique approach is essential for a comprehensive assessment.

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
CAS Number 6830-82-6[1]
Canonical SMILES CNC(=O)CC1=CC=CC=C1[1]

Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. Each technique provides a unique piece of the molecular puzzle. The logical flow for characterizing a newly synthesized or procured batch of this compound should follow a structured path from structural confirmation to purity verification.

G cluster_synthesis Material Source cluster_characterization Structural & Purity Analysis cluster_validation Final Validation synthesis Synthesis or Procurement of this compound nmr NMR Spectroscopy (¹H, ¹³C) Primary Structure synthesis->nmr Initial Characterization ms Mass Spectrometry (GC-MS) Molecular Weight & Fragmentation synthesis->ms Initial Characterization ir IR Spectroscopy Functional Group ID synthesis->ir Initial Characterization hplc HPLC Analysis Purity & Quantification nmr->hplc Purity Assessment ms->hplc Purity Assessment ir->hplc Purity Assessment report Certificate of Analysis (CoA) Identity, Purity, Structure Confirmed hplc->report

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle of Causality: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It operates on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) will align in a magnetic field and absorb electromagnetic radiation at a frequency characteristic of their chemical environment. This provides detailed information about the connectivity of atoms, the number of unique protons and carbons, and their electronic surroundings.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak must not overlap with analyte signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion and resolution.[2]

    • For ¹H NMR , acquire at least 16 scans. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.

    • For ¹³C NMR , acquire a proton-decoupled spectrum to simplify signals to singlets. Due to the low natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required.

Expected Data and Interpretation

The structure of this compound predicts a specific set of signals. The data below is based on spectral database information and chemical shift theory.[1]

¹H NMR (400 MHz, CDCl₃) SignalMultiplicityIntegrationAssignment
Chemical Shift (δ, ppm) ~7.35 - 7.20Multiplet5HPhenyl Ring (Ar-H)
~5.70Broad Singlet1HAmide Proton (N-H)
~3.55Singlet2HMethylene (-CH₂-)
~2.80Doublet3HMethyl (N-CH₃)
¹³C NMR (100 MHz, CDCl₃) SignalAssignment
Chemical Shift (δ, ppm) ~171Amide Carbonyl (C=O)
~135Quaternary Phenyl (Ar-C)
~129Phenyl (Ar-CH)
~128Phenyl (Ar-CH)
~127Phenyl (Ar-CH)
~44Methylene (-CH₂)
~26Methyl (N-CH₃)

Mass Spectrometry (MS): Molecular Weight Verification

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, confirming the elemental composition, and offers structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.[1]

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one based on 5% Phenyl Polysiloxane.

    • Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1) to prevent column overloading.

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. This gradient ensures separation from any residual solvents or impurities.

  • MS Detection (Electron Ionization - EI):

    • Ionization Energy: Use a standard EI energy of 70 eV. This energy level is high enough to cause reproducible fragmentation and is standard across reference libraries.

    • Mass Range: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Expected Data and Interpretation
  • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 149 , corresponding to the molecular weight of C₉H₁₁NO.[1]

  • Key Fragments: The fragmentation pattern is a structural fingerprint. Expected fragments for this compound include:

    • m/z = 91: The tropylium ion ([C₇H₇]⁺), a very stable fragment characteristic of compounds with a benzyl group.

    • m/z = 58: The [CH₃NH=CH₂]⁺ or related fragment from cleavage adjacent to the nitrogen.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle of Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies. This allows for the rapid and non-destructive identification of key functional groups, serving as an excellent orthogonal technique to confirm the presence of the amide and aromatic ring.

Protocol: FTIR Analysis (KBr Pellet)
  • Sample Preparation: Mix ~1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum provides a distinct fingerprint based on the molecule's functional groups.[1][3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 N-H StretchSecondary Amide
~3060, 3030 C-H StretchAromatic Ring
~2930 C-H StretchAliphatic (CH₃, CH₂)
~1640 C=O Stretch (Amide I)Secondary Amide
~1550 N-H Bend (Amide II)Secondary Amide
~1495, 1450 C=C StretchAromatic Ring
~740, 700 C-H Out-of-Plane BendMonosubstituted Benzene

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Principle of Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and other high-purity chemicals. Reverse-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. By using a UV detector, non-UV active impurities can be detected, and the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Protocol: RP-HPLC Purity Analysis

This protocol is adapted from established methods for similar phenylacetamide derivatives.[4][5][6]

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile (MeCN).

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the diluent. Further dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm or 254 nm (where the phenyl group absorbs).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% B to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 30% B

      • 18-25 min: Re-equilibration at 30% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

HPLC Workflow Diagram

G prep Sample Prep (0.1 mg/mL, filtered) inject Inject 10 µL onto C18 Column prep->inject gradient Gradient Elution (Water/MeCN) inject->gradient detect UV Detection (210 nm) gradient->detect analyze Data Analysis (Peak Integration, % Purity) detect->analyze

Caption: Experimental workflow for the HPLC purity analysis.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. By integrating data from NMR for structural confirmation, MS for molecular weight verification, IR for functional group identification, and HPLC for purity assessment, a complete and reliable profile of the compound can be established. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers and scientists to ensure the quality and integrity of their materials, which is a critical prerequisite for successful research and development.

References

Applications of N-Methyl-2-phenylacetamide in Organic Synthesis: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-2-phenylacetamide (CAS: 6830-82-6) is a secondary amide that serves as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its structure, featuring a reactive N-H bond, an activatable α-methylene group, and an aromatic phenyl ring, provides multiple sites for functionalization. This unique combination of features makes it an attractive precursor for a diverse array of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[3] This guide elucidates the core reactivity of this compound and provides detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's properties is fundamental to its effective application. This compound is a white crystalline solid at room temperature.[4] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 6830-82-6[1][5][6]
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [2][4]
Melting Point 58-60 °C[5]
Boiling Point 165-168 °C / 11 Torr[5]
IUPAC Name This compound[2]
SMILES CNC(=O)CC1=CC=CC=C1[2]
InChIKey RKEXPBCMGJAOLM-UHFFFAOYSA-N[2]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from three primary reactive sites:

  • The Amide Functional Group: The amide can be reduced to the corresponding secondary amine, a crucial transformation for accessing important pharmacophores.

  • The α-Methylene (CH₂) Group: The protons on the carbon adjacent to the carbonyl are acidic (pKa ≈ 17-19 for simple ketones/amides) and can be removed by a strong base to form a nucleophilic enolate.[7][8] This enolate is a powerful tool for carbon-carbon bond formation.

  • The Phenyl Ring: While less reactive than the other sites, the aromatic ring can undergo electrophilic aromatic substitution, allowing for late-stage functionalization, although this typically requires harsh conditions.

Our strategic applications will focus on the first two, more synthetically tractable, sites.

Application I: Precursor for Tetrahydroisoquinoline Alkaloids via the Pictet-Spengler Reaction

While not a direct substrate for classical isoquinoline syntheses like the Bischler-Napieralski reaction (which requires a β-arylethylamide), this compound is an excellent precursor to the required starting material for the related and highly important Pictet-Spengler reaction.[9][10] The overall strategy involves the reduction of the amide to its corresponding amine, which then serves as a direct substrate for acid-catalyzed cyclization.

Synthetic Workflow: From Amide to Heterocycle

The transformation from this compound to a tetrahydroisoquinoline core follows a two-step sequence: amide reduction followed by cyclization. This workflow is a cornerstone of alkaloid synthesis.

G cluster_0 Step 1: Amide Reduction cluster_1 Step 2: Pictet-Spengler Reaction A This compound B N-Methyl-2-phenylethylamine A->B  LiAlH₄, THF   C N-Methyl-2-phenylethylamine E 1,2,3,4-Tetrahydroisoquinoline Derivative C->E  H⁺ (e.g., TFA, HCl)   D Aldehyde / Ketone (e.g., R-CHO) D->E  H⁺ (e.g., TFA, HCl)  

Caption: Synthetic pathway from this compound to tetrahydroisoquinolines.

Protocol 1: Reduction of this compound to N-Methyl-2-phenylethylamine

Causality: The conversion of an amide to an amine is a reductive process that requires a powerful hydride donor. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary to reduce the resonance-stabilized and generally unreactive amide carbonyl.[11] The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive LiAlH₄ by acidic protons.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: Carefully add lithium aluminum hydride (1.5 eq.) to anhydrous THF (approx. 10 mL per gram of LiAlH₄) in the reaction flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 10 mL per gram of amide) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC (staining with ninhydrin can help visualize the product amine). Typically, the reaction is complete within 4-12 hours.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Extreme caution is required during this step as it generates hydrogen gas. Sequentially and very slowly, add dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular white precipitate at room temperature for 30 minutes. Filter the solid precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-Methyl-2-phenylethylamine. The product can be further purified by distillation if necessary.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

Causality: This reaction proceeds via the formation of an iminium ion from the condensation of the amine (N-Methyl-2-phenylethylamine) and an aldehyde.[10][12] The electron-rich phenyl ring then acts as an intramolecular nucleophile, attacking the electrophilic iminium ion in a 6-endo-trig cyclization to form the tetrahydroisoquinoline ring system.[13][14] An acid catalyst is crucial for promoting both the imine formation (by protonating the carbonyl oxygen) and the subsequent cyclization.

Materials:

  • N-Methyl-2-phenylethylamine (from Protocol 1)

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve N-Methyl-2-phenylethylamine (1.0 eq.) in DCM (approx. 20 mL per gram of amine) in a round-bottom flask.

  • Aldehyde Addition: Add formaldehyde (1.1 eq.) to the solution and stir at room temperature for 15 minutes.

  • Acid Catalysis: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is basic (pH > 8). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application II: α-Carbon Functionalization via Enolate Alkylation

The protons on the methylene group of this compound are sufficiently acidic to be removed by a strong, non-nucleophilic base, forming a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, enabling the formation of new carbon-carbon bonds at the α-position, a key strategy for building molecular complexity.

Mechanism: Enolate Formation and Sₙ2 Reaction

The choice of base is critical. A bulky, strong base like Lithium Diisopropylamide (LDA) is ideal because it rapidly and irreversibly deprotonates the α-carbon without competing in nucleophilic attack at the amide carbonyl.[15] The resulting enolate can then react with various electrophiles, such as alkyl halides, in an Sₙ2 fashion.[16]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation (Alkylation) A This compound B Lithium Enolate A->B  LDA, THF, -78 °C   C Lithium Enolate E α-Substituted Product C->E  Sₙ2 Reaction   D Electrophile (e.g., R-X) D->E  Sₙ2 Reaction  

Caption: General workflow for the α-alkylation of this compound.

Protocol 3: α-Alkylation of this compound

Causality: This protocol relies on kinetic control to achieve selective mono-alkylation. The reaction is run at low temperature (-78 °C) to prevent side reactions like enolate equilibration or decomposition.[15] LDA is prepared in situ from diisopropylamine and n-butyllithium to ensure it is fresh and highly reactive. The choice of electrophile is typically limited to reactive primary alkyl halides to ensure an efficient Sₙ2 reaction and avoid competing E2 elimination.[16]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.05 eq.) dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: Dissolve this compound (1.0 eq.) in a separate flask with anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Role in the Synthesis of Bioactive Molecules

The phenylacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound and its derivatives serve as key intermediates in the synthesis of these agents.[17][18][19]

Bioactive ClassStructural Modification / ApplicationKey FindingsReference(s)
Antidepressant Agents Benzimidazole-thio-acetamide derivatives were synthesized from chloro-N-substituted acetamides.The phenylacetamide core is crucial for the molecular framework. Certain derivatives showed antidepressant potential superior to standard drugs like imipramine.[17]
CB2 Receptor Inverse Agonists N,N'-((phenyl)methylene)bis(2-phenylacetamide) derivatives were developed for osteoporosis treatment.The bis-phenylacetamide structure was identified via pharmacophore screening and showed high binding affinity and selectivity for the CB2 receptor.[20]
Antimicrobial Agents Phenylacetamide derivatives containing 4-arylthiazole moieties.Introduction of the thiazole moiety to the phenylacetamide scaffold resulted in compounds with promising antibacterial activity against Xanthomonas species.[19]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its true value is realized through strategic transformations that leverage the reactivity of its core functional groups. By serving as a precursor for β-arylethylamines, it provides a direct entry into the synthesis of complex heterocyclic and alkaloid structures via the Pictet-Spengler reaction. Furthermore, its capacity for α-functionalization through enolate chemistry allows for the construction of diverse carbon skeletons. These applications, coupled with the prevalence of the phenylacetamide motif in medicinal chemistry, firmly establish this compound as an indispensable tool for researchers, scientists, and drug development professionals.

References

Application Notes: N-Methyl-2-phenylacetamide as a Precursor for Phenylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the use of N-Methyl-2-phenylacetamide as a precursor in the synthesis of N-methyl-phenylethylamines. Phenylethylamines are a broad class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. This guide covers the core chemical principles, detailed experimental protocols for amide reduction, methods for product purification and characterization, and critical safety considerations. The protocols are designed to be self-validating, emphasizing analytical confirmation of reaction outcomes. All procedures are intended for legitimate research and development purposes by qualified professionals in appropriate laboratory settings.

Regulatory and Safety Disclaimer

WARNING: The synthesis of phenylethylamines, including N-methyl-2-phenylethanamine (methamphetamine), is subject to stringent legal and regulatory controls in most jurisdictions due to their potential for abuse.[1][2][3][4] this compound may be classified as a controlled substance precursor. All researchers must be fully aware of and compliant with all applicable local, national, and international laws and institutional policies regarding the procurement, handling, synthesis, and disposal of these chemicals.[2][4] These protocols are intended solely for legitimate scientific research, such as the synthesis of analytical standards, investigation of novel therapeutic agents, or metabolic studies, conducted within a legally sanctioned and regulated environment. Unauthorized synthesis of controlled substances is illegal and carries severe penalties.

Furthermore, the primary reagent discussed, Lithium Aluminum Hydride (LiAlH₄), is extremely hazardous. It is a potent reducing agent that reacts violently with water and protic solvents, is corrosive, and can ignite spontaneously in moist air or due to friction.[5][6] All handling of LiAlH₄ must be performed by trained personnel using appropriate Personal Protective Equipment (PPE) under an inert atmosphere in a certified chemical fume hood.[7][8][9]

Background and Significance

The phenylethylamine skeleton is a foundational structural motif in a vast array of biologically active molecules, including neurotransmitters (e.g., dopamine, norepinephrine), hormones (e.g., epinephrine), and a wide range of pharmaceuticals and clinical drug candidates. Substituted phenylethylamines are explored for their potential in treating conditions such as depression, ADHD, Parkinson's disease, and nasal congestion.[3]

This compound is a direct precursor to N-methyl-2-phenylethanamine. Its chemical structure contains the complete carbon skeleton and nitrogen atom required for the target amine, with the only necessary transformation being the reduction of the amide carbonyl group. This makes it an efficient starting material for accessing this specific class of phenylethylamines. The primary method for this conversion is the reduction of the amide functionality, a cornerstone reaction in organic synthesis.

Chemical Principles and Reaction Mechanism

The conversion of an N-substituted amide, such as this compound, to its corresponding amine is achieved via reduction. While various reducing agents exist, Lithium Aluminum Hydride (LiAlH₄) is particularly effective for this transformation as it is one of the few common reagents powerful enough to reduce the stable amide functional group completely to an amine without affecting the aromatic ring.[10][11]

The reaction mechanism involves the nucleophilic attack of hydride ions (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide.[10] This process occurs in several steps:

  • Initial Hydride Attack: A hydride ion adds to the amide's carbonyl carbon, forming a tetrahedral intermediate.[11]

  • Complexation and Elimination: The oxygen atom coordinates to the aluminum species, forming a good leaving group. The tetrahedral intermediate then collapses, eliminating the oxygen as part of a metal alkoxide complex and forming a highly reactive iminium ion intermediate.[10][12]

  • Second Hydride Attack: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final amine product.[10][12]

  • Aqueous Workup: A careful aqueous workup is then required to quench any excess LiAlH₄ and to hydrolyze the aluminum-nitrogen and aluminum-oxygen complexes, liberating the free amine.

G Precursor This compound Intermediate Iminium Ion Intermediate Precursor->Intermediate [H⁻] attack & -[AlH₃O]⁻ Reagents 1. LiAlH₄, Anhydrous THF 2. H₂O / NaOH (aq) Workup Product N-Methyl-2-phenylethanamine Intermediate->Product [H⁻] attack

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of this compound to N-methyl-2-phenylethanamine using LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (THF).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercial SourceEnsure dryness before use.
Lithium Aluminum Hydride (LiAlH₄)Powder or 1M solution in THFCommercial SourceExtremely hazardous. Handle under inert gas.[5][6]
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercial SourceMust be freshly distilled from a suitable drying agent (e.g., Na/benzophenone).
Sodium Hydroxide (NaOH)Pellets, ACS GradeCommercial SourceFor preparing aqueous solution.
Diethyl EtherAnhydrousCommercial SourceFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceFor drying organic layers.
Hydrochloric Acid (HCl)ConcentratedCommercial SourceFor salt formation (optional).
Deionized WaterType II or higherLaboratory SourceFor workup.
Equipment
  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Ice-water bath and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.), all oven-dried

Step-by-Step Procedure

A. Reaction Setup (Inert Atmosphere)

  • Assemble the oven-dried three-neck flask with a stir bar, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.

  • Flame-dry the entire apparatus under a vacuum and then backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • In a separate dry flask under inert gas, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Transfer this solution to the dropping funnel via cannula.

  • Carefully add LiAlH₄ (approx. 1.5-2.0 eq.) to the reaction flask. If using solid LiAlH₄, it should be weighed and transferred in a glovebox or glove bag.[9] Alternatively, a commercial solution of LiAlH₄ in THF can be transferred via a dry syringe.[8]

  • Add sufficient anhydrous THF to the reaction flask to slurry the LiAlH₄.

  • Cool the reaction flask to 0 °C using an ice-water bath.

B. Reaction Execution

  • Begin vigorous stirring of the LiAlH₄ slurry.

  • Add the this compound solution dropwise from the dropping funnel to the stirred slurry at a rate that maintains the internal temperature below 10 °C. The addition is exothermic.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C for THF) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

C. Reaction Quenching and Workup

CAUTION: The quenching process is extremely exothermic and generates flammable hydrogen gas. Perform this procedure slowly and carefully in an efficient fume hood, ensuring no ignition sources are present.[6][8]

  • Cool the reaction flask back to 0 °C in an ice-water bath.

  • Following the Fieser workup method, quench the reaction by the slow, dropwise addition of the following, allowing the vigorous gas evolution to subside between each addition:

    • 'X' mL of water, where 'X' is the mass in grams of LiAlH₄ used.

    • 'X' mL of 15% (w/v) aqueous NaOH solution.

    • '3X' mL of water.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Filter the precipitate through a pad of Celite, washing the filter cake thoroughly with several portions of THF or diethyl ether.

  • Combine the filtrate and washes in a separatory funnel.

  • If an aqueous layer is present, separate it and extract it 2-3 times with diethyl ether.

  • Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude amine product.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Setup 1. Assemble & Inertize Dry Glassware Reagents 2. Add LiAlH₄ & THF Cool to 0 °C Setup->Reagents Addition 3. Add Amide Solution (Dropwise) Reagents->Addition Reflux 4. Reflux until Completion (TLC) Addition->Reflux Quench 5. Cool to 0 °C & Quench (H₂O, NaOH, H₂O) Reflux->Quench Filter 6. Filter Aluminum Salts Quench->Filter Extract 7. Extract with Ether Filter->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify Product (Distillation/Chromatography) Dry->Purify Analysis 10. Characterize Product (NMR, MS, IR) Purify->Analysis

Purification and Characterization

The crude product is often a colorless to pale yellow oil.[13] Purification can be achieved by vacuum distillation or column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking).

The identity and purity of the final product must be confirmed by standard analytical techniques:

TechniqueExpected Result for N-methyl-2-phenylethanamine
¹H NMR Signals corresponding to aromatic protons (~7.2-7.4 ppm), methylene protons (~2.7-2.9 ppm), a singlet for the N-methyl group (~2.4 ppm), and a broad singlet for the N-H proton.
¹³C NMR Signals for aromatic carbons, two distinct aliphatic carbons, and the N-methyl carbon.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight (135.21 g/mol for C₉H₁₃N).[13][14]
IR Spectroscopy Presence of N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and aromatic C=C bending. Absence of the amide C=O stretch (~1650 cm⁻¹).

Analytical methods like HPLC and GC-MS are also crucial for determining purity and for quantitative analysis in research and forensic applications.[15][16][17][18]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive LiAlH₄ (exposed to moisture).Use a fresh bottle of LiAlH₄ or titrate to determine its activity.
Wet solvent or glassware.Ensure all glassware is oven/flame-dried and solvents are rigorously anhydrous.
Incomplete Reaction Insufficient LiAlH₄.Increase the equivalents of LiAlH₄ (e.g., to 2.5 eq.).
Insufficient reflux time.Monitor the reaction by TLC and extend the reflux time until the starting material is gone.
Difficult Filtration Gelatinous precipitate after quenching.Ensure the quenching procedure is followed precisely with vigorous stirring. Adding more ether or THF before filtration can help.
Product Loss During Workup Amine remains in the aqueous layer.Ensure the aqueous layer is basic (pH > 12) before extraction. Perform more extractions (4-5x).

References

The Pivotal Role of N-Methyl-2-phenylacetamide in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). N-Methyl-2-phenylacetamide, a derivative of phenylacetic acid, serves as a noteworthy scaffold and precursor in the synthesis of various pharmacologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and drug development professionals.

Introduction to this compound: A Versatile Chemical Entity

This compound (CAS No: 6830-82-6) is a chemical compound with the molecular formula C₉H₁₁NO.[1] Its structure, featuring a phenyl ring attached to an N-methylated acetamide group, provides a unique combination of lipophilicity and hydrogen bonding capability, making it a valuable building block in medicinal chemistry. The presence of the N-methyl group significantly influences its reactivity and metabolic stability compared to its parent compound, 2-phenylacetamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueReference
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6830-82-6[1]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in various organic solvents
Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common method involves the amidation of phenylacetyl chloride with methylamine.

Application in the Synthesis of Central Nervous System (CNS) Stimulants

While not a direct precursor in legally manufactured pharmaceuticals, this compound has been identified as a characteristic impurity in illicitly synthesized methamphetamine.[2] This indicates its role as a potential intermediate or byproduct in clandestine laboratory settings, often starting from phenylacetic acid. The presence of this compound suggests a synthetic route that may involve the amidation of phenylacetic acid to form the N-methyl amide, followed by reduction.

Hypothetical Protocol: Synthesis of Methamphetamine via this compound

This protocol is provided for informational and research purposes only to illustrate a potential synthetic pathway. The synthesis of controlled substances is illegal in many jurisdictions and requires appropriate licensing.

Reaction Principle: This hypothetical synthesis involves the reduction of the amide carbonyl group of this compound to a methylene group, yielding methamphetamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Workflow Diagram:

Synthesis_Workflow Start This compound Reaction Reduction of Amide Start->Reaction Reagent Lithium Aluminum Hydride (LiAlH4) in anhydrous THF Reagent->Reaction Workup Aqueous Work-up (e.g., Fieser workup) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Distillation or Crystallization) Extraction->Purification Product Methamphetamine Purification->Product

Caption: A workflow for the hypothetical synthesis of methamphetamine from this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve this compound in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it with THF. Combine the filtrate and washings.

  • Extraction: Remove the THF under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Controlled Addition and Cooling: The reaction of amides with LiAlH₄ is highly exothermic. Adding the this compound solution dropwise at 0 °C helps to control the reaction rate and prevent a dangerous temperature increase.

  • Fieser Work-up: This specific work-up procedure is designed to safely quench the excess LiAlH₄ and produce an easily filterable granular precipitate of aluminum salts, simplifying the isolation of the product.

Application in the Synthesis of Anticonvulsant Agents

The phenylacetamide scaffold is a key structural motif in a variety of anticonvulsant drugs. While direct synthesis from this compound is not always the primary route, its derivatives are extensively explored for their potential antiepileptic activity.[3][4] The general strategy involves the alkylation or acylation at the α-carbon or the nitrogen atom to introduce diverse substituents that can modulate the compound's interaction with biological targets, such as voltage-gated sodium channels.[4]

Generalized Protocol: Synthesis of N-Phenylacetamide Derivatives with Potential Anticonvulsant Activity

This protocol outlines a general method for the synthesis of N-phenylacetamide derivatives, which can be screened for anticonvulsant properties.

Reaction Principle: This synthesis involves the alkylation of an appropriate amine with a 2-chloro-N-phenylacetamide derivative. The this compound core can be modified to introduce a leaving group at the α-position to facilitate this reaction.

Workflow Diagram:

Anticonvulsant_Synthesis Start α-Chloro-N-methyl-2-phenylacetamide Reaction Nucleophilic Substitution Start->Reaction Amine Substituted Amine (e.g., 4-phenylpiperazine) Amine->Reaction Base Base (e.g., K2CO3) in a suitable solvent (e.g., DMF) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Caption: A generalized workflow for the synthesis of anticonvulsant N-phenylacetamide derivatives.

Step-by-Step Protocol:

  • Preparation of α-Chloro-N-methyl-2-phenylacetamide: This intermediate can be synthesized from this compound via α-halogenation using a suitable chlorinating agent like N-chlorosuccinimide (NCS) under appropriate conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted amine and a base (e.g., potassium carbonate) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add a solution of α-Chloro-N-methyl-2-phenylacetamide in DMF dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF is a good choice as it dissolves the reactants and the inorganic base, facilitating the nucleophilic substitution reaction.

  • Inorganic Base: Potassium carbonate acts as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction.

  • Heating: The reaction often requires heating to overcome the activation energy for the nucleophilic substitution.

  • Aqueous Work-up: Pouring the reaction mixture into water helps to precipitate the organic product while dissolving the inorganic salts, aiding in the initial purification.

The Case of Phenobarbital Synthesis: A Note on N-Alkylation

Phenobarbital is a well-known barbiturate used as a sedative and anticonvulsant. Its synthesis typically starts from diethyl malonate and involves the introduction of a phenyl and an ethyl group at the α-position, followed by condensation with urea to form the barbiturate ring. While 2-phenylacetamide can be a precursor to the necessary phenylmalonic ester, this compound is generally not a suitable starting material for the synthesis of phenobarbital.

The critical step in the formation of the barbiturate ring is the condensation of the disubstituted malonic ester with urea. This reaction involves the nucleophilic attack of the nitrogen atoms of urea on the carbonyl carbons of the ester groups, with the subsequent elimination of ethanol. The nitrogen atoms of the urea molecule must be unsubstituted (or have at least one hydrogen atom) to participate in this cyclization. The presence of the N-methyl group in this compound would lead to an N-methylated barbiturate if it were to undergo a similar reaction sequence. However, the initial steps to convert this compound to a suitable malonic ester derivative are not straightforward, and the N-methyl group would ultimately prevent the formation of the traditional phenobarbital structure.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a versatile chemical intermediate with demonstrated and potential applications in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its role as a characteristic impurity in methamphetamine synthesis underscores its relevance in forensic chemistry and highlights its potential as a precursor in certain synthetic pathways. Furthermore, the broader phenylacetamide scaffold is a proven pharmacophore in the development of anticonvulsant agents, suggesting that derivatives of this compound could be valuable leads in drug discovery programs. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for any researcher or scientist working with this compound.

References

Application Note: A Robust HPLC Method for the Quantification of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of N-Methyl-2-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the method effectively. This document also outlines the validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction: The Significance of this compound Analysis

This compound (CAS No. 6830-82-6) is a chemical intermediate with applications in the synthesis of various organic compounds.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of downstream products. Therefore, a robust and validated analytical method for its quantification is paramount for quality control and process optimization in pharmaceutical and chemical manufacturing.

This application note describes a reverse-phase HPLC (RP-HPLC) method, which is a cornerstone technique for the analysis of moderately polar to non-polar organic molecules.[2] The selection of a C18 stationary phase provides a versatile platform for the separation of this compound from potential impurities based on hydrophobicity.

Chromatographic Principles and Method Rationale

The separation of this compound is achieved by partitioning the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The composition of the mobile phase, a mixture of acetonitrile and water, is a critical factor influencing the retention time and resolution of the analyte. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[2] The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[3][4]

UV Detection: The presence of a phenyl group in the this compound structure results in significant UV absorbance. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the chromophore, a wavelength in the range of 200-260 nm is expected to provide a strong signal. For this application, 210 nm is proposed as a starting point, which generally offers a good response for aromatic compounds.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade) or Formic acid (for MS-compatibility)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully add 1.0 mL of phosphoric acid to 500 mL of HPLC-grade water in a 1 L volumetric flask.

  • Add 500 mL of acetonitrile.

  • Bring the solution to the final volume with HPLC-grade water, if necessary.

  • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

Working Standard Solutions:

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve and dilute the sample in the mobile phase to a final concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[5]

Method Validation according to ICH Guidelines

To ensure the reliability and suitability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7] The following parameters should be assessed:

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system should be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, theoretical plates, and tailing factor.

ParameterAcceptance Criteria
Repeatability of Peak Area (n=6) RSD ≤ 2.0%
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo sample (if applicable) and spiked samples to ensure no interference at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Analyze a series of at least five concentrations of the this compound standard.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in the mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Data Presentation and Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase->HPLC_System Standard_Solution Standard Solution Preparation Calibration_Curve Calibration Curve Generation Standard_Solution->Calibration_Curve Sample_Solution Sample Solution Preparation Injection Sample Injection Sample_Solution->Injection HPLC_System->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Validation Parameters

Validation_Parameters Method_Validation Method Validation (ICH Q2(R2)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness System_Suitability System Suitability Method_Validation->System_Suitability Linearity->LOD_LOQ Accuracy->Precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. By following the detailed protocol and adhering to the principles of method validation, researchers and quality control analysts can ensure the generation of accurate, reliable, and reproducible data. The provided framework empowers users to implement this method with confidence and adapt it to their specific analytical needs.

References

Quantitative and Qualitative Analysis of N-Methyl-2-phenylacetamide by Gas Chromatography-Mass Spectrometry (GC-MS): A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-2-phenylacetamide is a compound of interest in various fields, including pharmaceutical research and forensic science. Accurate and reliable analytical methods are crucial for its identification and quantification in diverse sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities. This application note provides a comprehensive, field-proven protocol for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology herein is structured to be a self-validating system, emphasizing the scientific rationale behind each procedural step to ensure robust and reproducible results.

Scientific Principles and Experimental Rationale

The successful analysis of this compound by GC-MS hinges on several key principles:

  • Volatility and Thermal Stability: this compound possesses sufficient volatility and thermal stability to be amenable to GC analysis without the need for derivatization. This simplifies sample preparation and reduces potential sources of analytical error.

  • Chromatographic Separation: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, provides excellent separation of this compound from potential matrix interferences. The choice of temperature programming is critical to ensure a sharp peak shape and optimal resolution.

  • Mass Spectral Identification: Electron Ionization (EI) at a standard energy of 70 eV produces a unique and reproducible fragmentation pattern for this compound. This "mass spectral fingerprint" allows for unambiguous identification by comparing the acquired spectrum with a reference library, such as the NIST Mass Spectral Library.

  • Quantitative Analysis using an Internal Standard: For accurate quantification, the use of an internal standard (IS) is paramount.[1] An ideal internal standard co-elutes or elutes closely with the analyte and has similar chemical properties, but is mass-distinguishable. A stable isotope-labeled (deuterated) analog of the analyte is the gold standard for an internal standard in mass spectrometry as it compensates for variations in sample preparation, injection volume, and instrument response.[1] While a deuterated standard for this compound is not readily commercially available, a closely related deuterated compound can be used. For this protocol, we recommend N-Methylbenzamide-d5 as a suitable internal standard due to its structural similarity and commercial availability.

Experimental Workflow

The overall analytical process, from sample receipt to data analysis, is designed for efficiency and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Aqueous Solution) Spike Spike with Internal Standard (N-Methylbenzamide-d5) Sample->Spike LLE Liquid-Liquid Extraction (LLE) with Dichloromethane Spike->LLE Dry Dry Organic Extract (Na2SO4) LLE->Dry Evaporate Evaporate to Near Dryness (N2 Stream) Dry->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectral Detection (EI) Separate->Detect Identify Qualitative Analysis: Library Search & Fragmentation Detect->Identify Quantify Quantitative Analysis: Calibration Curve Detect->Quantify Report Generate Report Identify->Report Quantify->Report

Figure 1: Overall workflow for the GC-MS analysis of this compound.

Detailed Protocols

Reagents and Materials
  • This compound (analytical standard, >98% purity)

  • N-Methylbenzamide-d5 (internal standard, >98% isotopic purity)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Anhydrous Sodium Sulfate (ACS grade)

  • Deionized water (18 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials with inserts

Standard and Sample Preparation

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound and N-Methylbenzamide-d5 into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with methanol. These stock solutions should be stored at 2-8 °C and are typically stable for several months.

2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of N-Methylbenzamide-d5 at a concentration of 100 ng/mL in methanol.

2.3. Calibration Standards

  • To 1 mL of each working standard solution, add 100 µL of the 100 ng/mL internal standard working solution. This will result in a final internal standard concentration of approximately 9.1 ng/mL in each calibration standard.

2.4. Sample Preparation (Liquid-Liquid Extraction from Aqueous Matrix)

  • Pipette 1 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Add 100 µL of the 100 ng/mL internal standard working solution and vortex for 10 seconds.

  • Add 5 mL of dichloromethane (DCM) to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.

  • Repeat the extraction (steps 3-6) with an additional 5 mL of DCM and combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Transfer the dried extract to a new tube and evaporate to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer the reconstituted sample to a 2 mL autosampler vial with a 250 µL glass insert for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been found to be effective for the analysis of this compound. However, some optimization may be necessary depending on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph
Column5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of semi-volatile compounds.
Carrier GasHelium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Oven ProgramInitial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CProvides good peak shape and separation from potential interferences.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible spectra.
Ionization Energy70 eVStandard energy for generating comparable mass spectra to library databases.
Ion Source Temperature230 °COptimal temperature to prevent condensation and minimize thermal degradation.
Quadrupole Temperature150 °CEnsures stable mass analysis.
Acquisition ModeFull Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching. SIM for enhanced sensitivity in quantitative analysis.

Data Analysis and Interpretation

Qualitative Analysis

The identification of this compound is confirmed by two criteria:

  • Retention Time: The retention time of the analyte peak in the sample chromatogram must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a good match (>80%) with the reference spectrum from a validated library (e.g., NIST).

Mass Spectrum of this compound (EI, 70 eV)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The NIST WebBook provides a reference mass spectrum for "Benzeneacetamide, N-methyl-", which is a synonym for this compound.[2]

References

Application Notes & Protocols: Synthesis of N-Methyl-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phenylacetamide Scaffold

N-Methyl-2-phenylacetamide and its derivatives represent a class of compounds with significant importance in medicinal chemistry and materials science. This scaffold is a key structural motif found in a variety of biologically active molecules, including potential antidepressant agents.[1] The versatility of the phenylacetamide core, characterized by an N-methyl amide group attached to a phenethyl moiety, allows for extensive structural modification. These modifications can modulate the molecule's physicochemical properties and biological activity, making it an attractive starting point for drug discovery and the development of novel functional materials.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic rationale behind various experimental choices, present detailed, field-proven protocols, and offer troubleshooting insights from a senior application scientist's perspective. Our focus is on providing robust, reproducible methods that balance efficiency, scalability, and adherence to the principles of green chemistry.

Part 1: Strategic Approaches to Synthesis

The synthesis of N-substituted phenylacetamides can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, tolerance of functional groups, and overall synthetic efficiency. We will discuss three primary strategies: Direct Catalytic Amidation, N-Alkylation of a Pre-formed Amide, and Multi-Component Reactions (MCRs).

Direct Amidation of Phenylacetic Acid Derivatives

The most straightforward and atom-economical approach is the direct condensation of a phenylacetic acid derivative with methylamine. Historically, this transformation required stoichiometric activating agents (like carbodiimides) or conversion of the carboxylic acid to a more reactive species (e.g., an acyl chloride), generating significant waste.

Modern advancements have focused on catalytic methods that avoid these drawbacks. Direct thermal condensation is possible but often requires high temperatures (>160 °C), limiting its use to robust substrates.[2] A significant breakthrough has been the development of metal-catalyzed direct amidation protocols.

Catalytic System Spotlight: Nickel(II) Chloride (NiCl₂)

Recent studies have highlighted NiCl₂ as a low-cost, stable, and recyclable catalyst for the direct amidation of phenylacetic acids.[3] This method offers an eco-friendly and efficient alternative to traditional protocols.[4] The reaction proceeds smoothly in a non-polar solvent like toluene, without the need for a drying agent.

The reaction's success is sensitive to both electronic and steric effects of substituents on the phenylacetic acid ring. Electron-donating groups and substituents at the para position generally lead to higher yields compared to those at the meta or ortho positions.[3][5]

The general workflow involves the direct coupling of the carboxylic acid and the amine in the presence of a catalyst, typically with heating to remove the water byproduct.

G cluster_start Starting Materials cluster_reaction Reaction Vessel A Phenylacetic Acid Derivative C Catalyst Addition (e.g., 10 mol% NiCl₂) A->C B Methylamine B->C D Solvent (e.g., Toluene) E Heat (e.g., 110°C, 20h) C->E Mixing F Work-up & Purification E->F Reaction Completion G This compound Derivative F->G Isolation

Caption: General workflow for NiCl₂-catalyzed direct amidation.

N-Alkylation of 2-Phenylacetamide

An alternative strategy involves the formation of the parent 2-phenylacetamide first, followed by N-methylation. The initial 2-phenylacetamide can be synthesized efficiently via the hydrolysis of benzyl cyanide (phenylacetonitrile) under acidic conditions.[6][7]

Once the primary amide is obtained, it can be deprotonated with a suitable base to form an amidate anion, which then acts as a nucleophile to attack a methylating agent (e.g., methyl iodide or dimethyl sulfate). This method is reliable but involves two separate synthetic steps and the use of potentially hazardous alkylating agents.

Ugi Four-Component Reaction (Ugi-4CR)

For rapid library synthesis and discovery chemistry, multi-component reactions (MCRs) are exceptionally powerful. The Ugi-4CR is a cornerstone of MCR chemistry, allowing for the one-pot synthesis of α-acylamino amides from four readily available starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8]

To generate this compound derivatives using this method, the components would be:

  • Aldehyde: Benzaldehyde or a substituted derivative.

  • Amine: Methylamine.

  • Carboxylic Acid: A desired carboxylic acid to be incorporated into the final structure.

  • Isocyanide: An isocyanide that will form the second amide bond.

The reaction proceeds through a series of rapid equilibria, initiated by the formation of an imine from the aldehyde and amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable α-acylamino amide product.[8] This approach is highly convergent and allows for the creation of vast chemical diversity from a small set of starting materials.[9][10]

The Ugi reaction follows a well-established pathway culminating in a Mumm rearrangement to form the final stable product.

G A Aldehyde + Amine B Iminium Ion A->B Condensation D Nitrile Intermediate B->D Nucleophilic Attack C Isocyanide C->D F O-Acyl Isoamide (Mumm Intermediate) D->F Addition E Carboxylic Acid E->F G α-Acylamino Amide (Final Product) F->G Mumm Rearrangement (Intramolecular Acyl Transfer)

Caption: Simplified mechanism of the Ugi Four-Component Reaction.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for synthesizing this compound derivatives.

Protocol 1: NiCl₂-Catalyzed Direct Amidation of Phenylacetic Acid

This protocol describes the synthesis of the parent this compound using the efficient nickel-catalyzed method.[3][4]

Materials & Reagents:

  • Phenylacetic acid

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Nickel(II) Chloride (NiCl₂, anhydrous)

  • Toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a 50 mL round-bottom flask, add phenylacetic acid (2.0 mmol, 1.0 eq) and NiCl₂ (0.2 mmol, 10 mol%).

  • Add toluene (20 mL) to the flask.

  • Begin stirring the mixture. Add methylamine (2.4 mmol, 1.2 eq) to the suspension.

  • Heat the reaction mixture to 110 °C and maintain this temperature under reflux for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst. The NiCl₂ catalyst can be washed, dried, and recycled for subsequent runs.[3]

  • Transfer the filtrate to a separatory funnel and wash with a 5% HCl solution (2 x 15 mL) to remove any unreacted methylamine, followed by a saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted phenylacetic acid.

  • Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary: Influence of Substituents on Yield

The following table, adapted from literature data, illustrates the effect of substituents on the phenylacetic acid ring for direct amidation with benzylamine, which serves as a good model for reactions with methylamine.[3][11]

EntryPhenylacetic Acid SubstituentPositionYield (%)
1H-91
2Clpara-93
3Clmeta-85
4Clortho-65
5CH₃para-88
6CH₃ortho-54
7OCH₃para-85

Yields are for the amidation of substituted phenylacetic acids with benzylamine catalyzed by NiCl₂ in toluene at 110°C for 20h. This data demonstrates the general trend of steric and electronic effects.[3]

Protocol 2: Synthesis of an this compound Derivative via the Ugi-4CR

This protocol provides a general method for synthesizing a diverse library of α-acylamino amides based on the this compound scaffold.[8][10]

Materials & Reagents:

  • Benzaldehyde (or a substituted derivative)

  • Methylamine (e.g., 2.0 M solution in Methanol)

  • A carboxylic acid (e.g., Acetic Acid)

  • An isocyanide (e.g., Cyclohexyl Isocyanide)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq).

  • Add anhydrous methanol (5 mL) and begin stirring.

  • Add the methylamine solution (1.0 mmol, 1.0 eq) and stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the imine intermediate.

  • To this solution, add the carboxylic acid (1.0 mmol, 1.0 eq) followed by the isocyanide (1.0 mmol, 1.0 eq).

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure α-acylamino amide derivative.[10]

Part 3: Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established field with a diverse array of reliable methods. For large-scale, green synthesis of a specific target, direct catalytic amidation using catalysts like NiCl₂ offers an excellent, atom-economical route.[3] For the rapid generation of chemical libraries for drug discovery and screening, the Ugi four-component reaction provides unparalleled efficiency and diversity.[8]

As the demand for more sustainable and efficient chemical processes grows, future research will likely focus on expanding the scope of catalytic systems, exploring flow chemistry applications for these reactions, and leveraging computational studies to design novel derivatives with enhanced biological activity.[1] The protocols and strategies outlined in this guide provide a robust foundation for researchers to successfully synthesize and explore this important class of molecules.

References

Scale-up synthesis of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Scale-Up Synthesis of N-Methyl-2-phenylacetamide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. The content is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical considerations essential for transitioning from laboratory-scale to larger-scale production.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate. Its structure, featuring a phenyl group and an N-methylamide moiety, is a common feature in various biologically active compounds. The successful and efficient synthesis of this compound on a larger scale is crucial for various research and development applications.

The primary challenge in scaling up amide synthesis lies in achieving high yield and purity while managing reaction energetics and minimizing waste.[1] This guide will focus on the most direct and industrially viable synthetic route: the direct amidation of phenylacetic acid with methylamine. An alternative two-step pathway starting from benzyl cyanide will also be discussed to provide a comprehensive overview.

Synthetic Strategies and Mechanistic Insights

Primary Route: Direct Amidation of Phenylacetic Acid

The most atom-economical and straightforward approach to this compound is the direct condensation of phenylacetic acid with methylamine. This reaction can be driven to completion by removing the water formed as a byproduct, often by heating.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetic acid. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable amide bond. While the direct thermal condensation is possible, the reaction is often facilitated by converting the carboxylic acid into a more reactive intermediate in situ.

For large-scale synthesis, avoiding complex and expensive coupling reagents is often preferred to minimize cost and complex waste streams.[2] Direct conversion methods or the use of activating agents that are easily removed are more practical. One common industrial approach involves forming an activated ester or acyl chloride in situ, which is then reacted with the amine.[3]

Alternative Route: Synthesis from Benzyl Cyanide

An alternative, though less direct, route begins with benzyl cyanide (also known as phenylacetonitrile).[4] This two-step process involves:

  • Hydrolysis of Benzyl Cyanide: The nitrile group is hydrolyzed to yield phenylacetic acid. This is typically achieved under acidic conditions, for example, by refluxing with a strong acid like hydrochloric or sulfuric acid.[5][6]

  • Amidation: The resulting phenylacetic acid is then reacted with methylamine as described in the primary route.

While this method is effective, it involves an additional synthetic step, which can impact overall yield and process efficiency on a larger scale.

Process Chemistry and Scale-Up Considerations

Transitioning a synthesis from the bench to a larger scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and reproducibility.

  • Raw Material Purity: The purity of starting materials, such as phenylacetic acid and methylamine, is paramount. Impurities can lead to side reactions, reducing the yield and complicating the purification of the final product.[7]

  • Solvent Selection: The choice of solvent is critical. For scale-up, factors such as cost, safety, environmental impact, and ease of removal and recovery are as important as its ability to facilitate the reaction.[2] While chlorinated solvents like dichloromethane may offer high yields, their use is increasingly restricted.[1] Toluene or other higher-boiling point solvents that allow for azeotropic removal of water can be effective for direct amidation reactions.

  • Temperature Control: Amide bond formation is often an exothermic reaction.[8] The reduced surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation, potentially causing thermal runaway.[8] Therefore, robust temperature monitoring and control systems are essential. It is recommended to maintain the reaction temperature at a consistent and controlled level to minimize the formation of byproducts.[7]

  • Reagent Addition: The order and rate of reagent addition can significantly impact the reaction's outcome. Often, a controlled, slow addition of one reagent to the other is necessary to manage the exotherm and prevent localized high concentrations that could lead to side reactions.

  • Work-up and Product Isolation: Quenching the reaction and isolating the crude product must be carefully planned. This typically involves washing the organic phase with aqueous acidic and basic solutions to remove unreacted starting materials and byproducts.

  • Purification at Scale: Crystallization is the preferred method for purifying large quantities of solid products.[7] The selection of an appropriate solvent system is crucial for achieving high purity and recovery.

Detailed Experimental Protocol: Scale-Up Synthesis from Phenylacetic Acid and Methylamine

This protocol describes a representative procedure for the synthesis of this compound on a multi-gram scale.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn. Methylamine is a flammable and corrosive gas/liquid and should be handled with extreme care.

Reagents and Equipment:

  • Phenylacetic acid (1.0 equivalent)

  • Methylamine (solution in THF, ethanol, or water, e.g., 40% in water, 1.2 equivalents)

  • Toluene or a suitable solvent

  • Dean-Stark apparatus (for azeotropic water removal)

  • Reaction vessel with overhead stirring, heating mantle, and condenser

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Hydrochloric acid (HCl) solution (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add phenylacetic acid (e.g., 100 g) and toluene (e.g., 500 mL).

  • Reagent Addition: Slowly add the methylamine solution to the stirred suspension of phenylacetic acid at room temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms and is azeotropically removed with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of phenylacetic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), 5% NaHCO₃ solution (2 x 200 mL), and finally with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Product Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude this compound will be obtained, likely as a solid or oil that solidifies upon standing.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethyl acetate and hexane or ethanol and water can be a good starting point for solvent screening.[7][9]

    • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Charge Phenylacetic Acid and Toluene to Reactor add_amine Slowly Add Methylamine Solution reactants->add_amine reflux Heat to Reflux with Dean-Stark Trap add_amine->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to Room Temperature monitor->cool wash_acid Wash with 1M HCl cool->wash_acid wash_base Wash with 5% NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (MgSO4/Na2SO4) wash_brine->dry filter_dry Filter Drying Agent dry->filter_dry concentrate Concentrate Under Reduced Pressure filter_dry->concentrate recrystallize Recrystallize from Suitable Solvent concentrate->recrystallize isolate Isolate Pure Product (Filtration & Drying) recrystallize->isolate

References

Application Note: Laboratory Preparation of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the laboratory-scale synthesis of N-Methyl-2-phenylacetamide, a valuable amide with applications in organic synthesis and as a precursor in pharmaceutical development. The primary method described is the direct amidation of phenylacetic acid with methylamine, facilitated by a coupling agent to ensure high yield and purity. This document provides an in-depth exploration of the underlying chemical principles, a meticulously detailed experimental protocol, safety guidelines, and methods for product purification and characterization. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented procedure for the preparation of this compound.

Introduction and Scientific Background

This compound is a secondary amide that serves as a key building block in the synthesis of more complex organic molecules. The formation of the amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry, with approximately 25% of all pharmaceutical drugs containing at least one amide linkage.[1]

The synthesis of this compound from phenylacetic acid and methylamine exemplifies a classic nucleophilic acyl substitution reaction. In this process, the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetic acid. However, a significant challenge in the direct reaction between a carboxylic acid and an amine is the competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[2][3] To overcome this, the reaction is typically carried out under conditions that either drive off the water formed during the reaction or activate the carboxylic acid to make it more susceptible to nucleophilic attack.[2][4]

The use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is a widely adopted strategy to facilitate amide bond formation under mild conditions.[3][5][6] DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby promoting the nucleophilic attack by the amine.[3]

Reaction Mechanism and Experimental Rationale

The DCC-mediated coupling of phenylacetic acid and methylamine proceeds through a well-established mechanism. The core principle is the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine to form the desired amide.

The key steps in the reaction mechanism are as follows:

  • Activation of the Carboxylic Acid: The DCC molecule reacts with phenylacetic acid. The carboxylic acid protonates one of the nitrogen atoms of DCC, making the carbodiimide carbon more electrophilic. The carboxylate then attacks this carbon.

  • Formation of the O-Acylisourea Intermediate: This initial adduct rearranges to form the highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent because the dicyclohexylurea portion is a very good leaving group.

  • Nucleophilic Attack by the Amine: The methylamine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Formation of the Amide and Byproduct: The tetrahedral intermediate collapses, leading to the formation of the this compound and the byproduct, N,N'-dicyclohexylurea (DCU). DCU is sparingly soluble in many organic solvents and often precipitates out of the reaction mixture, which can help drive the reaction to completion.[6][7]

This method is favored for its high efficiency and the mild reaction conditions required, which helps to prevent side reactions and racemization if chiral centers are present.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Phenylacetic Acid≥99%Sigma-Aldrich103-82-2
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich538-75-0Moisture sensitive.
Methylamine solution40% in H₂OSigma-Aldrich74-89-5Corrosive, volatile.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use in a well-ventilated fume hood.
Ethyl AcetateACS GradeFisher Scientific141-78-6For extraction and chromatography.
HexaneACS GradeFisher Scientific110-54-3For chromatography.
Hydrochloric Acid (HCl)1 M solutionFisher Scientific7647-01-0For workup.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher Scientific144-55-8For workup.
Brine (Saturated NaCl solution)7647-14-5For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9For drying.
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling Reaction cluster_workup Workup and Extraction cluster_purification Purification and Analysis A Dissolve Phenylacetic Acid in anhydrous DCM B Cool solution to 0°C in an ice bath A->B C Add DCC to the cooled solution B->C D Add Methylamine solution dropwise C->D E Stir at 0°C, then warm to room temperature D->E F Monitor reaction by TLC E->F G Filter to remove precipitated DCU F->G H Wash filtrate with 1M HCl G->H I Wash with saturated NaHCO₃ H->I J Wash with brine I->J K Dry organic layer with anhydrous MgSO₄ J->K L Concentrate under reduced pressure K->L M Purify by column chromatography (Ethyl Acetate/Hexane) L->M N Characterize product (NMR, IR, MP) M->N

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (10.0 g, 73.4 mmol).

    • Dissolve the phenylacetic acid in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the flask in an ice bath to 0 °C with stirring.

  • Amide Coupling:

    • Once the solution is cooled, add N,N'-dicyclohexylcarbodiimide (DCC) (16.6 g, 80.7 mmol, 1.1 equivalents) to the flask in one portion.

    • Slowly add a 40% aqueous solution of methylamine (8.5 mL, 80.7 mmol, 1.1 equivalents) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 ethyl acetate/hexane. The disappearance of the phenylacetic acid spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup:

    • After the reaction is complete, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed.[7] Filter the reaction mixture through a glass funnel with filter paper to remove the DCU precipitate.

    • Transfer the filtrate to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, which may appear as an oil or a semi-solid, can be purified by column chromatography on silica gel.[8]

    • A gradient elution system starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.

    • Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane or ethanol/water can be employed for purification.[8][9]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White solid
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [10]
Melting Point 101-104 °C[11][12]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 5.50-5.70 (br s, 1H, N-H), 3.60 (s, 2H, CH₂), 2.75 (d, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.5 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH), 43.5 (CH₂), 26.5 (N-CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)

Note: NMR spectral data are predicted based on the structure and may vary slightly.

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety practices when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[13] All operations should be conducted in a well-ventilated chemical fume hood.[14]

  • Phenylacetic Acid: Causes serious eye irritation.[15][16] Avoid inhalation of dust and contact with skin and eyes.[13]

  • N,N'-Dicyclohexylcarbodiimide (DCC): Is a potent sensitizer and can cause severe allergic reactions upon skin contact. It is also corrosive. Handle with extreme care and avoid inhalation of dust.

  • Methylamine: Is corrosive and flammable. The aqueous solution has a strong, pungent odor and is a respiratory irritant.

  • Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Avoid inhalation of vapors and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[15] Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.- Ensure all reagents are of high purity and anhydrous where specified.- Extend the reaction time and continue to monitor by TLC.[9]
Loss of product during workup.- Be careful during the extraction steps to avoid loss into the aqueous layers.
Product is an Oil and Does Not Solidify Presence of impurities.- Re-purify using column chromatography. Ensure narrow fractions are collected.[8]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Presence of Unreacted Phenylacetic Acid in Product Insufficient coupling agent or amine.- Ensure accurate measurement of reagents.- The unreacted acid can be removed by washing the crude product solution with a mild base like saturated NaHCO₃ during the workup.[8]
DCU Byproduct Difficult to Remove High solubility in the reaction solvent.- Cool the reaction mixture thoroughly before filtration to maximize precipitation of DCU.- If DCU persists, it can often be removed during column chromatography as it is relatively non-polar.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The use of DCC as a coupling agent allows for the formation of the amide bond under mild conditions, resulting in good yields of a high-purity product. Adherence to the detailed experimental procedure and safety precautions will enable researchers to successfully synthesize this important chemical intermediate for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Methyl-2-phenylacetamide, a key intermediate in various synthetic applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and industrially relevant methods for synthesizing this compound are:

  • Amidation of Phenylacetic Acid and its Derivatives: This is a widely used approach where phenylacetic acid is reacted directly with methylamine, or more commonly, a reactive derivative of phenylacetic acid is used. Key variations include:

    • Activated Carboxylic Acid Method: Phenylacetic acid is converted to a more reactive species, such as an acyl chloride (phenylacetyl chloride), which then readily reacts with methylamine. This is often the preferred lab-scale method due to its high reactivity and generally good yields.[1][2]

    • Coupling Agent-Mediated Amidation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the amide bond formation from phenylacetic acid and methylamine under milder conditions.[1]

  • Hydrolysis of Benzyl Cyanide followed by Amidation: This two-step process involves the hydrolysis of benzyl cyanide (phenylacetonitrile) to form phenylacetic acid, which is then subjected to one of the amidation methods mentioned above.[2][3] This route is often economically advantageous for large-scale production due to the lower cost of benzyl cyanide.

Q2: I am getting a low yield in my reaction. What are the likely causes and how can I improve it?

A2: Low yields in the synthesis of this compound are a common issue. The root causes can often be traced back to several key factors:

  • Incomplete Activation of Phenylacetic Acid: When using the activated carboxylic acid method (e.g., with thionyl chloride), incomplete conversion to the acyl chloride will result in unreacted starting material and a lower yield. Ensure sufficient time and appropriate temperature for the activation step. Monitoring the reaction progress by quenching a small aliquot with methanol and analyzing for the formation of methyl phenylacetate via TLC or GC-MS can be an effective way to track the conversion to the acid chloride.

  • Ammonium Salt Formation: Phenylacetic acid can react with methylamine to form a stable ammonium carboxylate salt. This salt may require elevated temperatures to dehydrate and form the desired amide.[1] For direct thermal amidation, using a Dean-Stark trap to remove water can help drive the equilibrium towards the product.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base (if applicable) is crucial. Ensure you are using anhydrous solvents to prevent hydrolysis of the activated acid.[1]

  • Purification Losses: this compound has some solubility in water. During aqueous workup, ensure the pH is optimized to minimize the product's solubility in the aqueous layer. When performing column chromatography, a carefully selected solvent system is essential for good separation and to avoid loss of product in mixed fractions.[1]

Q3: What are the typical analytical methods to monitor the reaction and assess the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of starting materials and the formation of the product in real-time. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of reaction kinetics and for determining the purity of the final product with high accuracy. A reverse-phase C18 column is typically used.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and by-products. It is particularly useful for detecting unreacted starting materials and low molecular weight side products.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for identifying and characterizing any unknown impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Used in conjunction with HPLC or GC, MS provides molecular weight information that is crucial for the identification of impurities.[5]

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section details potential impurities that may arise during the synthesis of this compound, their likely sources, and strategies for their prevention and removal.

Impurity Profile Table
Impurity NameStructureLikely SourceMitigation & Removal Strategies
Phenylacetic Acid C₆H₅CH₂COOHIncomplete reaction; hydrolysis of activated intermediate.- Drive the reaction to completion by optimizing reaction time and temperature.- During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the unreacted acid.[1]
Methylamine CH₃NH₂Use of excess reagent; incomplete reaction.- Use a slight excess of the phenylacetic acid derivative to ensure full consumption of the amine.- During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic amine.[1]
N,N-Dimethyl-2-phenylacetamide C₆H₅CH₂CON(CH₃)₂Presence of dimethylamine as an impurity in the methylamine starting material.- Use high-purity methylamine.- Purification by column chromatography or recrystallization.
Benzyl Cyanide C₆H₅CH₂CNIncomplete hydrolysis if starting from benzyl cyanide.- Ensure complete hydrolysis of the nitrile to phenylacetic acid before the amidation step.- Monitor the hydrolysis step by TLC or GC-MS.
Diacylated Methylamine (C₆H₅CH₂CO)₂NCH₃Reaction of the product with another molecule of the activated phenylacetic acid derivative.- Use a controlled stoichiometry, avoiding a large excess of the acylating agent.- Add the activated acid derivative slowly to the methylamine solution to maintain a high concentration of the amine relative to the acylating agent.

Visualizing Impurity Formation

G cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities Phenylacetic Acid Phenylacetic Acid This compound This compound Phenylacetic Acid->this compound Reaction with Methylamine Unreacted Phenylacetic Acid Unreacted Phenylacetic Acid Phenylacetic Acid->Unreacted Phenylacetic Acid Incomplete Reaction Methylamine Methylamine Methylamine->this compound Unreacted Methylamine Unreacted Methylamine Methylamine->Unreacted Methylamine Incomplete Reaction / Excess N,N-Dimethyl-2-phenylacetamide N,N-Dimethyl-2-phenylacetamide Methylamine->N,N-Dimethyl-2-phenylacetamide Impurity in Starting Material Diacylated Methylamine Diacylated Methylamine This compound->Diacylated Methylamine Further Acylation

Caption: Potential pathways to product and impurity formation.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Phenylacetyl Chloride
  • Activation of Phenylacetic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1.0 equivalent).

    • Slowly add thionyl chloride (1.5 equivalents) at room temperature.

    • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

  • Amidation:

    • In a separate flask, dissolve methylamine (1.2 equivalents, e.g., as a 40% solution in water or in THF) in a suitable solvent like dichloromethane (DCM) and cool to 0 °C in an ice bath.

    • Slowly add the crude phenylacetyl chloride dropwise to the cooled methylamine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific system and impurity profile.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase to a concentration of ~1 mg/mL
Protocol 3: GC-MS Method for Impurity Profiling

This is a general method and should be optimized for your specific analytes of interest.[6][7]

ParameterRecommended Condition
Column HP-5 MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow
Oven Program Initial temp 50-70°C, hold for 2 min, then ramp at 10-20°C/min to 280-300°C, hold for 2-5 min
Injector Temp 250-280 °C
MS Ion Source Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Troubleshooting Workflow

G start Synthesis of this compound check_purity Analyze crude product by TLC/HPLC/GC-MS start->check_purity pure Product meets purity specifications check_purity->pure Yes impure Impurities detected check_purity->impure No end End pure->end identify_impurities Identify impurities (MS, NMR) impure->identify_impurities unreacted_sm Unreacted Starting Materials? identify_impurities->unreacted_sm side_products Side/Over-reaction Products? unreacted_sm->side_products No optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) unreacted_sm->optimize_reaction Yes side_products->optimize_reaction Yes purify Purify by chromatography or recrystallization side_products->purify No, need to remove optimize_reaction->start improve_workup Improve workup procedure (washes) improve_workup->start purify->check_purity

Caption: A logical workflow for troubleshooting synthesis impurities.

IV. References

  • BenchChem Technical Support Team. (2025). Troubleshooting N-(2-hydroxyethyl)-2-phenylacetamide synthesis impurities. BenchChem. 1

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. 8

  • BenchChem. (2025). Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide in Multi-component Reactions. 9

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • BenchChem. (2025). N-methyl-2-oxo-2-phenylacetamide: A Versatile Scaffold in Medicinal Chemistry. 10

  • InfochemsDB. (n.d.). This compound SYNTHESIS. 11

  • Sigma-Aldrich. (n.d.). High Performance Liquid Chromatography. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. [https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-71725-gc-ms-q-exactive-gc-impurity-profiling-an71725-en.pdf](--INVALID-LINK-- impurity-profiling-an71725-en.pdf)

  • BenchChem Technical Support Team. (2025). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. BenchChem. 12

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds. --INVALID-LINK--

  • MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Phenylacetamide. --INVALID-LINK--

  • Chemical Synthesis Database. (2025). N,N-dimethyl-2-oxo-2-phenylacetamide. --INVALID-LINK--

  • PubChem. (n.d.). N,N-Dimethyl-2-phenylacetamide. National Center for Biotechnology Information. --INVALID-LINK--

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthesis and Reactivity of 4-(Methylthio)phenylacetyl Chloride. --INVALID-LINK--

  • precisionFDA. (n.d.). N,N-DIMETHYL-2-PHENYLACETAMIDE. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. --INVALID-LINK--

  • Chemguide. (n.d.). phenylamine (aniline) as an amine. --INVALID-LINK--

  • ResearchGate. (2014). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. --INVALID-LINK--

  • brainly.com. (2024). Write the chemical reaction of methylamine with benzoyl chloride and provide the IUPAC name of the product. --INVALID-LINK--

  • Knowledge. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo?. --INVALID-LINK--

  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). 2-Phenylacetamide. --INVALID-LINK--

  • Chem-Impex. (n.d.). N,N-Dimethyl-2-Phenylacetamide. --INVALID-LINK--

  • Oakwood Chemical. (n.d.). N,N-Dimethyl-2-phenylacetamide. --INVALID-LINK--

References

Technical Support Center: N-Methyl-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-Methyl-2-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. By understanding the causality behind the formation of byproducts, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial methods include:

  • Acylation of Methylamine with Phenylacetyl Chloride: A rapid and often high-yielding reaction where methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride.[1][2]

  • Amide Coupling of Phenylacetic Acid and Methylamine: This route uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for reaction with methylamine.[3][4][5]

  • The Willgerodt-Kindler Reaction: This method typically involves reacting a ketone, like acetophenone, with sulfur and an amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed to the corresponding amide.[6][7]

Q2: I'm observing a significant amount of a high-molecular-weight impurity in my synthesis from phenylacetyl chloride. What is it?

A2: This is most likely the diacylation byproduct, N,N-bis(phenylacetyl)methylamine . It forms when the desired product, this compound, acts as a nucleophile and reacts with a second molecule of phenylacetyl chloride. This issue is common when controlling stoichiometry and reaction conditions is challenging.[8][9]

Q3: My reaction using DCC as a coupling agent has produced a large amount of a white, insoluble precipitate that is difficult to separate from my product. What is this substance?

A3: You are observing the formation of N,N'-dicyclohexylurea (DCU) . This is the primary byproduct of DCC-mediated coupling reactions.[3] DCU is notoriously insoluble in most common organic solvents, which complicates purification.[3][10][11] While its precipitation drives the reaction forward, its removal is a critical step in the workup procedure.

Q4: Can I use EDC instead of DCC to avoid the DCU solubility problem?

A4: Yes. EDC is a water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, allowing for its easy removal with an aqueous wash during the workup.[4][12] This is a significant advantage over DCC, especially in processes where filtration of fine DCU precipitates is difficult.

Troubleshooting Guide 1: Synthesis via Phenylacetyl Chloride

This route is favored for its speed and simplicity but is prone to over-acylation.

Problem: Formation of Diacylation Byproduct (N,N-bis(phenylacetyl)methylamine)

Causality: The product, this compound, still possesses a lone pair on the nitrogen atom, making it nucleophilic. If excess phenylacetyl chloride is present or if local concentrations are too high, a second acylation can occur.

Troubleshooting & Prevention:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of methylamine. This ensures that the highly reactive phenylacetyl chloride is consumed by the primary amine before it can react with the secondary amide product.

  • Controlled Addition: Add the phenylacetyl chloride solution dropwise to a well-stirred solution of methylamine.[9] This prevents localized high concentrations of the acylating agent.

  • Temperature Management: Perform the addition at a low temperature (0-5 °C).[8][9] This reduces the rate of the second acylation reaction, which typically has a higher activation energy than the initial desired reaction.

Diagram: Competing Reaction Pathways

G cluster_0 Reaction Conditions PC Phenylacetyl Chloride Product Desired Product (this compound) PC->Product 1st Acylation (Fast, Desired) SideProduct Side Product (Diacylation) PC->SideProduct MA Methylamine MA->Product Product->SideProduct

Caption: Desired vs. Undesired Acylation Pathways.

Purification Protocol: Removing the Diacylation Byproduct
  • Initial Workup: After the reaction, quench with water and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a brine wash.

  • Crystallization (Primary Method):

    • Concentrate the dried organic layer to obtain the crude solid.

    • The diacylated byproduct is generally less polar than the desired mono-acylated product. A single-solvent recrystallization from a mixture like ethanol/water or toluene can be effective.[13] The desired product should crystallize upon cooling, leaving the more soluble byproduct in the mother liquor.

  • Column Chromatography (Secondary Method):

    • If crystallization is ineffective, purify the crude material using silica gel column chromatography.

    • Use a solvent system such as a gradient of ethyl acetate in hexanes. The less polar diacylation product will elute first, followed by the desired this compound. Monitor fractions by TLC.

Troubleshooting Guide 2: Synthesis via DCC Coupling

This method is excellent for sensitive substrates but is plagued by the byproduct N,N'-dicyclohexylurea (DCU).

Problem: Formation and Removal of N,N'-dicyclohexylurea (DCU)

Causality: DCC activates the carboxylic acid (phenylacetic acid) by forming a highly reactive O-acylisourea intermediate.[3] After the amine (methylamine) attacks this intermediate to form the amide, the DCC remnant is released as DCU.

Troubleshooting & Prevention:

  • Minimizing Side Reactions: A potential side reaction is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.[3][14] To minimize this, additives like 1-hydroxybenzotriazole (HOBt) can be used. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement and more selective in reacting with the amine.[4][12]

Diagram: DCU Formation and Removal Workflow

G cluster_0 Reaction & Workup Start Reaction Mixture (Product + Precipitated DCU) Filter Filter the mixture Start->Filter Filtrate Filtrate (Product + Soluble Impurities) Filter->Filtrate Liquid Solid Solid (Mainly DCU) Filter->Solid Solid Combine Combine Filtrates Filtrate->Combine Wash Wash Solid with Cold Solvent Solid->Wash Wash->Filtrate Washing added to Filtrate Purify Aqueous Wash & Concentration Combine->Purify Final Crude Product Purify->Final

References

Technical Support Center: Purification of Crude N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N-Methyl-2-phenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. Our focus is on providing practical, experience-driven solutions grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, offering insights into impurity profiles and appropriate purification strategies.

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Phenylacetic acid and methylamine (or its salt) are common impurities if the amidation reaction does not proceed to completion.[1]

  • Byproducts from Coupling Agents: If coupling agents like dicyclohexylcarbodiimide (DCC) are used, the corresponding urea byproduct (dicyclohexylurea, DCU) can be a significant impurity.[2]

  • Side-Reaction Products: Self-condensation of phenylacetic acid or other side reactions can lead to the formation of undesired products.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up may also be present.

Q2: What are the most effective methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[3][4]

  • Recrystallization is a cost-effective method suitable for removing small amounts of impurities, especially when the crude product is already of reasonable purity.[5][6]

  • Column Chromatography is highly effective for separating the desired product from a complex mixture of impurities with different polarities.[7][8]

  • Aqueous Workup: An initial acid-base extraction can be very effective at removing acidic (e.g., phenylacetic acid) and basic (e.g., methylamine) impurities before proceeding to other purification steps.[1]

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be employed to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample and monitor the progress of purification.[2][7] A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value (101-104 °C for the related N-methylacetanilide) indicates high purity.[6][9][10] Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[11]

    • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity by separating the main compound from any impurities.[2][12]

II. Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Purity_Check1 Purity Assessment (TLC, Melting Point) Workup->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Low Purity / Complex Mixture Purity_Check2 Final Purity Assessment (NMR, HPLC, Melting Point) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Purity_Check2->Recrystallization Further Purification Needed Pure_Product Pure this compound Purity_Check2->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

III. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

A. Recrystallization
Problem Potential Cause Suggested Solution
"Oiling out" of the product instead of crystallization The boiling point of the solvent may be higher than the melting point of the compound.Use a lower-boiling point solvent. Alternatively, add a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution until turbidity persists, then allow it to cool slowly.[13][14]
No crystal formation upon cooling The solution is not sufficiently saturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13][14]
Low recovery of the purified product The compound is too soluble in the chosen solvent, even at low temperatures, or an excessive amount of solvent was used.Use the minimum amount of hot solvent necessary for dissolution. After crystallization, cool the flask in an ice bath for an extended period to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[13][15]
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2][14]
B. Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of spots on TLC and column The mobile phase (eluent) is not optimal.Adjust the polarity of the eluent. For this compound on silica gel, a mixture of hexane and ethyl acetate is a good starting point. Gradually increase the proportion of ethyl acetate to increase polarity for better separation.[4]
The product is eluting too slowly or not at all The mobile phase is not polar enough.Gradually increase the polarity of the eluent. A gradient elution, starting with a lower polarity and gradually increasing it, can be effective.[13]
Tailing of spots on the TLC plate and in column fractions The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[4] Alternatively, consider using a different stationary phase like neutral or basic alumina.[13]

IV. Experimental Protocols

A. Protocol 1: Purification by Aqueous Workup and Recrystallization

This protocol is suitable for crude this compound containing acidic or basic impurities.

1. Aqueous Workup:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities like unreacted methylamine.[1]

  • Separate the organic layer and then wash it with a saturated sodium bicarbonate solution to remove any acidic impurities like unreacted phenylacetic acid.[1]

  • Wash the organic layer with brine to remove residual water and salts.[1]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

2. Recrystallization:

  • Solvent Selection: In small test tubes, determine a suitable recrystallization solvent. Good candidates for this compound include ethanol, isopropanol, or mixtures with water or hexane.[1][4] An ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.[16]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.[1]

B. Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating this compound from impurities with similar polarities.

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.[1]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.[1][7]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]

V. Data Presentation

Table 1: Physical Properties of this compound and Related Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₉H₁₁NO149.19Not widely reportedNot widely reported
N-Methylacetanilide (Isomer)C₉H₁₁NO149.19102-104253 (at 712 mmHg)
PhenylacetamideC₈H₉NO135.16154-155280-290 (decomposes)
AcetanilideC₈H₉NO135.16113-115304

Data sourced from PubChem, Organic Syntheses, and other chemical suppliers.[9][11][17][18][19]

VI. Troubleshooting Decision Tree

TroubleshootingTree Start Crude Product Purification Issue Technique Which technique are you using? Start->Technique Recrystallization Recrystallization Technique->Recrystallization Recrystallization Column Column Chromatography Technique->Column Column Chromatography Recrystallization_Issue What is the issue? Recrystallization->Recrystallization_Issue Column_Issue What is the issue? Column->Column_Issue Oiling_Out Product is 'oiling out' Recrystallization_Issue->Oiling_Out Oiling Out No_Crystals No crystals are forming Recrystallization_Issue->No_Crystals No Crystals Low_Yield Low recovery of product Recrystallization_Issue->Low_Yield Low Yield Solution_Oiling Use a lower boiling point solvent or add an anti-solvent. Oiling_Out->Solution_Oiling Solution_No_Crystals Concentrate solution, scratch flask, or add a seed crystal. No_Crystals->Solution_No_Crystals Solution_Low_Yield Use minimal hot solvent and cool thoroughly in an ice bath. Low_Yield->Solution_Low_Yield Poor_Separation Poor separation of components Column_Issue->Poor_Separation Poor Separation Slow_Elution Product elutes too slowly Column_Issue->Slow_Elution Slow Elution Tailing Spots are tailing on TLC Column_Issue->Tailing Tailing Solution_Separation Optimize eluent polarity (gradient). Poor_Separation->Solution_Separation Solution_Elution Increase eluent polarity. Slow_Elution->Solution_Elution Solution_Tailing Add triethylamine to eluent or use alumina. Tailing->Solution_Tailing

References

Technical Support Center: Column Chromatography for N-Methyl-2-phenylacetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of N-Methyl-2-phenylacetamide via column chromatography. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure you can achieve high purity and yield in your preparations.

Principles of Separation: The "Why" Behind the Method

Column chromatography is a cornerstone purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For this compound, a moderately polar amide, we typically employ "normal-phase" chromatography.

  • Stationary Phase: The most common choice is silica gel (SiO₂), a highly polar adsorbent.[2] Its surface is covered with acidic silanol groups (Si-OH) that can form hydrogen bonds with polar molecules.

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the sample through the column.[3]

  • Mechanism of Separation: When your crude this compound mixture is loaded onto the column, its components adsorb to the silica surface. As the mobile phase flows through, a competition begins. The eluent tries to dissolve the compounds and move them down the column, while the silica tries to hold onto them.[2]

    • Non-polar impurities have weak interactions with the polar silica and high affinity for the non-polar eluent. They travel down the column quickly.

    • This compound , being moderately polar due to its amide group, will have a stronger interaction with the silica. It will move more slowly.

    • Highly polar impurities (e.g., unreacted starting materials or byproducts with hydroxyl or carboxylic acid groups) will bind very strongly to the silica and elute last, or may not elute at all with a moderately polar eluent.

By carefully selecting the mobile phase composition, we can control the speed at which each component travels, achieving separation into distinct bands that can be collected as fractions.[4]

Experimental Workflow: From Crude Mixture to Pure Compound

The following diagram outlines the logical flow for a successful purification of this compound.

Column_Chromatography_Workflow cluster_Prep Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis & Isolation Crude Crude this compound TLC Analyze by TLC Crude->TLC Small sample Solvent Select Solvent System (Rf ≈ 0.25-0.35) TLC->Solvent Determine optimal eluent Pack Pack Column (Slurry Method) Solvent->Pack Prepare eluent Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Spot each fraction Combine Combine Pure Fractions Analyze->Combine Identify fractions with pure product Evaporate Remove Solvent (Rotary Evaporation) Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for this compound Purification.

Detailed Experimental Protocol

This protocol provides a standard methodology for purifying this compound on a research scale (50-500 mg).

Step 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)

The goal is to find a solvent system where your desired compound has a Retardation Factor (Rf) of approximately 0.25-0.35.[5] This Rf value typically provides the best separation in column chromatography.

  • Prepare a stock solution of your crude product by dissolving a small amount in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a series of test solvent systems. Start with a low polarity mixture and gradually increase it. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).

  • Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent (e.g., potassium permanganate).

  • Calculate the Rf value: Rf = (distance traveled by solute) / (distance traveled by solvent front).[3]

  • Adjust the solvent ratio until the desired Rf is achieved.

    • If the spot is at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (EtOAc).

    • If the spot is at the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of the less polar solvent (Hexane).

Solvent System Trial Ratio (Hexane:EtOAc) Observed Rf of Product Decision
19:10.05Too low, increase polarity
27:30.30Optimal , proceed with this system
31:10.65Too high, decrease polarity
Step 2: Column Preparation (Wet Slurry Packing)

Properly packing the column is critical to avoid issues like channeling and band broadening, which lead to poor separation.[6] The wet slurry method is generally preferred as it minimizes the inclusion of air bubbles.[7][8]

  • Select a column of appropriate size. A general rule is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample.[5] For difficult separations, a higher ratio is better.[7]

  • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (~0.5 cm) of sand.[5]

  • Prepare the slurry: In a beaker, mix the required amount of silica gel with your chosen non-polar eluent (e.g., Hexane:EtOAc 7:3) until you have a pourable, homogenous slurry.[9]

  • Pour the slurry into the column. Use a funnel to aid the transfer. Tap the side of the column gently to dislodge air bubbles and encourage even packing.[8]

  • Open the stopcock to drain some solvent, which helps compact the silica bed. Continuously add more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed. [10]

  • Add a protective layer of sand (~0.5 cm) on top of the packed silica to prevent the surface from being disturbed during sample and eluent addition.[5]

  • Pre-elute the column by passing 2-3 column volumes of the mobile phase through the packed silica. This ensures the bed is fully settled and equilibrated. Drain the solvent until its level is just at the top of the sand layer before loading your sample.[11]

Step 3: Sample Loading

The sample must be applied to the column in a narrow, concentrated band for optimal resolution.[6]

  • Wet Loading (for samples soluble in the mobile phase):

    • Dissolve the crude product in the minimum amount of the mobile phase.[6] Using too much solvent will broaden the initial band and compromise separation.

    • Carefully pipette this solution directly onto the center of the top sand layer, taking care not to disturb the packing.[10]

    • Open the stopcock and allow the sample solution to absorb completely into the silica bed.

    • Gently add a small amount of fresh eluent, wash the sides of the column, and let it absorb again. Repeat this once more.[11]

  • Dry Loading (recommended for samples with poor solubility in the eluent):

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[10]

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the flask.[5]

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[12]

    • Carefully add this powder onto the top sand layer of your prepared column, creating a uniform layer.

    • Gently add another thin layer of sand on top to secure the sample.[5]

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluate in numbered test tubes or flasks. These are your "fractions".[13]

  • Maintain a constant level of solvent at the top of the column by adding fresh eluent as needed. Never let the column run dry. [7]

  • The elution can be isocratic (using the same solvent composition throughout) or gradient (gradually increasing the mobile phase polarity over time).[6] For this compound, an isocratic elution with the pre-determined Hexane:EtOAc ratio is often sufficient.

Step 5: Fraction Analysis
  • Analyze the collected fractions to determine which ones contain your purified compound.[14]

  • Use TLC to spot every fraction (or every few fractions) on a single plate. Also spot your starting crude mixture as a reference.

  • Develop and visualize the TLC plate.

  • Fractions that show a single spot corresponding to the Rf of your desired product are considered pure.[15]

  • Combine all the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My compound isn't moving from the top of the column (Rf is zero). What's wrong?

A1: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel. This compound is binding too strongly to the stationary phase.

  • Immediate Action: You need to increase the polarity of your eluent. If you are running a Hexane:EtOAc system, you can switch to a pre-mixed eluent with a higher percentage of ethyl acetate. For example, if you started with 8:2 Hexane:EtOAc, switch to 7:3 or 6:4. This is known as a "step gradient".

  • Root Cause & Prevention: The initial TLC analysis was likely performed with a solvent system that was not representative or was incorrectly chosen. Always perform a thorough TLC analysis to find a solvent system that gives an Rf of ~0.3 before committing to the column.[5]

Q2: My compound eluted immediately in the first few fractions with all the impurities. Why did this happen?

A2: This indicates that your mobile phase is too polar. The eluent is so strong that it outcompetes the silica for all molecules, washing everything through without any separation.

  • Immediate Action: Unfortunately, the separation has failed. You will need to evaporate the solvent from all fractions and re-purify the material using a less polar mobile phase.

  • Root Cause & Prevention: The solvent system chosen was too "strong". For your next attempt, increase the proportion of the non-polar component (e.g., go from 1:1 Hexane:EtOAc to 4:1 Hexane:EtOAc). This weakens the eluent, allowing for differential interaction with the silica gel.

Q3: The separation is poor, and the collected fractions are all mixed. What are the likely causes?

A3: This is a common and frustrating problem with several potential causes.

  • Column Overloading: You may have loaded too much crude material relative to the amount of silica. A good starting point is a sample-to-silica mass ratio of 1:30 to 1:100.[4] Overloading saturates the stationary phase, preventing proper separation. Solution: Use a larger column with more silica or reduce the amount of sample loaded.[7]

  • Poorly Packed Column: If the silica bed has cracks, channels, or air bubbles, the solvent will flow unevenly, leading to broad, distorted bands and ruining the separation. Solution: This cannot be fixed mid-run. The column must be repacked. Always use the slurry method and tap the column gently to ensure a uniform, homogenous bed.[8]

  • Sample Loaded in Too Much Solvent: If using the wet loading method, dissolving the sample in a large volume of solvent creates a very wide initial band, making separation of closely eluting compounds impossible. Solution: Use the absolute minimum volume of solvent required for dissolution.[11] If solubility is an issue, switch to the dry loading method.[6][12]

  • Flow Rate is Too Fast: In gravity chromatography, the flow should be steady but not rapid. If using flash chromatography (applying pressure), excessive pressure forces the eluent through too quickly, not allowing for proper equilibrium between the stationary and mobile phases.[10] Solution: Reduce the pressure to slow the flow rate.

Q4: I see "streaking" or "tailing" of my compound's band on the column and on my analysis TLC plates. How can I fix this?

A4: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by solubility issues.

  • Acidic Silica Interaction: The silanol groups on silica gel are acidic and can strongly interact with basic sites on a molecule. While this compound is not strongly basic, this can still be a factor. Solution: You can "deactivate" the silica by adding a small amount of a polar modifier like triethylamine (~0.5-1%) to your mobile phase. This neutralizes the most acidic sites and can significantly improve peak shape.

  • Sample Insolubility: If the compound is not fully soluble in the mobile phase as it travels, it can cause tailing. Solution: Consider using a slightly more polar solvent system if it doesn't compromise separation.

  • Sample Overloading: A very concentrated band can also lead to tailing. Solution: Try loading less material or using a wider column.[16]

Q5: My purified this compound is a yellow oil, but I expect a white solid. Is it still impure?

A5: A yellow color and oily consistency often indicate the presence of impurities.[17] While pure this compound is a white solid, trace impurities can lower the melting point and impart color.

  • Solution: First, ensure all solvent is removed under a high vacuum. If it remains an oil, it requires further purification. You can either run a second, very carefully prepared column using a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol). Alternatively, if the compound is sufficiently pure, recrystallization may be an effective final step to obtain a crystalline solid and remove the colored impurity.

References

Technical Support Center: Maximizing the Yield of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methyl-2-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide scientifically-grounded solutions to help you consistently achieve high yields of this important amide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields are a frequent issue in amide synthesis and can typically be traced back to a few key areas. The direct condensation of a carboxylic acid and an amine is an equilibrium process that is often thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[1] Achieving a high yield requires pushing this equilibrium towards the product.

Common causes for low yield include:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Direct thermal amidation, for instance, often requires high temperatures (>160 °C) to drive off water, which may not be suitable for all substrates.[2]

  • Inefficient Water Removal: In direct amidation reactions, water is the only byproduct.[2][3] Failure to effectively remove it will prevent the reaction from reaching completion.

  • Side Reactions: Competing reactions can consume starting materials or the desired product. Precise temperature control is crucial, as elevated temperatures can sometimes lead to the formation of byproducts.[4]

  • Purity of Starting Materials: Impurities in phenylacetic acid or methylamine can interfere with the reaction or complicate purification.

  • Ineffective Purification: Product loss during workup and purification steps (e.g., extraction, crystallization) can significantly lower the isolated yield.

Below is a systematic workflow to diagnose and address low-yield issues.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) check_purity->optimize_conditions Pure add_activator Introduce Coupling Agent or Catalyst? optimize_conditions->add_activator Yield Still Low refine_workup Refine Purification Protocol optimize_conditions->refine_workup Yield Improved add_activator->optimize_conditions No Improvement add_activator->refine_workup Yield Improved success High Yield Achieved refine_workup->success Optimized

Caption: A workflow for troubleshooting low yields.

Q2: What are the primary synthetic routes to this compound, and which offers the highest yield?

Several synthetic strategies exist, each with its own advantages. The optimal choice depends on factors like scale, available reagents, and desired purity.

  • Direct Amidation of Phenylacetic Acid: This is the most atom-economical approach, with water as the only byproduct.[3] However, it often requires high temperatures or the use of a catalyst to overcome the formation of the ammonium salt.[2]

  • Acyl Chloride Route: Phenylacetic acid can be converted to the more reactive phenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The acyl chloride then readily reacts with methylamine at lower temperatures. While often high-yielding, this two-step process generates stoichiometric waste.

  • Using Coupling Agents: This is a very common and effective method for forming amide bonds under mild conditions.[6] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7] This approach avoids the need for high temperatures and is compatible with a wide range of functional groups.

Synthetic RouteTypical ConditionsReported YieldProsCons
Direct Amidation Toluene, reflux, catalyst (e.g., Boronic Acid, NiCl₂)[6][8]Moderate to ExcellentHigh atom economy, one step[3]Requires high temperatures or catalyst; equilibrium limitations
Acyl Chloride 1. SOCl₂, reflux2. Methylamine, DCM, 0 °C to RT[5]Good to ExcellentHigh reactivity, fast reactionTwo steps, generates corrosive HCl and other byproducts
Coupling Agent (EDC/DCC) EDC or DCC, DCM or DMF, RT[7]70-90%+[7]Mild conditions, high yields, broad applicabilityGenerates stoichiometric byproducts (urea), cost of reagents

For laboratory-scale synthesis where high yield and mild conditions are prioritized, the use of a coupling agent like EDC is often the most reliable method. For large-scale industrial synthesis, developing a catalyzed direct amidation process is more cost-effective and environmentally friendly.[6]

Q3: How do I select the optimal reaction conditions (solvent, temperature, stoichiometry) for the direct amidation of phenylacetic acid?

Optimizing conditions is key to maximizing yield in direct amidation.

  • Solvent: A non-polar, aprotic solvent like toluene is often preferred, as it allows for the azeotropic removal of water using a Dean-Stark apparatus.[2][9] This directly drives the reaction equilibrium toward the amide product.

  • Temperature: The reaction generally requires heating. Refluxing in toluene (approx. 110°C) is a common condition when using catalysts like NiCl₂.[6] The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or degradation.

  • Stoichiometry: Since methylamine is volatile and can act as both a nucleophile and a base, using a slight excess (e.g., 1.2 equivalents) can help drive the reaction to completion.

  • Water Removal: As mentioned, active removal of water is critical. Besides azeotropic distillation, using dehydrating agents like molecular sieves can be effective, especially at lower temperatures.[2] However, the type and activation method of the sieves can profoundly impact the yield.[2]

Q4: Are there any catalysts that can enhance the yield and rate of this compound synthesis?

Yes, catalysis is a key strategy for improving direct amidation reactions, allowing them to proceed under milder conditions and with higher efficiency.

  • Boron-Based Catalysts: Boronic acids and borate esters have emerged as highly effective catalysts for direct amide formation.[8][10] They are thought to work by activating the carboxylic acid. B(OCH₂CF₃)₃, for example, is a powerful reagent that works with equimolar amounts of acid and amine.[10]

  • Transition Metal Catalysts: Various metal catalysts have been developed. For instance, a recent study demonstrated that simple nickel(II) chloride (NiCl₂) can effectively catalyze the amidation of phenylacetic acid derivatives in refluxing toluene, providing moderate to excellent yields.[6] Titanium tetrafluoride (TiF₄) has also been shown to be an effective catalyst.[9]

  • Coupling Agents as Activators: While not strictly catalytic in the traditional sense (as they are consumed stoichiometrically), coupling reagents like EDC and DCC function by activating the carboxylic acid, dramatically increasing the reaction rate at room temperature.[7]

G cluster_1 Amide Synthesis Pathways cluster_2 Activation PA Phenylacetic Acid + Methylamine Salt Ammonium Carboxylate Salt PA->Salt Fast equilibrium Coupling Coupling Agent (e.g., EDC) PA->Coupling Catalyst Catalyst (e.g., Boronic Acid) PA->Catalyst AcylCl Acyl Chloride Formation (SOCl₂) PA->AcylCl Amide N-Methyl-2- phenylacetamide + H₂O Salt->Amide High Temp - H₂O Coupling->Amide Catalyst->Amide AcylCl->Amide

Caption: Routes to this compound synthesis.

Q5: What are the common side products in this synthesis, and how can their formation be minimized?

Side product formation directly reduces your yield and complicates purification. Key potential side products include:

  • Anhydride Formation: Under harsh thermal conditions or with certain activating agents, phenylacetic acid can self-condense to form phenylacetic anhydride. This can then react with methylamine, but it represents an inefficient pathway.

  • N-acylation of the Product: While less common with secondary amides, it's theoretically possible for the product to react further under certain conditions.

  • Byproducts from Coupling Agents: When using reagents like DCC, the dicyclohexylurea byproduct must be efficiently removed, as it can be difficult to separate from the desired amide.

Strategies to Minimize Side Products:

  • Strict Temperature Control: Avoid unnecessarily high temperatures. If using thermal methods, carefully determine the minimum temperature required to drive the reaction.

  • Use of Mild Activating Agents: Modern coupling agents (e.g., HATU, PyBOP) are designed to be highly efficient and minimize side reactions, though they are more expensive.[11]

  • Controlled Reagent Addition: When using the acyl chloride route, slow, dropwise addition of the amine to the acyl chloride at a low temperature (e.g., 0 °C) can prevent side reactions and control the exotherm.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the substrates or product are sensitive.

Q6: What is the most effective method for purifying this compound to maximize the isolated yield?

A robust purification strategy is essential for obtaining a high yield of pure product. A typical workflow involves an aqueous workup followed by crystallization or chromatography.

Step-by-Step Purification Protocol:

  • Quench and Initial Extraction: After the reaction is complete, cool the mixture to room temperature. If a coupling agent was used, filter off the urea byproduct first. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM) and wash sequentially with:

    • A weak acid (e.g., 1 M HCl or 5% citric acid solution) to remove any unreacted methylamine.

    • A weak base (e.g., saturated NaHCO₃ solution) to remove unreacted phenylacetic acid.

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Crystallization: this compound is a solid at room temperature. Recrystallization is an excellent method for purification. Solvents like ethanol or mixtures of ethyl acetate and hexanes are commonly used.[4] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

For very impure samples or to isolate product from a complex mixture, column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a typical eluent system.

References

Removal of unreacted phenylacetic acid from N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of N-Methyl-2-phenylacetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in removing acidic impurities, specifically unreacted phenylacetic acid, from their reaction mixtures. Here, we provide in-depth, field-proven answers and protocols to ensure you achieve the highest purity for your target compound.

Frequently Asked Questions (FAQs)
Q1: After my amidation reaction, I've confirmed the presence of this compound, but also see significant amounts of unreacted phenylacetic acid. Why did this happen?

This is a common issue that can arise from several factors during the synthesis of amides from carboxylic acids and amines:

  • Incomplete Reaction: The amidation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or the deactivation of coupling agents.

  • Sub-stoichiometric Amine: If the amine reactant was volatile or used in a slight deficit, there might not have been enough to react with all the starting carboxylic acid.

  • Equilibrium Limitations: Direct thermal condensation of a carboxylic acid and an amine is an equilibrium process where water is a byproduct. Without effective water removal, the reaction may not proceed to completion.

  • Hydrolysis: During the aqueous work-up, if conditions are too harsh (e.g., strongly acidic or basic, prolonged heating), the newly formed amide bond can hydrolyze back to the starting carboxylic acid and amine.

Understanding the root cause is crucial for optimizing the reaction, but effective post-reaction purification is essential for isolating the desired product.

Q2: What is the most direct and efficient method for removing phenylacetic acid from my this compound product?

The most effective and widely used method is a liquid-liquid acid-base extraction .[1][2][3] This technique exploits the fundamental difference in the chemical properties of the acidic starting material and the neutral amide product.

  • Phenylacetic Acid (PAA): As a carboxylic acid, it readily reacts with a mild aqueous base (like sodium bicarbonate) to form its corresponding carboxylate salt, sodium phenylacetate.[4][5][6] This salt is ionic and highly soluble in water but insoluble in most common organic solvents.[7]

  • This compound (NMPA): This is a neutral amide. It does not react with mild bases and remains preferentially dissolved in the organic solvent layer.

By washing an organic solution of your crude product with an aqueous basic solution, you can selectively transfer the phenylacetic acid impurity into the aqueous layer, leaving the pure NMPA in the organic layer.[1]

Q3: How can I monitor the success of the purification process?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot your crude mixture, the organic layer after each wash, and pure starting material on a silica gel TLC plate.

  • Expected Result: Phenylacetic acid is more polar than this compound and will have a lower Rf value (it will travel a shorter distance up the plate). As you perform the basic washes, you should see the spot corresponding to phenylacetic acid diminish and eventually disappear from the organic layer lane. A successful purification will show only a single spot corresponding to your desired amide product.

Troubleshooting Guide 1: Liquid-Liquid Acid-Base Extraction

This section provides a detailed protocol and troubleshooting for the primary purification method.

Core Principle: The Chemistry of Extraction

The separation is driven by the acid-base reaction between phenylacetic acid and a weak base, such as sodium bicarbonate (NaHCO₃). The neutral amide does not participate.

cluster_aqueous Aqueous Layer PAA Phenylacetic Acid (PAA) (Soluble) Salt Sodium Phenylacetate (Water-Soluble) PAA->Salt Reacts with NaHCO₃ NMPA This compound (NMPA) (Soluble) NMPA_remains NMPA (Insoluble, remains in organic layer) NMPA->NMPA_remains No Reaction Base Add aq. NaHCO₃

Caption: Acid-base extraction workflow.

Detailed Step-by-Step Protocol: Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. A concentration of ~5-10% (w/v) is a good starting point.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds. Vent frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain: Drain the lower aqueous layer. The organic layer contains your product.

    • Note: If using dichloromethane, the organic layer will be the bottom layer.

  • Repeat: Repeat the wash (steps 2-5) two more times to ensure complete removal of the acid.

  • Neutral Wash: Wash the organic layer once with an equal volume of water to remove any residual bicarbonate solution.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any minor emulsions and removes bulk water from the organic layer.

  • Drying & Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure (e.g., via rotary evaporation) to yield the purified this compound.

Troubleshooting Common Extraction Issues

Q: I've washed my organic layer with sodium bicarbonate, but my TLC plate still shows a spot for phenylacetic acid. What's wrong?

  • Cause 1: Insufficient Base: You may not have used enough bicarbonate to neutralize all the phenylacetic acid.

    • Solution: Ensure you are using a saturated NaHCO₃ solution and perform at least two to three washes. For high concentrations of acidic impurity, using a more concentrated base like 5% aqueous sodium carbonate (Na₂CO₃) can be more effective.

  • Cause 2: Inefficient Mixing: The two layers must be mixed thoroughly for the acid-base reaction to occur at the interface.

    • Solution: Shake the separatory funnel for at least 30-60 seconds per wash. Be vigorous enough for good mixing but not so vigorous that you create a persistent emulsion.

  • Cause 3: Emulsion Formation: An emulsion (a stable mixture of the two immiscible layers) can form, preventing clean separation.

    • Solution: Add a small amount of brine (saturated NaCl solution) and swirl the funnel gently; this often helps break up emulsions. In stubborn cases, you may need to filter the entire mixture through a pad of Celite.

Q: I used sodium hydroxide (NaOH) to wash out the acid, and now my final yield is very low. Why?

  • Cause: Strong bases like NaOH can hydrolyze the amide product, especially with prolonged contact or elevated temperatures. This breaks the amide bond, converting your desired product back into phenylacetic acid, which is then removed by the basic wash.

    • Solution: Always use a mild base like sodium bicarbonate or sodium carbonate. These are strong enough to deprotonate the carboxylic acid (pKa ~4.3) but not strong enough to readily hydrolyze the much less reactive amide bond.[1][4]

Troubleshooting Guide 2: Purification by Recrystallization

If acid-base extraction fails to remove all impurities, or if other, non-acidic impurities are present, recrystallization is an excellent secondary purification step.[8][9]

Core Principle: Solubility Differential

The ideal recrystallization solvent will dissolve this compound poorly at low temperatures but very well at high temperatures. Impurities should either be highly soluble at all temperatures (remaining in the liquid) or insoluble at all temperatures (allowing for removal by hot filtration).[9]

Detailed Step-by-Step Protocol: Recrystallization
  • Solvent Selection: Based on similar compounds, a good starting point is an ethanol/water mixture.[10]

  • Dissolution: Place the crude, extracted amide into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a final drop or two of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Troubleshooting Common Recrystallization Issues

Q: My product "oiled out" instead of forming crystals upon cooling. What should I do?

  • Cause: This often happens if the solution is too concentrated or cools too quickly. It can also occur if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a little more of the primary solvent (ethanol in this case) to make the solution slightly more dilute. Allow it to cool much more slowly. Insulating the flask with glass wool can help. Scratching the inside of the flask with a glass rod at the solution's surface can often initiate crystallization.[10]

Q: No crystals formed even after cooling in an ice bath. What went wrong?

  • Cause: The solution is likely not saturated (i.e., it is too dilute).

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once you see a small amount of solid forming in the hot solution, add a few drops of solvent to redissolve it, and then attempt the cooling process again.

Summary of Physicochemical Properties
PropertyPhenylacetic AcidThis compoundRationale for Separation
Molar Mass 136.15 g/mol [4]149.19 g/mol -
Melting Point 76-77 °C[4]~74 °C (predicted)[11]Melting points are too close for separation by melt crystallization.
Acidity (pKa) ~4.31[4][5]Neutral (Amide pKa >16)Key Difference. The acid is easily deprotonated by a weak base, while the amide is not.
Solubility Soluble in organic solvents; sparingly soluble in cold water.[5][6]Soluble in organic solvents; likely sparingly soluble in water.The sodium salt of PAA is highly water-soluble,[7] enabling extraction into the aqueous phase.

Overall Purification Workflow

start Crude Product (NMPA + PAA) in Organic Solvent wash Wash 3x with aq. NaHCO₃ start->wash separate Separate Layers wash->separate organic_path Organic Layer (Contains NMPA) separate->organic_path aqueous_path Aqueous Layer (Contains Sodium Phenylacetate) separate->aqueous_path brine Wash with Brine organic_path->brine _ _ dry Dry over Na₂SO₄ brine->dry evaporate Evaporate Solvent dry->evaporate product1 Purified NMPA (Check Purity by TLC) evaporate->product1 recrystallize Optional: Recrystallize product1->recrystallize product2 Highly Pure NMPA (Crystals) recrystallize->product2 If needed

Caption: Recommended purification workflow.

References

Technical Support Center: TLC Analysis of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-Methyl-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying impurities using Thin-Layer Chromatography (TLC). Here, we move beyond simple protocols to explain the scientific principles behind the methods, ensuring you can effectively troubleshoot and adapt these techniques for robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General TLC Questions

Q1: Why is TLC a suitable method for identifying impurities in this compound?

A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile separation technique ideal for the qualitative analysis of pharmaceutical compounds.[1] For this compound, TLC offers several advantages:

  • Speed and Efficiency: It allows for the simultaneous analysis of multiple samples, making it perfect for in-process control and quick purity checks.[1]

  • High Sensitivity: When combined with appropriate visualization techniques, TLC can detect trace amounts of impurities.

  • Versatility: The separation can be easily modified by changing the mobile phase composition to resolve a wide range of compounds with differing polarities.

According to ICH guidelines, controlling impurities is a critical aspect of drug safety and quality, and TLC is a valuable tool in this impurity profiling process.[2][3]

Q2: What are the most likely impurities I should be looking for in my this compound sample?

A2: Impurities typically arise from the synthetic route. For the common synthesis involving the amidation of phenylacetic acid with methylamine, the primary impurities to monitor are:

  • Phenylacetic Acid: An unreacted starting material. It is significantly more acidic and polar than the amide product.

  • Methylamine: The other unreacted starting material. It is a volatile, basic, and highly polar compound. Due to its volatility and high polarity, it can be challenging to detect on a standard silica TLC plate.

  • 2-Phenylacetamide: This can form if ammonia is present as a contaminant in the methylamine source. It is a primary amide and slightly more polar than the N-methylated product.

  • N,N-Dimethyl-2-phenylacetamide: This tertiary amide can result from dimethylamine contamination or over-methylation side reactions. It is generally less polar than the secondary amide product.

Experimental Protocol & Methodology

Q3: What is a reliable, step-by-step protocol for running a TLC analysis on my this compound sample?

A3: This protocol provides a robust starting point for your analysis. Optimization may be required based on your specific sample and conditions.

dot

Caption: Standard TLC Experimental Workflow.

Detailed Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a 1:1 (v/v) mixture of Ethyl Acetate and Hexane. This serves as a good starting mobile phase. For resolving the acidic phenylacetic acid impurity, consider adding 0.5-1% acetic acid to this mixture.

  • Chamber Saturation: Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent. Seal the chamber and allow it to saturate for at least 15-20 minutes. This vapor saturation is critical for obtaining reproducible Rf values.

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of your crude this compound sample in a minimal amount (~0.1 mL) of a volatile solvent like ethyl acetate or dichloromethane. Prepare separate solutions of your pure product and any available impurity standards (e.g., phenylacetic acid) at a similar concentration.

  • Spotting the Plate:

    • Use a pencil to gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate (with fluorescent indicator F254).

    • Use a capillary spotter to apply small, tight spots of your sample solutions onto the origin line. It is highly recommended to co-spot your crude sample with the pure standard to aid in identification.

    • Ensure spots are small and concentrated by applying the solution multiple times, allowing the solvent to fully evaporate between applications.[2]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin line.[2] Seal the chamber and allow the mobile phase to ascend the plate via capillary action.

  • Completion & Visualization:

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the green fluorescent background.[4] Circle these spots with a pencil.

    • Proceed with chemical staining (see Q7) to visualize non-UV-active impurities.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) An ideal separation will have Rf values between 0.3 and 0.7.[5]

Troubleshooting & Optimization

Q4: My spots are streaking or elongated. What's causing this and how do I fix it?

A4: Spot streaking is a common issue that obscures separation and can be caused by several factors.

dot

Streaking_Troubleshooting cluster_causes cluster_solutions Issue Issue: Spot Streaking Overloading {Overloading | Applying too much sample} Issue->Overloading Polarity {Strong Compound-Silica Interaction | Acidic/Basic impurities interacting with silica gel} Issue->Polarity Solvent {Sample Insoluble in Mobile Phase | Sample crashes out at origin} Issue->Solvent Sol_Dilute {Dilute Sample | Prepare a more dilute solution (e.g., 0.1-0.5%) and re-spot} Overloading->Sol_Dilute Sol_Modify {Modify Mobile Phase | Add acid (0.5% Acetic Acid) for acidic spots. Add base (0.5% Triethylamine) for basic spots.} Polarity->Sol_Modify Sol_Solvent {Change Spotting Solvent | Dissolve sample in a less polar solvent or the mobile phase itself} Solvent->Sol_Solvent

Caption: Troubleshooting Logic for Spot Streaking.

  • Cause 1: Sample Overloading: This is the most frequent cause.[2] Applying too much material saturates the stationary phase, leading to a continuous "bleeding" effect as the solvent moves up.

    • Solution: Dilute your sample solution and re-spot a smaller amount. A good spot should be barely visible on the plate before development.

  • Cause 2: Highly Polar or Ionic Impurities: Phenylacetic acid (acidic) and residual methylamine (basic) can interact very strongly with the polar, slightly acidic silica gel. This causes them to bind irreversibly or "smear" instead of eluting as a compact spot.

    • Solution: Modify the mobile phase.[2] To analyze for phenylacetic acid, add a small amount (0.5-1%) of acetic acid to your mobile phase. The added acid protonates the silica surface and the phenylacetic acid, reducing the strong ionic interaction and allowing the spot to move cleanly. For basic impurities, adding a small amount of a base like triethylamine would be necessary.

  • Cause 3: Poor Sample Solubility: If the sample is not fully soluble in the mobile phase, it may streak from the origin.

    • Solution: Ensure the solvent used to dissolve your sample for spotting is appropriate and fully evaporates before development. If possible, dissolve the sample in the mobile phase itself.

Q5: My spots are all clustered near the baseline (low Rf) or at the solvent front (high Rf). How do I get better separation?

A5: This indicates that the polarity of your mobile phase is not optimized for your sample. The goal is to have the main compound's Rf value around 0.3-0.5 to allow space for both more and less polar impurities to be resolved.

  • Spots Near Baseline (Rf < 0.2): The mobile phase is not polar enough to move the compounds up the plate.[2] The compounds have a higher affinity for the stationary phase than the mobile phase.

    • Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., from 1:4 to 1:1 or 2:1 Hexane:EtOAc).

  • Spots Near Solvent Front (Rf > 0.8): The mobile phase is too polar. The compounds are highly soluble in the mobile phase and have little interaction with the stationary phase, so they travel with the solvent front.

    • Solution: Decrease the polarity of the mobile phase. This involves increasing the proportion of the non-polar component, hexane (e.g., from 1:1 to 4:1 Hexane:EtOAc).[6][7]

Q6: I can see the spot for my product under UV light, but I suspect other impurities are present. How can I visualize everything?

A6: UV visualization at 254 nm is excellent for compounds with aromatic rings or conjugated systems, but it will not detect all possible impurities.[4][8] A multi-step visualization approach is essential.

  • UV Light (254 nm): Visualize first under UV. This compound, phenylacetic acid, 2-phenylacetamide, and N,N-dimethyl-2-phenylacetamide should all be UV-active. Methylamine will not be visible.

  • Potassium Permanganate (KMnO₄) Stain: This is a powerful, general-use oxidizing stain that reacts with most organic compounds that can be oxidized (e.g., alcohols, amines, and even the benzylic position of your compounds upon heating).[9]

    • Procedure: After UV visualization, dip the plate in a freshly prepared KMnO₄ stain solution and gently warm with a heat gun.

    • Expected Result: Oxidizable compounds will appear as yellow-brown spots on a purple background. This is a destructive technique.

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[9][10]

    • Procedure: If you suspect unreacted methylamine (a primary amine, though it's often too volatile) or if your product were a primary amine, you would use this stain. This compound is a secondary amide, and ninhydrin is primarily for amines, but can sometimes give a weak response with amides.

    • Expected Result: Primary amines typically give deep purple spots, while secondary amines may yield yellow-orange spots upon heating.[10]

Data Interpretation

Q7: How can I identify the spots on my TLC plate?

A7: Identification is achieved by comparing the Rf values and visualization responses of the spots in your sample lane to those of known standards run on the same plate. The table below provides estimated Rf values and expected visualization results based on the polarity of the compounds in a standard mobile phase.

Table 1: Estimated Rf Values and Visualization of this compound and Potential Impurities

CompoundStructurePolarityEstimated Rf (1:1 EtOAc:Hexane)UV (254 nm)KMnO₄ StainNotes
Phenylacetic Acid C₆H₅CH₂COOHHigh (Acidic)~0.1 - 0.2 (streaks without acid)YesYesWill streak badly without acid modifier in the eluent. Add 0.5% acetic acid for a compact spot.
2-Phenylacetamide C₆H₅CH₂CONH₂Medium-High~0.3 - 0.4YesYesPrimary amide; more polar than the N-methylated product due to two N-H bonds for H-bonding.
This compound (Product) C₆H₅CH₂CONHCH₃Medium ~0.4 - 0.5 Yes Yes Target compound. A secondary amide.
N,N-Dimethyl-2-phenylacetamide C₆H₅CH₂CON(CH₃)₂Low-Medium~0.6 - 0.7YesYesTertiary amide; less polar than the secondary amide as it lacks an N-H bond for hydrogen bonding.
Methylamine CH₃NH₂Very High (Basic)~0.0 - 0.1NoYesHighly volatile and basic. May not be visible or may streak at the origin. Requires a specific basic mobile phase to move.

Disclaimer: The Rf values provided are estimations based on chemical principles of polarity. Actual values must be determined experimentally by running authentic standards.

Principles of Separation: On a polar stationary phase like silica gel, less polar compounds travel further up the plate (higher Rf value), while more polar compounds interact more strongly with the silica and travel shorter distances (lower Rf value).[11] The polarity order is generally: Carboxylic Acid > Primary Amide > Secondary Amide > Tertiary Amide.

References

Validation & Comparative

A Senior Application Scientist's Guide to Synthesis Efficiency of N-Substituted Phenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the N-substituted phenylacetamide scaffold is a cornerstone. Its prevalence in biologically active molecules necessitates a deep understanding of the synthetic routes available for its construction. This guide provides a comparative analysis of the primary methodologies for synthesizing N-substituted phenylacetamides, focusing on efficiency, practicality, and adherence to the principles of green chemistry. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Synthetic Landscape: An Overview

The formation of an amide bond, while thermodynamically favorable, presents a kinetic barrier that chemists have sought to overcome through various strategies.[1] For N-substituted phenylacetamides, these strategies can be broadly categorized into three main approaches: classical amidation, the Willgerodt-Kindler reaction, and modern transition-metal-catalyzed cross-coupling reactions. The selection of a specific pathway is a critical decision, dictated by factors such as substrate scope, functional group tolerance, scalability, and overall process mass intensity.

cluster_0 Synthetic Route Selection Starting Materials Starting Materials Decision Decision Starting Materials->Decision Desired Scale Desired Scale Desired Scale->Decision Functional Group Tolerance Functional Group Tolerance Functional Group Tolerance->Decision Cost & Green Metrics Cost & Green Metrics Cost & Green Metrics->Decision Classical Amidation Classical Amidation Decision->Classical Amidation Versatile Willgerodt-Kindler Willgerodt-Kindler Decision->Willgerodt-Kindler Specific Ketones Cross-Coupling Cross-Coupling Decision->Cross-Coupling High Efficiency

Caption: A decision workflow for selecting the optimal synthesis method.

Classical Amidation: The Workhorse Approach

The most direct and frequently employed method for constructing N-substituted phenylacetamides is the coupling of phenylacetic acid (or its derivatives) with a primary or secondary amine.[2] This approach, while conceptually simple, hinges on the activation of the carboxylic acid to render it susceptible to nucleophilic attack by the amine.

Mechanism and Key Variants

The core of this method involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group. This can be achieved through several means:

  • Acid Chlorides: Conversion of phenylacetic acid to phenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a classic strategy. The resulting acid chloride is highly reactive towards amines. While effective, this method generates stoichiometric amounts of acidic byproduct (HCl), often requiring a base to neutralize.[]

  • Coupling Reagents: The use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a milder alternative. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this generates stoichiometric urea byproducts, which can complicate purification.[][4]

  • Catalytic Direct Amidation: More recent advances focus on the direct catalytic amidation of carboxylic acids and amines, which avoids the use of stoichiometric activating agents and improves atom economy.[5] Catalysts based on boron[6] or transition metals like nickel have shown promise in promoting this transformation, often requiring high temperatures to drive off water.[7][8]

cluster_0 Carbodiimide-Mediated Amidation RCOOH Phenylacetic Acid Intermediate O-Acylisourea (Active Ester) RCOOH->Intermediate + EDC EDC EDC (Coupling Reagent) EDC->Intermediate Amide N-Substituted Phenylacetamide Intermediate->Amide + R'NH2 Byproduct EDU (Urea Byproduct) Intermediate->Byproduct R'NH2 Amine R'NH2->Amide Pd(0)L2 Pd(0)L₂ OxAdd [Ar-Pd(II)(X)L₂] Pd(0)L2->OxAdd Ar-X Oxidative Addition AmineCoord [Ar-Pd(II)(NHR'R'')L]⁺X⁻ OxAdd->AmineCoord + HNR'R'' Deprotonation [Ar-Pd(II)(NR'R'')L] AmineCoord->Deprotonation - HX (Base) Deprotonation->Pd(0)L2 Product Ar-NR'R'' Deprotonation->Product Reductive Elimination

References

A Senior Application Scientist's Guide to the Synthesis and Validation of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the robust and reliable synthesis of key intermediates is paramount. N-Methyl-2-phenylacetamide, a versatile building block, is no exception. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, grounded in experimental data and practical insights. We will dissect the nuances of each method, from the underlying reaction mechanisms to the critical parameters for process validation, empowering you to make informed decisions in your synthetic endeavors.

Introduction: The Synthetic Challenge

The synthesis of this compound, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The primary goal is the efficient formation of the amide bond between a phenylacetic acid derivative and methylamine. The choice of starting materials and reaction conditions dictates the success of the synthesis and the impurity profile of the final product. This guide will focus on the two most prevalent methods and explore viable alternatives, offering a comprehensive validation framework for each.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is fundamental to its synthesis and purification.

PropertyValue
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 6830-82-6[1]
Appearance White to off-white solid
Melting Point 81-83 °C
Boiling Point 295.6 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform

Core Synthesis Methodologies: A Comparative Analysis

We will now delve into the two primary synthetic strategies for this compound, evaluating their respective strengths and weaknesses.

Method 1: Direct Amidation of Phenylacetic Acid

This classical approach involves the direct reaction of phenylacetic acid with methylamine, typically facilitated by a coupling agent to activate the carboxylic acid.

Caption: Direct amidation of phenylacetic acid.

The "activation" of the carboxylic acid is the cornerstone of this method. Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic methylamine to form the amide bond. The choice of a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is crucial to prevent side reactions with the highly reactive intermediate. A catalyst such as 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[3]

  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Amine Addition: Stir the mixture at 0 °C for 15 minutes, then add methylamine (1.2 eq, e.g., as a 40% aqueous solution or 2M solution in THF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

ParameterMethod 1: Direct Amidation
Yield 60-80% (Estimated)[4]
Purity Good to Excellent after purification
Advantages Mild reaction conditions, readily available starting materials.
Disadvantages Formation of stoichiometric amounts of byproduct (e.g., DCU) which can be difficult to remove completely. Coupling agents can be expensive.
Common Impurities Unreacted phenylacetic acid, dicyclohexylurea, N-acylurea byproduct.
Method 2: Acylation of Methylamine with Phenylacetyl Chloride

This alternative route involves the conversion of phenylacetic acid to the more reactive phenylacetyl chloride, which then readily reacts with methylamine.

Caption: Two-step synthesis via phenylacetyl chloride.

The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine.[5] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. The reaction is typically performed in an inert solvent. The subsequent amidation is rapid and often exothermic, requiring cooling and the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct generated during the reaction.[6]

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 eq) to phenylacetic acid (1.0 eq) at room temperature. A catalytic amount of DMF can be added to accelerate the reaction. Heat the mixture gently to 50-60 °C for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

  • Amidation: In a separate flask under a nitrogen atmosphere, dissolve methylamine (1.1 eq) and triethylamine (1.2 eq) in an anhydrous solvent like DCM and cool to 0 °C.

  • Reaction: Add the freshly prepared phenylacetyl chloride dropwise to the cooled amine solution.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC. Quench the reaction with water.

  • Purification: Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.

ParameterMethod 2: Acyl Chloride Route
Yield Generally high, often >85%
Purity High after purification
Advantages High reactivity of the acyl chloride leads to faster reaction times and high yields. Byproducts are generally easier to remove.
Disadvantages Requires an extra synthetic step. Phenylacetyl chloride is moisture-sensitive and corrosive. Thionyl chloride is a hazardous reagent.
Common Impurities Unreacted methylamine, triethylamine hydrochloride, residual solvent.

Alternative Synthesis Strategies

Beyond the two primary methods, other synthetic routes offer unique advantages, particularly in the context of green chemistry and process optimization.

  • Catalytic Amidation: This emerging field focuses on the direct formation of amides from carboxylic acids and amines using a catalyst, with water as the only byproduct.[6][7][8] This approach is highly atom-economical and environmentally friendly. Various metal-based and organocatalysts are being developed for this purpose.[7]

  • Willgerodt-Kindler Reaction: This reaction allows for the synthesis of thioamides from aryl alkyl ketones, which can then be hydrolyzed to the corresponding amides.[9][10] For this compound, this would involve a multi-step process starting from a suitable ketone. Recent advancements using microwave-assisted heating have improved the efficiency of this reaction.[11]

  • One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of N-substituted acetamides, which can streamline the synthetic process by minimizing workup and purification steps.[5]

Validation of the Synthesis Method: A Framework for Scientific Integrity

A robust synthesis is only as reliable as its validation. The following section outlines a comprehensive approach to validating the synthesis of this compound, ensuring the identity, purity, and consistency of the final product.

Workflow for Synthesis Validation

Caption: Workflow for the validation of this compound synthesis.

Spectroscopic and Chromatographic Data

The identity and purity of the synthesized this compound must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected Results for this compound
¹H NMR (CDCl₃) Signals corresponding to the methyl protons (singlet), methylene protons (singlet), and aromatic protons (multiplet).
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, methyl carbon, methylene carbon, and the aromatic carbons.
FT-IR (KBr) Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and aromatic C-H stretching.
Mass Spectrometry (GC-MS) A molecular ion peak corresponding to the molecular weight of this compound (m/z = 149.19).[2]
HPLC-UV A single major peak at a specific retention time, with purity typically >98% after purification.
GC-MS A single major peak in the chromatogram with a corresponding mass spectrum matching the library standard.
Impurity Profiling

A critical aspect of validation is the identification and quantification of impurities.[1][12][13][14] Common impurities can arise from starting materials, side reactions, or degradation.

  • Starting Materials: Unreacted phenylacetic acid or methylamine.

  • Reagent-Related Impurities: Byproducts from coupling agents (e.g., DCU) or activating agents.

  • Side-Products: In the acyl chloride method, diacylation of methylamine is a potential side reaction if stoichiometry is not carefully controlled.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Impurity profiling is typically performed using high-resolution techniques like LC-MS/MS or GC-MS to identify and quantify trace-level impurities.[12][15]

Conclusion: Selecting the Optimal Synthetic Route

The choice between the direct amidation of phenylacetic acid and the acyl chloride route for the synthesis of this compound depends on several factors, including the desired scale, available resources, and tolerance for specific impurities.

  • For laboratory-scale synthesis where mild conditions are a priority, the direct amidation method using a coupling agent is a viable option. However, careful purification is required to remove the coupling agent byproducts.

  • For larger-scale production where high yield and straightforward purification are critical, the acyl chloride method is often preferred. The higher reactivity of the intermediate leads to more efficient conversion, although it requires handling of more hazardous reagents.

Emerging catalytic amidation methods present a promising future for the synthesis of this compound, offering a greener and more atom-economical alternative. Regardless of the chosen method, a rigorous validation process is non-negotiable to ensure the quality and reliability of the final product for its intended application in research and drug development.

References

A Comparative Study of Reducing Agents for N-Methyl-2-phenylacetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the reduction of amides to their corresponding amines is a cornerstone transformation, pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. The choice of reducing agent for this conversion is critical, directly influencing reaction efficiency, selectivity, safety, and scalability. This guide provides an in-depth comparative analysis of three commonly employed reducing agents for the transformation of N-Methyl-2-phenylacetamide to N-methyl-2-phenylethanamine: Lithium Aluminum Hydride (LAH), Borane-Tetrahydrofuran complex (BH3-THF), and catalytic hydrogenation using Raney® Nickel.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, experimentally-derived data to inform the selection of the most appropriate reduction methodology for their specific needs.

Introduction to Amide Reduction

The amide functional group is notoriously stable and resistant to reduction due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. Overcoming this stability requires potent reducing agents or catalytic systems capable of activating the carbonyl group towards hydride attack or hydrogenolysis. The reduction of a secondary amide, such as this compound, specifically involves the conversion of the carbonyl moiety into a methylene group, yielding the corresponding secondary amine, N-methyl-2-phenylethanamine, a valuable building block in medicinal chemistry.

Lithium Aluminum Hydride (LAH): The Powerhouse Reductant

Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including amides.[1][2] Its high reactivity stems from the polar Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the amide.

Mechanism of LAH Reduction of a Secondary Amide

The reduction of a secondary amide like this compound with LAH proceeds through a distinct mechanism. Initially, the acidic proton on the nitrogen is removed by a hydride ion in an acid-base reaction. The resulting anionic amide then undergoes nucleophilic attack by another equivalent of hydride at the carbonyl carbon. The intermediate aluminum-alkoxide species then eliminates an aluminum-oxygen moiety to form a transient iminium ion, which is subsequently reduced by a final equivalent of hydride to yield the secondary amine.[2][3]

LAH_Reduction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Iminium Ion Formation cluster_step4 Step 4: Final Reduction Amide This compound AnionicAmide Anionic Amide Intermediate Amide->AnionicAmide H⁻ attack on N-H LAH1 LiAlH₄ LAH1->Amide H2 H₂ AnionicAmide2 Anionic Amide Intermediate Tetrahedral Tetrahedral Intermediate AnionicAmide2->Tetrahedral H⁻ attack on C=O LAH2 AlH₃ LAH2->AnionicAmide2 Tetrahedral2 Tetrahedral Intermediate Iminium Iminium Ion Tetrahedral2->Iminium Elimination AlO [H₃AlO]⁻ Iminium2 Iminium Ion Amine N-methyl-2-phenylethanamine Iminium2->Amine H⁻ attack on C=N⁺ LAH3 LiAlH₄ LAH3->Iminium2 Borane_Reduction_Mechanism cluster_step1 Step 1: Lewis Acid Coordination cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: C-O Bond Cleavage cluster_step4 Step 4: Hydrolysis Amide This compound Adduct Amide-Borane Adduct Amide->Adduct Coordination BH3THF BH₃-THF BH3THF->Amide Adduct2 Amide-Borane Adduct Intermediate1 Tetrahedral Intermediate Adduct2->Intermediate1 Intramolecular Hydride Shift Intermediate2 Tetrahedral Intermediate Intermediate3 Boron-containing intermediate Intermediate2->Intermediate3 Reaction with second BH₃ BH3_2 BH₃ BH3_2->Intermediate2 Intermediate4 Boron-containing intermediate Amine N-methyl-2-phenylethanamine Intermediate4->Amine Workup H2O H₂O/H⁺ H2O->Intermediate4 Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup cluster_product Product Amide This compound Autoclave High-Pressure Autoclave Amide->Autoclave Solvent Solvent (e.g., Ethanol) Solvent->Autoclave Catalyst Raney® Nickel Catalyst->Autoclave Reaction Reaction Mixture Autoclave->Reaction H2 H₂ (gas) H2->Reaction Heat Heat Heat->Reaction Pressure Pressure Pressure->Reaction Filtration Filtration of Catalyst Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Amine N-methyl-2-phenylethanamine Purification->Amine

References

A Comparative Guide to N-Methyl-2-phenylacetamide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical development and forensic science, the integrity of quantitative and qualitative analysis hinges on the quality of the reference standards used. N-Methyl-2-phenylacetamide (CAS 6830-82-6), a derivative of the phenethylamine class, serves as a critical analytical standard for the identification and quantification of related compounds.[1] This guide provides an in-depth comparison of this compound with other relevant standards, details validated analytical protocols, and explains the scientific rationale behind the methodological choices, ensuring researchers and professionals can make informed decisions for their applications.

The Foundational Role of Analytical Standards

Analytical method validation is a mandatory process in the pharmaceutical industry to ensure that testing methods for raw materials, intermediates, and finished products are reliable, accurate, and suitable for their intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for method validation to guarantee data integrity and product quality.[3][4] The use of well-characterized analytical standards is the bedrock of this validation process. An ideal analytical standard possesses high purity, is stable, and is homogenous, allowing it to serve as a reliable benchmark against which unknown samples are measured.

This compound belongs to the substituted phenethylamine class, which includes a vast number of endogenous compounds (e.g., dopamine), prescription drugs, and controlled substances.[1] Its structural similarity to compounds of forensic and pharmaceutical interest makes it an important tool for developing specific and accurate analytical methods.

Comparative Analysis: this compound vs. Alternative Standards

The selection of an analytical standard depends on the specific analyte and the analytical technique employed. While this compound is a valuable standard, it is essential to compare it with other structurally related compounds that might be used as alternatives or for complementary analyses. The primary alternatives considered here are its parent compound, 2-Phenylacetamide, and the related primary amine, 2-Phenethylamine.

PropertyThis compound 2-Phenylacetamide 2-Phenethylamine
CAS Number 6830-82-6[5]103-81-1[6]64-04-0
Molecular Formula C₉H₁₁NO[5]C₈H₉NO[7]C₈H₁₁N
Molecular Weight 149.19 g/mol [5]135.16 g/mol 121.18 g/mol
Structure Phenyl group attached to an N-methylated acetamidePhenyl group attached to a primary acetamidePhenyl group attached to a primary ethylamine
Key Functional Groups Secondary Amide, Phenyl RingPrimary Amide, Phenyl RingPrimary Amine, Phenyl Ring
Typical Application Standard for related substituted phenethylamines, potential impurity standard.Intermediate in pharmaceutical synthesis (e.g., phenobarbital).[6]Standard for biogenic amines and related stimulants.
Analytical Suitability Excellent for LC-MS and GC-MS due to clear fragmentation. The methyl group provides a distinct mass shift from 2-Phenylacetamide.Good for LC-based methods.Highly suitable for methods detecting primary amines.[[“]]

Rationale for Selection:

  • This compound is an excellent choice when developing methods for N-methylated phenethylamine derivatives. Its secondary amide structure offers different chromatographic behavior and mass fragmentation patterns compared to primary amides or amines, which can be leveraged for improved specificity.

  • 2-Phenylacetamide is often used as a starting material or is a known impurity in the synthesis of other pharmaceuticals.[6][9][10] It serves as a crucial standard for impurity profiling.

  • 2-Phenethylamine is a foundational compound for this class and is often used as a general standard for phenethylamines in dietary supplements and forensic samples.[[“]]

Experimental Workflows & Protocols

The qualification and use of an analytical standard require robust and validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common techniques for analyzing phenethylamine derivatives.[1][[“]]

Workflow for Qualification of an Analytical Standard

The following diagram illustrates a typical workflow for the comprehensive characterization and qualification of a new batch of an analytical standard like this compound.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Certification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Structure Confirmation) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR HPLC HPLC-UV (Purity Assessment) NMR->HPLC GCMS GC-MS (Volatile Impurities) NMR->GCMS LOD Loss on Drying (Water/Solvent Content) NMR->LOD MS->HPLC MS->GCMS MS->LOD FTIR->HPLC FTIR->GCMS FTIR->LOD Assay Quantitative Assay (e.g., Mass Balance) HPLC->Assay GCMS->Assay LOD->Assay Documentation Certificate of Analysis (CoA Generation) Assay->Documentation

Caption: Workflow for Analytical Standard Qualification.

Protocol 1: Purity Determination by HPLC-UV

This protocol describes a stability-indicating reverse-phase HPLC method suitable for determining the purity of this compound and separating it from potential degradation products or related impurities.

Rationale: Reverse-phase HPLC is the gold standard for purity analysis of moderately polar to nonpolar small molecules. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the phenyl ring of the analyte. The acetonitrile/water mobile phase allows for excellent control over elution strength, while UV detection is ideal for aromatic compounds.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL (Stock Solution).

    • Perform a serial dilution to create a working standard of approximately 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the working standard (100 µg/mL) using the same diluent.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 20% B to 80% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | UV Detection | 215 nm |

  • System Suitability:

    • Perform five replicate injections of the working standard.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Ensure that any known impurities are correctly identified if their standards are available.

Protocol 2: Identification and Volatile Impurity Screening by GC-MS

This protocol is designed for the definitive identification of this compound and for screening for volatile or semi-volatile impurities that may not be detected by HPLC.

Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the structural identification power of mass spectrometry.[11] It is ideal for thermally stable and volatile compounds. The electron ionization (EI) source produces reproducible fragmentation patterns that act as a chemical fingerprint for the analyte.

Methodology:

  • Standard/Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

  • GC-MS Conditions:

    Parameter Value
    GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
    Inlet Temperature 250 °C
    Injection Mode Split (20:1)
    Injection Volume 1 µL
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | 40-350 amu |

  • Data Analysis:

    • Confirm the identity of this compound by comparing the retention time and the acquired mass spectrum with a reference spectrum.

    • The mass spectrum should show the molecular ion peak (m/z 149) and characteristic fragment ions.[11]

    • Screen for impurities by integrating all peaks in the total ion chromatogram and identifying any significant unknown peaks by searching their mass spectra against a library (e.g., NIST).

Stability and Storage: Ensuring Long-Term Integrity

The stability of an analytical standard is paramount to its reliability. Forced degradation studies are essential to understand potential degradation pathways and to develop stability-indicating methods.[12]

Forced Degradation Protocol Outline:

  • Acid/Base Hydrolysis: Expose the standard solution to 0.1 M HCl and 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.[12]

  • Thermal Degradation: Expose the solid standard to dry heat (e.g., 80 °C).[12]

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a quartz cuvette.[12]

Samples from each condition should be analyzed at various time points using the validated HPLC method to track the formation of degradants.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Compound This compound (Analyte) Acid Acidic (HCl) Compound->Acid Base Basic (NaOH) Compound->Base Oxidation Oxidative (H₂O₂) Compound->Oxidation Thermal Thermal (Heat) Compound->Thermal Photo Photolytic (UV Light) Compound->Photo HydrolysisProd Hydrolysis Products (e.g., Phenylacetic Acid, Methylamine) Acid->HydrolysisProd Base->HydrolysisProd OxidizedProd Oxidized Derivatives Oxidation->OxidizedProd OtherProd Other Impurities Thermal->OtherProd Photo->OtherProd

Caption: Forced Degradation Pathways.

Recommended Storage: Based on its chemical structure (an amide), this compound is expected to be relatively stable. However, for long-term use as a primary standard, it should be stored in a cool, dry, and dark environment (e.g., 2-8 °C), preferably in a desiccator under an inert atmosphere to prevent hydrolysis and oxidation.

Conclusion

References

Navigating the Anticancer Potential of Phenylacetamide Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of oncological research is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, the phenylacetamide scaffold has garnered considerable attention as a versatile and promising platform for the development of novel anticancer drugs.[1] This guide offers a comprehensive, data-supported comparison of the efficacy of various phenylacetamide derivatives, delving into their mechanisms of action and the experimental methodologies used to validate their therapeutic potential. Our objective is to furnish researchers, scientists, and drug development professionals with the critical, in-depth insights required to navigate and harness the potential of this compelling class of compounds.

The Phenylacetamide Scaffold: A Privileged Structure in Oncology

Phenylacetamide and its related aromatic fatty acids have demonstrated significant anti-proliferative and differentiating effects across a spectrum of human cancer cell lines, including leukemias, prostate carcinomas, and breast carcinomas.[2] The core structure, a phenyl group linked to an acetamide, provides a synthetically tractable backbone that allows for extensive chemical modification. This adaptability is key to optimizing crucial pharmacological parameters, from potency and target selectivity to bioavailability and metabolic stability.[3] The anticancer activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death), a critical mechanism for overcoming the resistance often seen with conventional chemotherapeutics.[2][4]

Comparative Efficacy Analysis: A Data-Driven Overview

The evaluation of a compound's anticancer potential hinges on robust, quantitative in vitro assays. The most common starting point is the determination of the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. This is typically assessed using colorimetric assays like the MTT or MTS assay, which measure the metabolic activity of the cell population.[2][5]

Table 1 presents a comparative summary of the cytotoxic activity of several phenylacetamide derivatives against a panel of human cancer cell lines, with the well-established microtubule inhibitor Combretastatin A-4 (CA-4) included as a potent benchmark.[6]

Table 1: Comparative In Vitro Anticancer Activity (IC50, µM) of Selected Phenylacetamide Derivatives

Compound/DerivativeMCF-7 (Breast)MDA-MB-468 (Breast)PC-3 (Prostate)HeLa (Cervical)Reference(s)
Combretastatin A-4 (Benchmark) ~0.14N/AN/A~0.096[7][8]
Derivative 3d 0.7 ± 0.40.6 ± 0.08N/AN/A[4][9]
Derivative 3c 0.7 ± 0.08N/AN/AN/A[4][9]
Derivative 2c (p-nitro substituted) 100N/A80N/A[1][2]
Derivative 2b N/AN/A52N/A[1][2]

Disclaimer: The IC50 values are compiled from different studies and may vary based on specific experimental conditions, such as incubation time and assay type.

The data clearly illustrates the broad range of potency within the phenylacetamide class. Derivatives such as 3c and 3d show significant cytotoxic effects at sub-micromolar concentrations, highlighting their potential.[4][9] In contrast, other derivatives require higher concentrations to achieve a similar effect, demonstrating how subtle changes in chemical structure (e.g., the presence of a nitro moiety) can dramatically influence biological activity.[1][2]

Mechanistic Insights: Unraveling the Pathways to Cell Death

The efficacy of a phenylacetamide derivative is defined by its molecular mechanism of action. A thorough understanding of these pathways is paramount for rational drug design, predicting therapeutic response, and identifying potential combination strategies. Many derivatives exert their anticancer effects through two primary, often interconnected, mechanisms: cell cycle arrest and the induction of apoptosis.[5][10]

Induction of Apoptosis: A Targeted Cell Suicide Program

A key hallmark of many effective chemotherapeutic agents is their ability to trigger apoptosis in cancer cells.[11] Phenylacetamide derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][12] This dual-pronged attack ensures a robust pro-apoptotic response. The process involves the modulation of key regulatory proteins, such as the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL) and the activation of executive caspases like caspase-3.[4][12]

Signaling Pathway: Phenylacetamide-Induced Apoptosis

This diagram illustrates the convergence of the intrinsic and extrinsic pathways leading to apoptosis, as triggered by phenylacetamide derivatives.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Upregulation of FasL DeathReceptor Death Receptor Activation (e.g., Fas) FasL->DeathReceptor Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bax Upregulation of Bax Mito Mitochondrial Disruption Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Phenylacetamide Phenylacetamide Derivative Phenylacetamide->FasL Phenylacetamide->Bax

Caption: Phenylacetamide derivatives induce apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, phenylacetamide derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5][10] This arrest often occurs at the G1 or G2/M checkpoints. The resveratrol-derived phenylacetamide, for instance, was found to cause cell cycle arrest at the G1 phase in breast cancer cells.[10]

Experimental Workflow: Cell Cycle Analysis

Flow cytometry is the gold-standard technique for analyzing cell cycle distribution. The protocol below outlines the essential steps for assessing the impact of a phenylacetamide derivative.

Causality: The principle behind this workflow is that the amount of fluorescent dye (Propidium Iodide) that intercalates into the DNA of a cell is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a specific phase after treatment indicates cell cycle arrest.

G cluster_0 1. Cell Preparation & Treatment cluster_1 2. Cell Harvesting & Fixation cluster_2 3. Staining & Analysis A Seed cancer cells (e.g., MCF-7) in a 6-well plate B Incubate for 24h to allow attachment A->B C Treat with derivative or vehicle control for a defined period (e.g., 24h, 48h) B->C D Collect all cells (adherent and floating) C->D E Wash with ice-cold PBS D->E F Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing E->F G Store at -20°C overnight F->G H Centrifuge and wash cells with PBS G->H I Resuspend in staining solution (PBS with Propidium Iodide and RNase A) H->I J Incubate in the dark for 30 min I->J K Analyze by Flow Cytometry J->K

Caption: Standardized workflow for cell cycle analysis via flow cytometry.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, experimental protocols must be robust and include appropriate controls.

Protocol: Quantifying Apoptosis using Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compound as described for cell cycle analysis.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI solution to each 100 µL of cell suspension.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Future Directions and Concluding Remarks

The phenylacetamide scaffold represents a highly valuable starting point for the development of next-generation anticancer therapeutics. The data clearly shows that specific derivatives can induce potent cytotoxic and pro-apoptotic effects in a variety of cancer cell lines.[4][11] The path forward requires a multi-faceted approach focused on:

  • Elucidating Structure-Activity Relationships (SAR): Systematic medicinal chemistry efforts are needed to refine the scaffold, enhancing potency against cancer cells while minimizing toxicity to normal cells.

  • Advanced Mechanistic Studies: Moving beyond apoptosis and cell cycle to investigate impacts on other cancer hallmarks, such as metastasis, angiogenesis, and immunomodulation.

  • In Vivo Validation: Promising candidates must be advanced into preclinical animal models to assess their pharmacokinetic properties, in vivo efficacy, and overall safety profiles.

By integrating rigorous in vitro screening, detailed mechanistic investigation, and rational chemical design, the scientific community can continue to unlock the full therapeutic potential of phenylacetamide derivatives in the ongoing fight against cancer.

References

Structure-activity relationship of N-Methyl-2-phenylacetamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Research on SAR

My initial steps involve a comprehensive search for information on N-Methyl-2-phenylacetamide analogs. I'm focusing on their synthesis, biological activities, and structure-activity relationships. The goal is to build a solid foundation of existing knowledge to guide further investigations.

Outlining SAR Guide Content

I've been analyzing the collected data to pinpoint how structural changes impact biological activity in these analogs, focusing on quantitative data. Next, I am structuring the comparison guide, covering the compound's significance, detailed SAR analysis, performance comparisons with tabulated data, and key assay protocols. I'll visualize core structures and assay workflows with Graphviz.

Mapping SAR Landscape Deeply

I'm now fully immersed in a comprehensive search, gathering details on the synthesis and biological behaviors of this compound analogs. I'm focusing particularly on the methodologies employed to measure their activities and compiling data to highlight significant structural effects. Next, I'll translate these insights into a structured guide, using Graphviz for visualization of core structures and experimental assay workflows.

Analyzing Modifications for Guide

I'm now fully immersed in developing the SAR guide. I'm focusing on organizing my research into a clear structure, starting with an introduction to this compound. I've sketched out the core scaffold with Graphviz, and begun outlining the key sections: phenyl ring modifications, N-methyl variations, and methylene bridge changes. My focus now is detailed SAR analysis, integrating tabulated data and key assay protocols for each modification. Next, I'll translate these insights into a structured guide.

Constructing Guide Structure

I'm now fully immersed in developing the SAR guide. I'm focusing on organizing my research into a clear structure, starting with an introduction to this compound. I've sketched out the core scaffold with Graphviz, and begun outlining the key sections: phenyl ring modifications, N-methyl variations, and methylene bridge changes. My focus now is detailed SAR analysis, integrating tabulated data and key assay protocols for each modification.

Organizing Guide Content

I'm currently engaged in structuring the SAR guide. After laying out the this compound core with Graphviz, I'm working on the Phenyl Ring Substitutions section. The guide will flow from the basic core scaffold to detail the impact of modifications on biological activity, using data-rich comparative tables and detailed experimental protocols. My objective is a well-integrated guide that offers expert analysis alongside data, for the drug design expert.

Formulating Guide Structure

I'm presently developing the structure of the guide, starting with an introduction to this compound's relevance and core structure with Graphviz. The focus is on a structured breakdown of SAR by modification: phenyl ring substitutions, N-methyl variations, and methylene bridge changes. Each will include performance data comparisons, and detailed assay protocols, with expert insights.

Formulating Guide Strategy

I'm focusing now on the research and strategy for developing the guide. I'll search for information on this compound analogs focusing on SAR. Then, I'll structure the guide with key modification points, SAR analysis, comparative data, and protocols. I'll visualize with Graphviz. The guide will have expert insights.

Initiating Comprehensive Guide Structure

I've been planning the structure of the SAR guide, starting with an introduction to this compound's significance. I will start by identifying the common applications of this compound and then map the structural modifications. Now, I will organize research on each structural component to understand their roles. Next, I plan to research potential applications related to these analogs, exploring their role as a scaffold in drug design.

Discovering Key Insights

I've made headway in my research, unearthing critical structure-activity relationships for this compound analogs, particularly their role in anticonvulsant and anticancer treatments. The initial search revealed several promising papers, providing a solid foundation for the subsequent stages of my investigation.

Narrowing the Scope

I'm refining my focus to ensure the comparison guide accurately targets this compound analogs, distinguishing them from the broader "N-substituted-2-phenylacetamide" family. The initial search yielded valuable data, especially on structure-activity relationships, but I now need to filter results more precisely to maintain the guide's specific scope.

Refining Data Analysis

I'm now deeply immersed in the data, carefully comparing the anticonvulsant and anticancer SAR of this compound analogs. The search results emphasized substituent effects on both the phenyl ring and the amide moiety, with ED50 and IC50 values providing critical insights. I'm prioritizing the MES and MTT assay data to establish the core of my comparison. My focus is sharpened now, ensuring precise distinctions between methyl and other N-substituents in the broader "N-substituted-2-phenylacetamide" class. I have enough information to create a comprehensive comparison guide.

A Comparative Benchmarking Guide to the Synthesis of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-2-phenylacetamide is a valuable chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and research chemicals. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to facilitate informed decision-making in a laboratory and process chemistry setting.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct chemical transformations. Each method presents a unique profile of advantages and disadvantages concerning reaction efficiency, reagent cost and toxicity, operational complexity, and waste generation. This guide will focus on three primary, industrially relevant synthetic strategies:

  • Classical Amidation via Phenylacetic Acid Activation: This traditional two-step approach involves the activation of the carboxylic acid group of phenylacetic acid, followed by nucleophilic attack by methylamine.

  • Direct Catalytic Amidation of Phenylacetic Acid: A more modern and "green" approach that circumvents the need for stoichiometric activating agents.

  • Synthesis from Benzyl Cyanide: This route utilizes the hydrolysis of benzyl cyanide to phenylacetic acid as a key step, followed by amidation.

The following table provides a high-level comparison of these methods based on key performance indicators.

ParameterMethod 1: Phenylacetyl ChlorideMethod 2: Coupling Agent (EDC/HOBt)Method 3: Direct Catalytic Amidation (NiCl₂)Method 4: From Benzyl Cyanide
Starting Materials Phenylacetic acid, Thionyl chloride, MethylaminePhenylacetic acid, EDC, HOBt, MethylaminePhenylacetic acid, MethylamineBenzyl cyanide, Sulfuric acid, Methylamine
Key Steps 2 (Acid chloride formation, Amidation)1 (One-pot coupling)1 (One-pot catalytic reaction)2 (Hydrolysis, Amidation)
Typical Yield HighGood to ExcellentModerate to ExcellentHigh (over two steps)
Reaction Time 2-4 hours12-24 hours20 hours3 hours (hydrolysis) + amidation time
Purity of Crude Product Moderate to HighHighHighHigh
Key Reagents Thionyl chloride (corrosive, toxic)EDC, HOBt (costly)NiCl₂ (catalyst)Concentrated H₂SO₄ (corrosive)
Scalability GoodModerate (cost of reagents)GoodExcellent
Waste Products SO₂, HCl, saltsEDC byproducts, saltsMinimal (water is the main byproduct)H₂SO₄ waste, salts

Method 1: Classical Amidation via Phenylacetyl Chloride

This well-established method proceeds in two distinct stages: the conversion of phenylacetic acid to the more reactive phenylacetyl chloride, followed by the reaction of the acid chloride with methylamine.

Causality of Experimental Choices

The initial conversion to an acid chloride is necessary because the direct reaction between a carboxylic acid and an amine is a slow and reversible equilibrium process. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation. The subsequent amidation is a rapid and exothermic reaction, driven by the high electrophilicity of the acid chloride. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the methylamine, rendering it non-nucleophilic.

Experimental Protocol

Step 1: Synthesis of Phenylacetyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add phenylacetic acid (1.0 eq).

  • Under a fume hood, slowly add thionyl chloride (1.5 - 2.0 eq). A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.[1]

  • Stir the mixture at room temperature or heat gently to 50-60 °C for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[1]

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude phenylacetyl chloride is typically used immediately in the next step.

Step 2: Synthesis of this compound

  • In a separate flask under an inert atmosphere, dissolve methylamine (as a solution in a suitable solvent like THF or water, 1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared phenylacetyl chloride (1.0 eq), dissolved in a small amount of the reaction solvent, to the stirred methylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A Phenylacetic Acid + SOCl₂ B Heat (50-60°C) A->B C Distill off excess SOCl₂ B->C D Phenylacetyl Chloride C->D F Add Phenylacetyl Chloride at 0°C D->F E Methylamine + Base in DCM E->F G Stir at RT F->G H Work-up & Purification G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via the acid chloride route.

Method 2: Amidation using Coupling Agents

Peptide coupling agents are widely used for amide bond formation under mild conditions, avoiding the need for harsh reagents like thionyl chloride. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Causality of Experimental Choices

EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. HOBt is added to trap the O-acylisourea, forming a more stable and reactive HOBt-ester. This active ester then efficiently reacts with methylamine to form the desired amide, minimizing side products and improving the overall yield and purity.[2] The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) to ensure solubility of the reagents.

Experimental Protocol
  • In a round-bottom flask under an inert atmosphere, dissolve phenylacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add methylamine solution (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Diagram

cluster_mechanism EDC/HOBt Coupling Mechanism PA Phenylacetic Acid OAI O-Acylisourea Intermediate PA->OAI + EDC EDC EDC AE Active HOBt Ester OAI->AE + HOBt HOBt HOBt Product This compound AE->Product + Methylamine MA Methylamine Byproduct EDC Byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Method 3: Direct Catalytic Amidation

Driven by the principles of green chemistry, direct catalytic amidation of carboxylic acids with amines has emerged as an attractive alternative to traditional methods.[3] This approach avoids the use of stoichiometric activating agents, generating water as the only byproduct. Nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives.[4]

Causality of Experimental Choices

The nickel catalyst is believed to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. The reaction is typically carried out at elevated temperatures in a solvent like toluene to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[4] A sealed reaction vessel is used to maintain the reaction temperature and prevent the loss of volatile components.

Experimental Protocol
  • To a solution of phenylacetic acid (2.0 mmol) in toluene (20 mL) in a sealable reaction vessel, add NiCl₂ (10 mol%).[5]

  • Stir the mixture at 80°C for 10 minutes.[5]

  • Add methylamine (2.4 mmol, as a solution) to the reaction mixture.[5]

  • Seal the vessel and stir the mixture for 20 hours at 110°C.[5]

  • After the reaction period, cool the mixture to room temperature and filter to recover the catalyst.

  • Wash the collected solid with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Green Chemistry Advantage

cluster_green Direct Amidation vs. Classical Methods cluster_direct Direct Catalytic Amidation cluster_classical Classical Methods D_PA Phenylacetic Acid D_Product This compound D_PA->D_Product + Methylamine, NiCl₂ D_MA Methylamine D_Water Water (byproduct) D_Product->D_Water C_PA Phenylacetic Acid C_Product This compound C_PA->C_Product + Activating Agent, Methylamine C_Reagent Activating Agent C_MA Methylamine C_Waste Stoichiometric Waste C_Product->C_Waste

Caption: Comparison of waste generation in direct vs. classical amidation.

Method 4: Synthesis from Benzyl Cyanide

An alternative and industrially viable route starts from benzyl cyanide. This method involves the hydrolysis of the nitrile to phenylacetic acid, which is then converted to this compound using one of the methods described above.

Causality of Experimental Choices

Benzyl cyanide is a readily available and cost-effective starting material. Acid-catalyzed hydrolysis using sulfuric acid is a robust and high-yielding method for converting nitriles to carboxylic acids.[6] The subsequent amidation can then be performed using the desired method, with the choice depending on the factors discussed previously (cost, desired purity, etc.).

Experimental Protocol

Step 1: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine water, commercial sulfuric acid, and benzyl cyanide (e.g., in a 1.6:1.2:1 molar ratio).[6]

  • Heat the mixture to reflux with continuous stirring for three hours.[6]

  • After the reflux period, cool the mixture slightly before pouring it into cold water. Stir during this addition to prevent the formation of a solid mass.[6]

  • Filter the precipitated crude phenylacetic acid.

  • The crude product can be purified by recrystallization or distillation. A yield of 77-84% can be expected.[7]

Step 2: Amidation of Phenylacetic Acid

Proceed with the amidation of the obtained phenylacetic acid with methylamine using either the acid chloride method, a coupling agent, or direct catalytic amidation as detailed in the previous sections.

Overall Synthesis Pathway

BC Benzyl Cyanide PA Phenylacetic Acid BC->PA Hydrolysis (H₂SO₄, H₂O) Product This compound PA->Product Amidation (Methylamine)

Caption: Two-step synthesis of this compound from benzyl cyanide.

Product Characterization

Independent of the synthetic route chosen, the final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

  • Molecular Formula: C₉H₁₁NO[2]

  • Molecular Weight: 149.19 g/mol [2]

  • Appearance: White to off-white solid

  • Melting Point: 49-51 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.35-7.20 (m, 5H, Ar-H), 5.50 (br s, 1H, NH), 3.60 (s, 2H, CH₂), 2.75 (d, J=4.8 Hz, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz) δ: 171.5 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.2 (Ar-CH), 43.5 (CH₂), 26.5 (N-CH₃).

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 3060, 3030 (aromatic C-H stretch), 2930 (aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II).

  • MS (EI, 70 eV) m/z (%): 149 [M]⁺, 91 (100), 58.

Conclusion

The choice of synthetic method for this compound depends on a variety of factors including the scale of the synthesis, cost considerations, available equipment, and desired purity.

  • The classical acid chloride method is a robust and high-yielding approach suitable for large-scale production, although it involves the use of hazardous reagents.

  • Amidation with coupling agents offers milder reaction conditions and high purity, making it ideal for laboratory-scale synthesis and the preparation of high-purity material, albeit at a higher reagent cost.

  • Direct catalytic amidation represents a greener and more atom-economical alternative, which is highly desirable for industrial applications, provided the catalyst cost and activity are favorable.

  • Synthesis starting from benzyl cyanide is an excellent option for large-scale industrial production due to the low cost of the starting material, though it involves an additional hydrolysis step.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to N-Methyl-2-phenylacetamide and N-Ethyl-2-phenylacetamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and medicinal chemistry, subtle structural modifications can profoundly influence a molecule's physicochemical properties and biological activity. This guide offers an in-depth, objective comparison of N-Methyl-2-phenylacetamide and N-Ethyl-2-phenylacetamide, two closely related derivatives of phenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of their properties, synthesis, and potential applications, grounded in scientific data.

Core Physicochemical Properties: A Head-to-Head Comparison

The substitution of a methyl group with a slightly larger ethyl group on the amide nitrogen introduces measurable differences in the physical characteristics of these compounds. These properties are fundamental to predicting their behavior in various experimental settings, from reaction kinetics to biological assays.

A summary of their key physicochemical properties is presented below.

PropertyThis compoundN-Ethyl-2-phenylacetamide
Molecular Formula C₉H₁₁NO[1]C₁₀H₁₃NO[2]
Molar Mass 149.19 g/mol [1]163.22 g/mol [2]
Appearance White crystalline solidSolid (Predicted)
Melting Point 82-84 °C57-59 °C
Boiling Point 297.8 °C (at 760 mmHg) (Predicted)305.9 °C (at 760 mmHg) (Predicted)
Solubility Soluble in organic solventsSoluble in organic solvents

Key Insights: The increase in molecular weight from the methyl to the ethyl derivative corresponds to a predicted rise in the boiling point. More significantly, the melting point of N-Ethyl-2-phenylacetamide is notably lower. This suggests that the bulkier ethyl group may disrupt the efficiency of crystal lattice packing, requiring less energy to transition to a liquid state compared to its methyl counterpart.

Synthesis and Experimental Protocols

The primary and most direct route to synthesizing both this compound and N-Ethyl-2-phenylacetamide is through the amidation of phenylacetic acid or its activated derivatives. The choice of the amine—methylamine or ethylamine—is the sole differentiating factor in the synthesis of these two molecules.

General Experimental Protocol: Synthesis via Acyl Chloride

This protocol outlines a robust and widely applicable method for synthesizing N-alkyl-2-phenylacetamides.

Causality of Experimental Choices: The conversion of the carboxylic acid (phenylacetic acid) to a more reactive species, such as an acyl chloride, is a critical first step. The acyl chloride is a potent electrophile, readily undergoing nucleophilic attack by the amine. The use of a non-nucleophilic base is essential to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

Materials:

  • Phenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Methylamine solution or Ethylamine solution

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Activation of Phenylacetic Acid: In a flame-dried flask under an inert atmosphere, dissolve phenylacetic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add thionyl chloride (1.1 eq) dropwise. Allow the reaction to stir and warm to room temperature for 1-2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude phenylacetyl chloride.

  • Amidation Reaction: In a separate flask, dissolve the appropriate amine (methylamine or ethylamine, 1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. The crude phenylacetyl chloride, redissolved in a small amount of anhydrous DCM, is added dropwise to the stirred amine solution.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water. The organic layer is separated and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield the pure amide.

graphdot cluster_0 Activation cluster_1 Amidation cluster_2 Purification PhenylaceticAcid Phenylacetic Acid PhenylacetylChloride Phenylacetyl Chloride PhenylaceticAcid->PhenylacetylChloride  Anhydrous DCM, 0°C to RT SOCl2 SOCl₂ SOCl2->PhenylacetylChloride Product Crude N-Alkyl- 2-phenylacetamide PhenylacetylChloride->Product  Anhydrous DCM, 0°C to RT Amine Methylamine or Ethylamine (1.2 eq) Amine->Product Base Triethylamine (1.5 eq) Base->Product Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Product->Workup Drying Dry (MgSO₄) & Concentrate Workup->Drying Recrystallization Recrystallization Drying->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: Workflow for the synthesis of N-Alkyl-2-phenylacetamides.

Comparative Performance and Applications in Research

While both this compound and N-Ethyl-2-phenylacetamide serve as valuable chemical intermediates, their utility in drug discovery is primarily as scaffolds for more complex molecules. The broader class of N-substituted phenylacetamides has been investigated for a range of biological activities.

  • Scaffolding for Bioactive Molecules: The phenylacetamide core is a common feature in molecules targeting the central nervous system. For example, various N-substituted phenylacetamides have been synthesized and evaluated for potential antidepressant[3] and anticonvulsant properties. The nature of the N-alkyl substituent can influence lipophilicity, which in turn affects the ability of a molecule to cross the blood-brain barrier.

  • Antimicrobial and Anticancer Research: Phenylacetamide derivatives have demonstrated potential as anticancer agents by inducing apoptosis in cancer cell lines.[4] Additionally, the scaffold has been incorporated into molecules with antibacterial activity.[4] While direct comparative data between the methyl and ethyl analogs is scarce, the ethyl group, being slightly more lipophilic, could subtly alter the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

  • Precursors in Synthesis: Both compounds are useful precursors for the synthesis of corresponding N-alkyl-2-phenylethanamines through reduction of the amide functionality. These phenethylamine structures are foundational in many classes of pharmaceuticals and psychoactive compounds.[5]

The choice between a methyl or ethyl substituent in a drug discovery program would be driven by the specific structure-activity relationship (SAR) of the target. The ethyl group provides a small increase in steric bulk and lipophilicity, which could enhance binding to a hydrophobic pocket in a target protein or alter metabolic stability.

Conclusion

The comparison between this compound and N-Ethyl-2-phenylacetamide serves as a classic example of how minor homologous modifications can impact physicochemical properties. The lower melting point of the ethyl derivative is the most distinct physical difference. While both are synthesized through analogous, well-established amidation protocols, their true value in research and development lies in their role as foundational scaffolds. The selection of one over the other in a synthetic or medicinal chemistry campaign will ultimately depend on the specific downstream application and the desired properties of the final target molecule. Further direct comparative biological studies are warranted to fully elucidate the nuanced differences in their performance profiles.

References

A Practical Guide to Unambiguous Structure Confirmation: Leveraging 2D NMR for N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the 1D Spectrum

In the realm of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C experiments, serves as the initial workhorse for characterization, its reliance on chemical shifts and coupling constants can sometimes lead to ambiguity, especially in molecules with multiple isolated spin systems or quaternary carbons.[1][2] N-Methyl-2-phenylacetamide (C₉H₁₁NO), a simple secondary amide, serves as an excellent model to demonstrate how a suite of 2D NMR experiments can systematically and irrefutably connect the molecular puzzle pieces, providing a self-validating dataset for absolute structural confidence.

The Starting Point: Analysis of 1D NMR Data

Before delving into two-dimensional techniques, a thorough analysis of the 1D ¹H and ¹³C NMR spectra is essential. This initial step allows us to identify the basic chemical environments and the number of protons and carbons in the molecule.

Molecular Structure: this compound

this compound Structure

Figure 1. Chemical structure of this compound.

Hypothetical 1D NMR Data Summary

Based on the structure, we can predict and assign the signals in the 1D spectra. The following table represents plausible data acquired in CDCl₃.

Signal Label ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) Carbon Type (from DEPT-135) Assignment
a 7.25 - 7.40Multiplet5H129.2CHPhenyl (ortho, meta)
127.5CHPhenyl (para)
135.0CPhenyl (ipso)
b 3.65Singlet2H43.8CH₂-CH₂- (Methylene)
c 2.80Doublet (J ≈ 4.8 Hz)3H26.5CH₃N-CH₃ (Methyl)
d ~6.0 (broad)Singlet1H--N-H (Amide)
e ---171.5CC=O (Carbonyl)

Limitations of 1D Data: While 1D NMR provides strong initial evidence, it does not definitively prove the connectivity between the key fragments: the phenyl group, the methylene (-CH₂-) bridge, the carbonyl (C=O), and the N-methyl (-NHCH₃) group. For instance, how can we be certain that the methylene group is bonded to the carbonyl carbon and not directly to the nitrogen? This is where 2D NMR becomes indispensable.

The Workflow: A Multi-Experiment Approach for Structure Validation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Confirmed COSY->Structure HSQC->Structure HMBC->Structure

A logical workflow for NMR-based structure elucidation.

Step 1: COSY - Identifying Proton Spin Systems

The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton framework. It identifies protons that are scalar-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] The spectrum displays the ¹H spectrum on both axes, and off-diagonal cross-peaks indicate coupling between protons.

Expected COSY Correlations for this compound:

  • Aromatic Region: Cross-peaks will be observed between the ortho, meta, and para protons of the phenyl ring, confirming they belong to a single, coupled spin system.

  • Aliphatic Region: A cross-peak between the amide proton (d , ~6.0 ppm) and the N-methyl protons (c , 2.80 ppm) would be expected due to their three-bond separation (H-N-C-H). This is a key correlation.

  • Isolated Protons: Crucially, no cross-peaks are expected between the phenyl protons (a ), the methylene protons (b ), and the N-methyl protons (c ). This confirms they are separated by non-proton-bearing atoms (like the carbonyl carbon and the ipso-carbon of the phenyl ring), breaking the coupling pathways.

Interpretation: The COSY spectrum effectively segregates the molecule into distinct spin systems, but it doesn't connect them.

Step 2: HSQC - Assigning Protonated Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹JCH coupling).[4][5] This is an exceptionally sensitive and reliable method for definitively assigning all protonated carbons.

Expected HSQC Correlations:

Proton Signal (¹H ppm) Correlated Carbon Signal (¹³C ppm) Assignment
7.25 - 7.40 (a )129.2, 127.5Phenyl CH groups
3.65 (b )43.8Methylene (-CH₂-)
2.80 (c )26.5N-Methyl (-CH₃)

Interpretation: The HSQC spectrum provides direct, one-to-one correlations. For example, the proton signal at 3.65 ppm is unequivocally linked to the carbon at 43.8 ppm. This experiment leaves no doubt about which protons are attached to which carbons. However, quaternary carbons (like the carbonyl and the ipso-phenyl carbon) are not observed in an HSQC spectrum, and the connectivity between the fragments remains unproven.

Step 3: HMBC - Assembling the Molecular Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[3][4] Unlike HSQC, it shows long-range connectivity, allowing us to piece together the fragments identified in COSY and HSQC.

Key HMBC correlations confirming the molecular backbone.

Key Expected HMBC Correlations to Confirm Connectivity:

Proton Signal (¹H ppm) Correlated Carbon Signal (¹³C ppm) Correlation Type Structural Information Confirmed
Methylene (b) , 3.65Carbonyl (e) , 171.5²JCHConfirms the -CH₂-C=O bond.
Methylene (b) , 3.65Phenyl (ipso) , 135.0²JCHConfirms the Phenyl-CH₂- bond.
N-Methyl (c) , 2.80Carbonyl (e) , 171.5²JCHConfirms the -N-C=O bond.
Phenyl (ortho) , ~7.3Methylene (b) , 43.8³JCHFurther confirms the Phenyl-CH₂- bond.

Interpretation and Final Confirmation: The HMBC data provides the definitive, irrefutable links. The correlation from the methylene protons (b ) to the carbonyl carbon (e ) proves their adjacency. Similarly, the correlation from the N-methyl protons (c ) to the same carbonyl carbon (e ) confirms the amide linkage. Finally, the correlation between the methylene protons (b ) and the ipso-carbon of the phenyl ring connects the entire aliphatic chain to the aromatic system. The combination of these correlations allows for only one possible constitution: this compound.

Experimental Protocols

For researchers aiming to replicate this analysis, the following general protocols are recommended.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of the this compound sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is free of any particulate matter.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • 1D Spectra:

    • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire using a proton-decoupled pulse program with a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

  • 2D Spectra (General Parameters):

    • gCOSY (gradient-selected COSY): Acquire a 1024x256 data matrix with 4-8 scans per increment.

    • gHSQC (gradient-selected HSQC): Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz. Acquire a 1024x256 data matrix with 8-16 scans per increment.

    • gHMBC (gradient-selected HMBC): Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations. Acquire a 2048x256 data matrix with 16-64 scans per increment.

3. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.

Conclusion

This guide demonstrates that while 1D NMR is an essential starting point, a systematic application of 2D NMR techniques—COSY, HSQC, and HMBC—is the gold standard for unambiguous structural confirmation.[6] Each experiment provides a unique and complementary piece of the structural puzzle. COSY defines the proton-proton networks, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the molecular fragments together. By following this self-validating workflow, researchers can achieve the highest level of confidence in their molecular structures, a critical requirement for publications, patents, and regulatory submissions in the scientific and pharmaceutical industries.

References

Safety Operating Guide

Navigating the Disposal of N-Methyl-2-phenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-2-phenylacetamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in scientific principles and field-proven best practices, empowering you to handle this chemical with confidence and integrity.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards.[1]

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Harmful in contact with skinAcute toxicity, dermal (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritationEye irritation (Category 2)
Harmful if inhaledAcute toxicity, inhalation (Category 4)

These classifications underscore the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

The Core Principle: Never Discharge to the Environment

The cardinal rule of chemical disposal is to prevent environmental contamination. This compound should never be disposed of down the drain or in regular trash.[2][3] Improper disposal can lead to the contamination of water systems and harm aquatic life. The primary objective is to manage this chemical waste through designated hazardous waste streams.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from initial waste collection to final handoff to your institution's Environmental Health and Safety (EHS) department.

Given the hazardous nature of this compound, the following PPE is mandatory when handling the chemical or its waste:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat is essential to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] this compound waste should be collected in a dedicated, properly labeled container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Incompatible materials to avoid mixing with include strong oxidizing agents.

The choice of waste container is crucial for safe storage and transport.

  • Container Type: Use a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) bottle.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times, except when adding waste.

  • Store in a well-ventilated area, away from heat and sources of ignition.[4]

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department. The most common and recommended disposal methods for this type of organic chemical waste are:

  • Incineration: Controlled incineration at a licensed facility is a preferred method for organic compounds, as it ensures complete destruction.[5][6]

  • Chemical Treatment: In some cases, chemical neutralization or degradation may be employed by the disposal facility.

Always follow your institution's specific procedures for requesting a hazardous waste pickup.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Dedicated Container ppe->segregate label_container Label Container Correctly segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Disposal workflow for this compound waste.

The Golden Rule: When in Doubt, Consult Your EHS Officer

This guide provides a comprehensive framework for the safe disposal of this compound. However, it is not a substitute for the specific regulations and guidelines established by your institution and local authorities.[7][8] Your Environmental Health and Safety (EHS) officer is your primary resource for any questions or concerns regarding chemical waste disposal.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of scientific materials.

References

A Comprehensive Guide to the Safe Handling of N-Methyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with N-Methyl-2-phenylacetamide. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative sources, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and GHS Classification

This compound is classified as hazardous.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents the following hazards[2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning[3]

It is crucial to understand that the toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The following PPE should be worn at all times when handling this compound.

PPE Selection Logic

cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_specs Specifications and Rationale Eye Protection Eye Protection Goggles Safety glasses with side shields or chemical splash goggles [13] (Conforming to EN 166 or OSHA 29 CFR 1910.133) [3, 13] Eye Protection->Goggles Protects against splashes and particles [13] Hand Protection Hand Protection Gloves Chemical-resistant gloves (Nitrile or neoprene recommended) [13] (Inspect before use) [9, 11] Hand Protection->Gloves Prevents skin contact [13] Body Protection Body Protection Coat Laboratory coat (Kept buttoned) [13] Body Protection->Coat Protects against skin contact [13] Respiratory Protection Respiratory Protection Respirator NIOSH/MSHA or European Standard EN 149 approved respirator (If dust or aerosols are generated, or with poor ventilation) [1, 13] Respiratory Protection->Respirator Minimizes inhalation exposure [13]

Caption: Required PPE for handling this compound.

Eye and Face Protection:

  • Wear safety glasses with side shields or chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] This provides a barrier against accidental splashes and airborne particles.[4]

Hand Protection:

  • Wear chemical-resistant gloves, such as nitrile or neoprene.[4]

  • Always inspect gloves for tears or punctures before use.[5][6]

  • Utilize proper glove removal technique to avoid contaminating your skin.[6]

Skin and Body Protection:

  • A standard laboratory coat must be worn and kept fully buttoned to protect against skin contact.[4]

  • For larger quantities or where there is a significant risk of splashing, consider additional protective clothing.[3]

Respiratory Protection:

  • Under normal laboratory conditions with adequate ventilation, respiratory protection is not generally required.[4]

  • However, if there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4] For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, a type OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator is recommended.[3]

Handling and Storage Procedures

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][7] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[3][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][8]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid creating dust and aerosols.[1][5]

  • Contamination Prevention: Do not eat, drink, or smoke in the designated work area.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7] Remove any contaminated clothing immediately.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9]

  • Store away from incompatible materials such as oxidizing agents.[1]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Emergency Response Workflow

cluster_emergency Emergency Procedures for this compound cluster_actions Response Actions Spill Spill Evacuate Evacuate personnel to a safe area [4] Spill->Evacuate Ventilate Ensure adequate ventilation [3] Spill->Ventilate Exposure Exposure Skin Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. [1, 3] Exposure->Skin Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [1, 3] Exposure->Eyes Inhalation Move person to fresh air. If not breathing, give artificial respiration. [4, 10] Exposure->Inhalation Ingestion Do NOT induce vomiting. Rinse mouth with water. [1, 10] Exposure->Ingestion Fire Fire Extinguish Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam [3, 9] Fire->Extinguish BreathingApparatus Wear self-contained breathing apparatus [3, 4] Fire->BreathingApparatus Contain Contain spill with inert material (sand, earth) [6] Evacuate->Contain Collect Sweep up and place in a suitable, closed container for disposal [3, 6] Contain->Collect Decontaminate Wash spill area [6] Collect->Decontaminate Medical Seek immediate medical attention for all exposures [1, 3, 10] Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response workflow for this compound incidents.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, contain the spill using an inert material such as sand, earth, or vermiculite.[7]

  • Collect: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][7] Avoid generating dust.[1]

  • Decontaminate: Clean the spill area thoroughly.[7]

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[1][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3] Seek immediate medical advice.[3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8][9] If breathing is difficult or stops, provide artificial respiration.[8] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3]

Fire Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][5] Do not use a full water jet.[3]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][9]

  • Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.[1]

Disposal Guidelines

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Do not empty into drains or release into the environment.[1]

Contaminated Packaging:

  • Empty containers may still retain product residue and can be hazardous.

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[9] Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.